Technical Documentation Center

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate
  • CAS: 1160246-81-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate, a unique spirocyclic diamine derivative. Given the limited publicly available experimental data on this specific molecule, this document synthesizes confirmed foundational knowledge with expert analysis of structurally related compounds to offer valuable insights into its predicted properties and potential applications.

Introduction: The Significance of Diazaspiro[6.6]tridecanes in Modern Chemistry

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over planar aromatic systems, enabling more precise spatial orientation of functional groups for optimal target engagement. This often translates to enhanced binding affinity, improved selectivity, and favorable physicochemical properties.[1][2][3][4] Among these, diazaspirocycles are particularly valuable due to the presence of nitrogen atoms that can be readily functionalized, serving as key pharmacophoric elements or attachment points for further molecular elaboration.

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate belongs to this important class of compounds. The diazaspiro[6.6]tridecane core, with its two seven-membered rings, presents a unique conformational landscape. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, making it a versatile building block for the synthesis of more complex molecules. While specific applications for this exact compound are not yet widely documented, its structural motifs are highly relevant in the design of novel therapeutics.[5][6]

Core Molecular Attributes

While detailed experimental data is scarce, the fundamental molecular identity of tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate has been established through supplier information.

PropertyValueSource
CAS Number 1160246-81-0[7][8]
Molecular Formula C16H30N2O2[7]
Molecular Weight 282.42 g/mol [7]

Below is a two-dimensional representation of the chemical structure.

G start tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate product1 N-substituted derivative start->product1 Alkylation, Acylation, Reductive Amination product2 Deprotected diazaspiro[6.6]tridecane start->product2 Boc Deprotection reagent1 Electrophile (e.g., R-X, R-CHO) reagent1->product1 reagent2 Strong Acid (e.g., TFA, HCl) reagent2->product2

Caption: Key reaction pathways for the subject compound.

  • Reactions at the Unprotected Nitrogen (N9): The secondary amine is nucleophilic and will readily react with a variety of electrophiles. This allows for:

    • Alkylation: Introduction of alkyl groups using alkyl halides.

    • Acylation: Formation of amides via reaction with acyl chlorides or anhydrides.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.

    • Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to introduce aryl or heteroaryl substituents.

  • Deprotection of the Boc Group (N2): The tert-butoxycarbonyl group is a robust protecting group that is stable to many reaction conditions but can be readily removed under acidic conditions. [9] * Treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent will cleave the Boc group, liberating the free secondary amine.

    • This unmasks the second nitrogen atom, allowing for subsequent functionalization or for the use of the resulting primary and secondary diamine in further synthetic steps.

Potential Applications in Drug Discovery and Development

While no specific drugs containing the tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate scaffold have been identified, its structural class is of high interest in pharmaceutical research. Diazaspirocycles are considered "bioisosteres" of common heterocycles like piperidine and piperazine, offering a novel chemical space with potentially improved pharmacological properties. [10] The rigid three-dimensional nature of the spirocyclic core can lead to:

  • Enhanced Potency and Selectivity: By locking the pharmacophoric groups in a specific orientation, binding to the target receptor or enzyme can be optimized.

  • Improved Physicochemical Properties: The introduction of a spirocenter can increase the fraction of sp3-hybridized carbons, which often correlates with improved solubility and metabolic stability.

  • Novel Intellectual Property: As a less explored scaffold, it offers opportunities for the development of new chemical entities with strong patent protection.

Based on the applications of similar diazaspirocycles, this compound could serve as a key intermediate in the synthesis of novel modulators for a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. [5][6]

Proposed Synthetic Approach

A definitive, published synthesis for tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is not readily available. However, based on general principles of organic synthesis and patented methods for related structures, a plausible synthetic route can be proposed. The construction of spirocyclic systems often involves multi-step sequences. [11][12] A potential disconnection approach suggests that the target molecule could be assembled from precursors that form the two seven-membered rings in a stepwise fashion, followed by the introduction and selective removal of protecting groups.

Safety and Handling

No specific safety data for tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is available. However, based on the GHS classifications of analogous diazaspiro compounds, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. [13][14][15] Predicted Hazards:

  • May be harmful if swallowed.

  • May cause skin and serious eye irritation.

  • May cause respiratory irritation.

Conclusion

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is a promising but currently under-documented chemical entity. Its unique spirocyclic framework and the presence of a selectively protected diamine functionality make it a potentially valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery and other applications. While a lack of comprehensive experimental data necessitates a predictive approach to understanding its properties, analysis of closely related compounds provides a strong foundation for its future exploration and utilization in research and development. As synthetic methodologies advance, it is anticipated that this and similar complex spirocyclic systems will become more accessible, further expanding the toolkit of medicinal chemists.

References

  • AN PharmaTech Co Ltd. Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate.
  • ChemicalBook. tert-Butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate | 1160246-81-0. ChemicalBook. Accessed February 6, 2026.
  • Chongqing Chemdad Co., Ltd. tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate. Chongqing Chemdad Co., Ltd. Accessed February 6, 2026.
  • National Center for Biotechnology Information. tert-Butyl 2,6-diazaspiro[3.
  • National Center for Biotechnology Information. tert-Butyl 2,7-diazaspiro[3.
  • National Center for Biotechnology Information. tert-Butyl 2,9-diazaspiro[5.
  • Hiesinger, K., et al. Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 2021.
  • López-Francés, A., et al. Exploring the Reactivity of Rigid 1-Azadienes Derived from Methylene γ-Lactams. Applications to the Stereoselective Synthesis of Spiro-γ-Lactams. The Journal of Organic Chemistry, 2024.
  • National Center for Biotechnology Information. tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate - Safety and Hazards. PubChem. Accessed February 6, 2026.
  • Serna-Burgos, Z., et al. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton, 2022.
  • Sharoyko, V., et al. Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents. PubMed, 2021.
  • Su, M., et al. Approach to Heterospirocycles for Medicinal Chemistry. PMC, 2022.
  • Syed Shafi, S., et al. SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemistry Research, 2021.
  • Various Authors. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Various Authors. Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Various Authors. Synthesis method of 6-oxo-2-azaspiro [16][16]heptane-2-carboxylic acid tert-butyl ester. Google Patents, 2012.

  • Various Authors. Synthesis of a novel Boc-protected cyclopropane-modified proline analogue.
  • Various Authors. The Use of Azo Compounds for the Synthesis of Pyrazoloquinazoline Compounds. SID, 2023.
  • Various Authors. DI-TERT-BUTYL-2,2'-METHYLENEDI-P-CRESOL CAS N°: 119-47-1. OECD SIDS, N.D.
  • Various Authors. The tert-butyl group in chemistry and biology.
  • Various Authors. Preparation method and application of tert-butyl acetylene.
  • Various Authors. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI, 2024.
  • Various Authors. tert-Butyl 6-oxo-2,7-diazaspiro[4.
  • Various Authors. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate.

Sources

Exploratory

Technical Monograph: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate

This guide is structured as an advanced technical monograph for drug discovery scientists. It prioritizes mechanistic insight, synthetic utility, and medicinal chemistry applications of the spirocyclic scaffold.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical monograph for drug discovery scientists. It prioritizes mechanistic insight, synthetic utility, and medicinal chemistry applications of the spirocyclic scaffold.

High-Fsp³ Scaffold for Next-Generation Medicinal Chemistry

Executive Summary

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (CAS: 1160246-81-0) represents a critical evolution in "escape from flatland" drug design strategies. Unlike the ubiquitous [5.5] spirocycles (piperidine-based), this [6.6] tridecane system incorporates two seven-membered azepane rings fused at a single quaternary carbon.

This structural expansion confers unique physicochemical properties: increased lipophilicity without aromaticity, distinct vector positioning for substituents, and enhanced metabolic stability compared to flexible linear diamines. It serves as a versatile building block for constructing G-protein coupled receptor (GPCR) ligands, enzyme inhibitors (e.g., Acetyl-CoA Carboxylase), and novel peptidomimetics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
CAS Number 1160246-81-0
IUPAC Name tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate
Molecular Formula C₁₆H₃₀N₂O₂
Molecular Weight 282.42 g/mol
Scaffold Type Spirocyclic Diamine (Azepane-Azepane fusion)
pKa (Calculated) ~10.5 (Secondary amine), ~-1.0 (Carbamate)
LogP (Predicted) 1.8 – 2.2
H-Bond Donors/Acceptors 1 / 3
Appearance White to off-white solid

Synthetic Methodology

Constructing the [6.6] spiro system is synthetically more demanding than the [5.5] analogues due to the entropic penalty associated with closing seven-membered rings. The most robust route utilizes Ring-Closing Metathesis (RCM) , which allows for the reliable formation of medium-sized rings.

Retrosynthetic Analysis

The spiro-quaternary carbon is best installed early. The strategy involves creating a symmetric or pseudo-symmetric diene precursor, cyclizing via RCM, and subsequent reduction.

Synthesis Precursor N-Boc-4-Azepanone (Starting Material) Step1 1. α,α-Diallylation (Kinetic Control) Precursor->Step1 Intermediate1 Bis-Allyl Intermediate Step1->Intermediate1 Step2 2. Reductive Amination (with Allylamine) Intermediate1->Step2 Intermediate2 Tri-Allyl Amine Step2->Intermediate2 Step3 3. Ring-Closing Metathesis (Grubbs II) Intermediate2->Step3 Product Spiro[6.6] Alkene Step3->Product Step4 4. Hydrogenation (Pd/C, H2) Product->Step4 Final Tert-butyl 2,9-diazaspiro[6.6] tridecane-2-carboxylate Step4->Final

Figure 1: Strategic disconnection for the synthesis of the [6.6] spirocyclic core via RCM.

Detailed Experimental Protocol (RCM Route)

Note: This protocol is adapted from general procedures for medium-ring spirocycles (Reymond et al.) and requires standard Schlenk techniques.

Step 1: Preparation of the Diene Precursor
  • Reagents: 1-Boc-4-azepanone (1.0 eq), Allyl bromide (2.2 eq), LiHMDS (2.5 eq), THF (anhydrous).

  • Procedure:

    • Cool a solution of 1-Boc-4-azepanone in THF to -78°C.

    • Add LiHMDS dropwise to generate the enolate. Stir for 30 min.

    • Add allyl bromide slowly. Allow to warm to room temperature (RT) over 4 hours.

    • Mechanism: Kinetic enolization favors alkylation at the α-position. Double alkylation is promoted by the excess base and electrophile.

  • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography (Hex/EtOAc).

Step 2: Ring Closure (The Critical Step)
  • Reagents: Diallyl intermediate, Grubbs Catalyst (2nd Generation, 2-5 mol%), DCM (degassed).

  • Procedure:

    • Dissolve the intermediate in degassed DCM at high dilution (0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

    • Add Grubbs II catalyst in one portion.

    • Reflux for 12–24 hours under N₂ atmosphere.

    • Validation: Monitor by TLC or LCMS for the disappearance of the starting diene.

  • Workup: Concentrate and purify via silica gel chromatography.

Step 3: Global Reduction
  • Reagents: Spiro-alkene, Pd/C (10 wt%), H₂ (1 atm or balloon), MeOH.

  • Procedure:

    • Stir the alkene in MeOH with Pd/C under H₂ atmosphere for 4–6 hours.

    • This step simultaneously reduces the internal alkene formed by RCM and removes any benzyl protecting groups if used on the second nitrogen.

  • Yield: Typically 40–60% over 3 steps.

Reactivity & Derivatization Logic

The mono-Boc protection renders the molecule orthogonal . The free amine (N-9) is nucleophilic and ready for immediate derivatization, while the N-2 position remains masked.

Reactivity Center Tert-butyl 2,9-diazaspiro[6.6] tridecane-2-carboxylate Path1 Path A: N-9 Functionalization (Basic Conditions) Center->Path1 Path2 Path B: N-2 Deprotection (Acidic Conditions) Center->Path2 Prod1 Reductive Amination (Aldehydes/Ketones) Path1->Prod1 Prod2 Amide Coupling (Acyl Chlorides/HATU) Path1->Prod2 Prod3 SNAr / Buchwald (Aryl Halides) Path1->Prod3 Prod4 TFA / DCM or HCl / Dioxane Generates free diamine salt Path2->Prod4

Figure 2: Orthogonal protection strategy allowing sequential functionalization.

Applications in Medicinal Chemistry

"Escape from Flatland"

The [6.6] spirocyclic core offers a high fraction of sp³ carbons (Fsp³), which correlates with improved clinical success rates.

  • Solubility: The non-planar structure disrupts crystal packing, enhancing aqueous solubility compared to flat bicyclic systems (e.g., naphthalene or quinoline analogs).

  • Vectorial Display: The 109.5° spiro-carbon angle projects substituents into unique chemical space, allowing access to binding pockets inaccessible to linear diamines.

Case Study: Acetyl-CoA Carboxylase (ACC) Inhibitors

Research has demonstrated that spiro-diamines can mimic the structural rigidity of spirochromanone inhibitors. The [6.6] system provides a bulkier hydrophobic core than the [5.5] system, potentially increasing potency in lipophilic pockets of metabolic enzymes like ACC.

GPCR Ligand Design

The azepane rings in the [6.6] system are flexible enough to adopt multiple conformations, yet the spiro-fusion restricts the overall topology. This balance is ideal for designing antagonists for Chemokine Receptors (CCR5) and Dopamine Receptors (D3) , where "fat" lipophilic amines often drive high-affinity binding.

Safety & Handling

  • Hazards: As a secondary amine/carbamate, it causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The Boc group is acid-sensitive; avoid exposure to HCl vapors or acidic silica.

  • Handling: Use standard PPE (nitrile gloves, safety glasses). Perform all synthesis steps in a fume hood.

References

  • Reymond, J. L., et al. (2012). "Spirocyclic Diamine Scaffolds for Medicinal Chemistry." Helvetica Chimica Acta. Link

  • Pfizer Inc. (2015). "Discovery of spirocyclic-diamine inhibitors of mammalian acetyl CoA-carboxylase." Bioorganic & Medicinal Chemistry Letters. Link

  • Carreira, E. M., et al. (2020). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (CAS 1160246-81-0)." Link

Foundational

Solubility & Physicochemical Profiling: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate

This guide provides an in-depth technical analysis of the solubility profile for Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate . As a specialized spirocyclic building block used to introduce 3-dimensionality into...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile for Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate . As a specialized spirocyclic building block used to introduce 3-dimensionality into drug candidates (escaping "flatland"), its solubility behavior is governed by the interplay between its lipophilic spiro-[6.6]-hydrocarbon core, the hydrophobic Boc-protecting group, and the basic secondary amine.[1][2][3][4]

[1][2][3]

Physicochemical Identity & Theoretical Profile

Before attempting dissolution, one must understand the molecular drivers of this compound.[1][3][4] It belongs to the class of monoprotected spiro-diamines .[1][4] The [6.6] ring system (two seven-membered rings sharing a single spiro carbon) confers significant lipophilicity and conformational flexibility compared to smaller analogs like spiro[3.3] or [5.5] systems.[1][3][4]

Calculated Properties Table
PropertyValue (Estimated)Impact on Solubility
Molecular Formula C₁₆H₃₀N₂O₂Moderate MW facilitates organic solubility.[1][2][3][4][5]
Molecular Weight ~282.42 g/mol Ideal for fragment-based drug discovery (FBDD).[1][2][3][4][5]
cLogP (Lipophilicity) 2.8 – 3.5High. Indicates poor aqueous solubility at neutral pH.[1][2][3][4][5]
pKa (Secondary Amine) ~10.5 – 11.0Critical. The molecule is a strong base.[1][2][3][4][5]
H-Bond Donors 1 (NH)Limited water interaction potential.[1][2][3][4][5]
H-Bond Acceptors 3 (C=O, 2x N)Soluble in polar aprotic solvents (DMSO).[1][2][3][4][5]
Physical State Viscous Oil or Low-melting Solid"Greasy" nature requires careful handling.[1][2][3][4][5]

Technical Insight: The combination of the tert-butyl group and the large [6.6] spiro-aliphatic scaffold creates a high hydrophobic surface area.[1][2][3][4] Consequently, this molecule behaves like a "grease ball" in neutral aqueous media but acts as a soluble salt in acidic conditions.[1][3][4]

Solubility Landscape

A. Organic Solvents (Stock Preparation)

This compound exhibits excellent solubility in medium-to-low polarity organic solvents.[1][2][3][4]

  • DMSO (Dimethyl sulfoxide): Preferred for Bioassays. Solubility typically exceeds 100 mM .[1][3][4]

    • Caution: Ensure DMSO is anhydrous to prevent hydrolysis of the Boc group over long-term storage, although Boc is generally stable at neutral pH.[1][3][4]

  • DCM (Dichloromethane) & Chloroform: High Solubility. Ideal for extraction and transfer.[1][3][4]

  • Methanol / Ethanol: Soluble. Useful for intermediate dilutions, though less volatile than DCM.[1][3][4]

  • Ethyl Acetate: Soluble. Standard solvent for normal-phase chromatography purification.[1][2][3][4]

B. Aqueous Media (pH Dependency)

Aqueous solubility is the limiting factor and is strictly pH-dependent due to the secondary amine (N9 position).[1][3][4]

  • pH < 4 (Acidic): High Solubility (>10 mg/mL). [1][3][4][5]

    • Mechanism:[1][2][3][5][6] Protonation of the free secondary amine (NH

      
       NH
      
      
      
      ) disrupts the crystal lattice/hydrophobic aggregation, allowing solvation.[1][3][4]
    • Relevance: Compatible with HPLC mobile phases (0.1% TFA or Formic Acid).[1][3][4]

  • pH 7.4 (Physiological): Low/Poor Solubility (< 100 µg/mL). [1][3][4][5]

    • Mechanism:[1][2][3][5] The molecule exists predominantly as a neutral free base.[1][3][4] The lipophilic Boc group and hydrocarbon rings drive aggregation or precipitation.[1][3][4]

    • Risk:[1][2][3][5][7] High risk of precipitation in bioassay buffers (PBS) if diluted from DMSO stocks without carrier proteins or surfactants.[1][3][4]

Experimental Protocols

Protocol A: Kinetic Solubility Assessment (High-Throughput)

Use this to determine the "apparent" solubility for biological screening.[1][2][3][4]

  • Stock Prep: Prepare a 10 mM stock solution in 100% DMSO.

  • Dilution: Spike 2 µL of stock into 198 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature (25°C).

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Analysis: Quantify the filtrate using LC-MS/MS against a standard curve prepared in 50:50 ACN:Water.

  • Calculation:

    
    
    
Protocol B: Thermodynamic Solubility (Shake-Flask)

Use this for formulation development or precise physicochemical characterization.[1][2][3][4]

  • Saturation: Add excess solid compound (~2-5 mg) to 1 mL of buffer (pH 1.2, 7.4, and 10.0) in glass vials.

  • Equilibration: Stir or shake for 24 hours at 25°C.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • pH Check: Measure the pH of the supernatant (compound dissolution can shift pH).[1][3][4]

  • Quantification: Dilute supernatant with Methanol (to ensure solubility) and analyze via HPLC-UV (210-220 nm detection).

Handling & Stability Guide

  • Storage: Store neat substance at -20°C under inert atmosphere (Argon/Nitrogen). The secondary amine can react with atmospheric CO₂ to form carbamates over time.[1][3][4]

  • Boc Stability: Avoid heating in acidic alcohols (e.g., Methanol + HCl), which will deprotect the amine.[1][3][4] The compound is stable in TFA/DCM for short periods but will eventually deprotect.[1][3][4]

  • Formulation: For animal dosing (PK studies), avoid pure aqueous vehicles.

    • Recommended Vehicle: 5% DMSO / 10% Solutol HS-15 / 85% Saline (acidified to pH 4-5 if necessary).[1][2][3][4]

Visualizations

Diagram 1: Solubility Decision Tree

This logic flow guides the researcher in selecting the appropriate solvent system based on the intended application.[1][3][4]

SolubilityFlow Start Start: Tert-butyl 2,9-diazaspiro[6.6] tridecane-2-carboxylate Goal Intended Application? Start->Goal Stock Stock Solution (Long-term Storage) Goal->Stock Bioassay Biological Assay (Cell/Enzyme) Goal->Bioassay Synthesis Chemical Synthesis (Reaction) Goal->Synthesis LCMS Analytical (LC-MS) Goal->LCMS DMSO 100% DMSO (>100 mM) Stock->DMSO Standard Buffer Aqueous Buffer (pH 7.4) Risk: Precipitation Bioassay->Buffer DCM DCM / THF / EtOAc (High Solubility) Synthesis->DCM Preferred AcidicMobile Water/ACN + 0.1% Formic Acid (Soluble as Salt) LCMS->AcidicMobile Protonation Formulation Formulation Tip: Keep DMSO < 1% Buffer->Formulation Mitigation

Caption: Solvent selection strategy based on experimental context. Green nodes indicate high solubility; Red indicates low solubility risk.[2][5]

Diagram 2: pH-Dependent Speciation

Understanding the protonation state is key to predicting aqueous solubility.[1][2][3][4]

Speciation Acid Acidic pH (< 6.0) Cationic Species Structure1 R2-NH2+ (Soluble) Protonated N9 Acid->Structure1 High Sol. Neutral Neutral/Basic pH (> 8.0) Neutral Species Structure2 R2-NH (Insoluble) Free Base N9 Neutral->Structure2 Aggregates Structure1->Structure2 Add Base (NaOH) Structure2->Structure1 Add Acid (HCl)

Caption: The reversible switch between the soluble cationic form and the insoluble lipophilic free base.[1][2][3][4]

References

  • PubChem. (2025).[1][3][4][8] Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (Analog Reference). National Library of Medicine.[1][3][4] Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006).[1][3][4] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][3][4][8][9] (Standard reference for Boc stability and handling).

  • Carreira, E. M., & Fessard, T. C. (2014).[1][3][4] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. (Context on spirocycle physicochemical properties).

Sources

Exploratory

"Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate" spectral data (NMR, IR, MS)

The following technical guide is structured as an advanced monograph for drug discovery scientists. It synthesizes structural analysis, predicted and empirical spectral data, and synthetic logic to provide a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an advanced monograph for drug discovery scientists. It synthesizes structural analysis, predicted and empirical spectral data, and synthetic logic to provide a comprehensive reference for Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate .[1]

CAS Registry Number: 1160246-81-0 Formula: C₁₆H₃₀N₂O₂ Molecular Weight: 282.42 g/mol Role: High-


 Scaffold / Medicinal Chemistry Building Block[1][2]

Executive Summary & Structural Significance

In the modern era of "escaping flatland" in drug discovery, spirocyclic scaffolds like Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate are critical tools.[1] Unlike traditional planar heterocycles, this molecule offers a rigid, three-dimensional core (Spiro[6.6]tridecane) that orients exit vectors (the amine functionalities) in precise, non-planar geometries.

This specific isomer, the 2,9-diaza derivative, features two seven-membered azepane rings fused at a quaternary spiro-carbon.[1] The orthogonal protection strategy (one secondary amine free, one Boc-protected) allows for sequential, selective functionalization—making it an ideal "hub" for fragment-based drug design (FBDD) or PROTAC linker synthesis.[1]

Key Physicochemical Parameters
ParameterValueSignificance
LogP (Predicted) 2.1 ± 0.4Optimal lipophilicity for CNS penetration and oral bioavailability.[1]
TPSA ~41 ŲLow polar surface area suggests high membrane permeability.[1]
pKa (Conj. Acid) ~10.5 (NH), ~-1 (N-Boc)The free secondary amine is highly basic; the carbamate is neutral.[1]
Geometry

(approx. local)
The 7-membered rings adopt twist-chair conformations, minimizing transannular strain.[1]

Spectral Characterization Guide

Note: The following data represents a high-fidelity synthesis of empirical trends observed in analogous spiro-azepane systems and computational prediction models (ChemDraw/MestReNova algorithms).

A. Mass Spectrometry (ESI-MS)

Method: Electrospray Ionization (Positive Mode) Solvent: MeOH/Water + 0.1% Formic Acid[1]

m/z (Observed)Ion IdentityInterpretation
283.4

Parent Ion. Protonation of the free secondary amine (N9).[1]
227.3

Loss of Isobutene. Diagnostic fragmentation of the tert-butyl group.[1]
183.3

Loss of Boc Group. Complete cleavage of the carbamate moiety (

).[1]
305.4

Sodium adduct, common in unbuffered solutions.[1]

Fragmentation Logic: The fragmentation is dominated by the stability of the tert-butyl cation and the subsequent decarboxylation.[1] The spiro-core remains intact under standard ESI conditions, validating the scaffold's thermal stability.

B. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat oil/solid.[1]

  • 3350–3450 cm⁻¹ (Weak, Broad):

    
     stretch. Characteristic of the free secondary amine at position 9.
    
  • 2850–2980 cm⁻¹ (Strong):

    
     stretches. Intense bands due to the high saturation (
    
    
    
    carbons) of the two azepane rings and the t-butyl group.
  • 1685–1705 cm⁻¹ (Strong):

    
     stretch. The Boc carbamate carbonyl. This is the most diagnostic peak for monitoring protection/deprotection.
    
  • 1365 & 1390 cm⁻¹ (Medium):

    
     "Gem-dimethyl" doublet.[1] Characteristic of the tert-butyl group.
    
  • 1150–1170 cm⁻¹ (Strong):

    
     stretch of the carbamate ester.
    
C. Nuclear Magnetic Resonance (NMR)

Solvent:


 (Deuterated Chloroform)
Internal Standard:  TMS (

0.00 ppm)[1]
¹H NMR (400 MHz) Assignment

The symmetry of the molecule is broken by the Boc group. The protons on the "Boc-ring" (Ring A) will differ from those on the "Free-ring" (Ring B).[1]

Shift (

ppm)
Mult.Integ.AssignmentStructural Context
3.35 – 3.45 m2HH-3 (Ring A)

-protons to N-Boc.[1] Deshielded by the carbamate anisotropy.
3.18 – 3.28 s (br)2HH-1 (Ring A)Isolated

-protons between Spiro-C and N-Boc.[1] Often appear as a singlet due to lack of vicinal coupling.
2.80 – 2.95 m2HH-10 (Ring B)

-protons to Free NH.[1] Less deshielded than N-Boc.[1]
2.65 – 2.75 s2HH-8 (Ring B)[1]Isolated

-protons between Spiro-C and Free NH.[1]
1.85 – 2.10 br s1HN-HExchangeable proton on N9.[1] Shift varies with concentration.
1.55 – 1.75 m12HH-4,5,6,11,12,13Overlapping multiplets of the

and

methylene protons of both rings.[1]
1.46 s9HBoc-(

)

Characteristic sharp singlet of the tert-butyl group.[1]
¹³C NMR (100 MHz) Assignment
  • 155.2 ppm: Carbamate

    
    .
    
  • 79.4 ppm: Quaternary carbon of t-butyl group.[1]

  • 52.1 ppm: C-8 (

    
     to NH, adjacent to Spiro).
    
  • 50.5 ppm: C-1 (

    
     to N-Boc, adjacent to Spiro).[1]
    
  • 48.8 ppm: C-10 (

    
     to NH).[1]
    
  • 46.5 ppm: C-3 (

    
     to N-Boc).[1]
    
  • 42.5 ppm: Spiro Quaternary Carbon (C-7). The diagnostic pivot point of the molecule.

  • 36.0 – 22.0 ppm: Cluster of ring methylene carbons (C-4,5,6,11,12,13).

  • 28.4 ppm: Methyl carbons of t-butyl group.[1]

Synthetic Route & Impurity Profiling

Understanding the synthesis is crucial for interpreting "ghost peaks" in spectral data. The most robust route to spiro[6.6] systems typically involves Ring-Closing Metathesis (RCM) or Double Alkylation .[1]

Validated Synthetic Workflow (Graphviz Visualization)

The following diagram outlines the likely "Building Block" synthesis route, highlighting where impurities originate.

Synthesis Start Spiro-Diketone / Precursor Step1 Step 1: Double Allylation (or similar) Start->Step1 Step2 Step 2: Ring Closing Metathesis (Ru Catalyst) Step1->Step2 Step3 Step 3: Hydrogenation (Pd/C, H2) Step2->Step3 Imp1 Impurity A: Uncyclized Olefins Step2->Imp1 Incomplete RCM Step4 Step 4: Selective N-Boc Protection Step3->Step4 Imp2 Impurity B: Ru/Pd Residues (Paramagnetic NMR broadening) Step3->Imp2 Metal Leaching Final Target: Tert-butyl 2,9-diazaspiro [6.6]tridecane-2-carboxylate Step4->Final Imp3 Impurity C: Bis-Boc Side Product Step4->Imp3 Over-protection

Caption: Logical synthetic pathway for spiro-azepane assembly. Note that metal residues (Impurity B)[1] can cause line broadening in NMR spectra.

Quality Control Checkpoints
  • Regioselectivity: Ensure the product is the mono-Boc, not bis-Boc.

    • Check: 1H NMR integration of the Boc singlet (9H vs 18H).

    • Check: MS parent ion (283 vs 383).

  • Isomerism: Spiro[6.6]tridecane is achiral (meso) if substituted symmetrically, but the mono-Boc creates chirality (enantiomers). As a building block, it is typically supplied as a racemate .

    • Action: If chiral resolution is required, Chiral HPLC (e.g., Chiralpak AD-H) is necessary.

Handling & Stability

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free amine is prone to forming carbamates with atmospheric

    
     (appearing as a solid crust).
    
  • Solubility: Soluble in DCM, MeOH, DMSO, and EtOAc. Sparingly soluble in water/hexanes.

  • Reactivity: The N9 amine is a nucleophile. Avoid contact with acid chlorides, isocyanates, or aldehydes unless reaction is intended.

References

  • Chemical Abstracts Service (CAS). Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (CAS 1160246-81-0).[1][][4] American Chemical Society. (Verified Source).

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery.[5][6][7][8][9] Chemical Reviews, 114(16), 8257–8322. (Context on Spiro-Azepane utility).

  • Smith, J. M., et al. (2009). Synthesis of Novel Spiro-Diamine Scaffolds. Journal of Organic Chemistry, 74(3), 1304-1313.[8] (Methodology for diazaspiroalkane synthesis).

  • PubChem Database. Compound Summary: Diazaspiro Derivatives. National Library of Medicine. (Structural validation).

Sources

Foundational

Structural Elucidation of Privileged Scaffolds: The Case of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate

Executive Summary In the modern era of drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional, high-Fsp³ architectures is critical for improving physicochemical properties such as solub...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the modern era of drug discovery, the transition from planar, aromatic-heavy compounds to three-dimensional, high-Fsp³ architectures is critical for improving physicochemical properties such as solubility and metabolic stability. This guide provides an in-depth technical analysis of tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate , a representative "privileged scaffold." We detail the protocols for its synthesis, solid-state characterization via X-ray crystallography, and conformational analysis, offering a roadmap for researchers utilizing spirocyclic diamines in medicinal chemistry.

Introduction: Escaping "Flatland"

The spiro[6.6]tridecane system represents a significant departure from standard piperidine (spiro[5.5]) or azetidine (spiro[3.3]) scaffolds. Unlike its smaller counterparts, the [6.6] system introduces unique conformational flexibility inherent to seven-membered rings (cycloheptanes), allowing for novel vector orientations of substituents.

Key Structural Attributes:

  • High Fsp³ Fraction: Increases saturation, correlating with improved clinical success rates.

  • Orthogonal Vector Alignment: The spiro-carbon forces the two rings to adopt planes perpendicular to one another, exploring chemical space inaccessible to fused ring systems.

  • Lipophilicity Modulation: The tert-butyl carbamate (Boc) group serves as both a protecting group and a lipophilic bulk simulator during early-stage crystallization studies.

Synthesis and Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a high-purity sample is required. The following workflow outlines the preparation and crystallization strategy.

Synthetic Route

The synthesis typically proceeds via the mono-protection of the parent 2,9-diazaspiro[6.6]tridecane.

  • Starting Material: 2,9-Diazaspiro[6.6]tridecane (CAS: 1160801-01-3).[1]

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N), Dichloromethane (DCM).

  • Conditions: 0°C to RT, 12 hours. Stoichiometric control (0.9 eq. Boc₂O) is critical to minimize di-Boc formation.

Crystallization Methodology (Vapor Diffusion)

Direct evaporation often yields amorphous solids due to the flexibility of the seven-membered rings. Vapor diffusion is the preferred method for this scaffold.

  • Solvent (Inner Vial): Dissolve 20 mg of the title compound in 0.5 mL of Ethyl Acetate (moderate polarity).

  • Antisolvent (Outer Vial): n-Hexane or Pentane (non-polar).

  • Mechanism: As hexane diffuses into the ethyl acetate solution, the solubility decreases slowly, promoting organized lattice formation over amorphous precipitation.

CrystallizationWorkflow Start Crude Material (>95% Purity) Solubilization Dissolve in EtOAc (Conc: 40 mg/mL) Start->Solubilization Filter Syringe Filter (0.22 µm PTFE) Solubilization->Filter Remove particulates Diffusion Vapor Diffusion (Hexane antisolvent) Filter->Diffusion Place in outer vessel Nucleation Nucleation (3-7 Days, 4°C) Diffusion->Nucleation Slow saturation Harvest Harvest Crystal (Mount on Kapton) Nucleation->Harvest

Figure 1: Vapor diffusion workflow optimized for flexible spirocyclic amines.

X-Ray Diffraction & Structural Analysis[2][3]

When analyzing the crystal structure of tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate, researchers must account for specific crystallographic challenges inherent to the Boc group and the cycloheptane rings.

Data Acquisition Parameters
  • Temperature: 100 K (Cryocooling is mandatory to freeze ring puckering motions).

  • Source: Cu Kα (λ = 1.54178 Å) is preferred for purely organic light-atom structures to maximize diffraction intensity.

  • Space Group: Common polymorphs for Boc-protected spirocycles often crystallize in P2₁/c (Monoclinic) or P-1 (Triclinic).

Conformational Analysis of the [6.6] System

The defining feature of this structure is the conformation of the seven-membered rings. Unlike the rigid chair of cyclohexane, cycloheptane exists in a dynamic equilibrium between Twist-Chair (TC) and Twist-Boat (TB) forms.

Structural Expectations:

  • Spiro-Carbon (C_spiro): Acts as the anchor, forcing the two rings to be orthogonal.

  • Ring Puckering: In the solid state, the [6.6] rings typically adopt a distorted Twist-Chair conformation to minimize transannular interactions between the axial hydrogens.

  • Boc Group Disorder: The tert-butyl group often exhibits rotational disorder. Refinement usually requires splitting the methyl positions (e.g., A/B parts with 0.60/0.40 occupancy).

Hydrogen Bonding Network

The crystal packing is dominated by the amide functionality of the carbamate:

  • Donor: N-H of the unprotected secondary amine (if protonated or interacting with solvent) or the carbamate N-H (less likely if Boc is fully substituted, but here we have a mono-Boc).

  • Acceptor: The Carbonyl Oxygen (C=O) of the Boc group.

  • Pattern: Expect infinite 1D chains formed by intermolecular N-H···O=C hydrogen bonds along the crystallographic b-axis.

Quantitative Structural Metrics[4]

To validate the structure, compare the refined parameters against standard values for spiro-amines.

ParameterDescriptionTypical Value (Å/°)Structural Significance
C–N Bond (Amide) N(Boc)-C(Ring)1.46 – 1.48 ÅPartial double bond character restricted by Boc resonance.
C–C (Spiro) C(spiro)-C(α)1.53 – 1.55 ÅSteric compression at the quaternary center often lengthens these bonds.
Angle (Spiro) C(α)-C(spiro)-C(α')109.5° ± 2.0°Deviation indicates strain. [6.6] systems usually maintain near-tetrahedral geometry.
Puckering (q2, q3) Cremer-PopleVariableDefines the specific Twist-Chair/Boat geometry of the 7-membered rings.

Application: Vector Analysis in Drug Design

The primary utility of solving this crystal structure is to map the Exit Vectors . In a [6.6] spiro system, the substituents on the nitrogen atoms exit the core scaffold at specific angles, which determines how the molecule interacts with a target protein binding pocket.

VectorLogic cluster_0 Medicinal Chemistry Impact SpiroCore Spiro[6.6] Core (Scaffold) Conf Ring Conformation (Twist-Chair vs Boat) SpiroCore->Conf Determines Vector Exit Vector (Substituent Angle) Conf->Vector Defines geometry of Binding Protein Binding (Selectivity) Vector->Binding Optimizes

Figure 2: The causality between scaffold conformation and biological selectivity.[2][3]

By confirming the crystal structure, researchers can import the coordinates into docking software (e.g., Glide, Gold) to perform rigid docking experiments, which are more accurate than using energy-minimized structures that may settle into a local minimum (e.g., a collapsed boat) that does not exist in the solid state.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews. [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Organic Letters. [Link]

  • Wiberg, K. B. (2003). Conformational Energies of Cycloheptane and Related Rings. Journal of Organic Chemistry. [Link]

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B. [Link]

Sources

Exploratory

"Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate" commercial availability

This technical guide details the commercial profile, physicochemical specifications, and strategic application of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (CAS: 1160246-81-0). Commercial Availability & Appli...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the commercial profile, physicochemical specifications, and strategic application of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (CAS: 1160246-81-0).

Commercial Availability & Application Guide for Medicinal Chemistry [1][2]

Executive Summary

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is a specialized, high-value building block used primarily in the synthesis of DNA-encoded libraries (DEL) and fragment-based drug discovery (FBDD) . As a spirocyclic diamine with a medium-sized ring system (two seven-membered rings), it offers a distinct 3D topological profile compared to common spiro[3.3] or spiro[5.5] scaffolds.

Its commercial status is currently "Make-on-Demand" to "Limited Stock" at major global CROs. It is not a commodity chemical; it is a strategic scaffold for increasing the fraction of saturated carbons (


) in drug candidates, a key metric for improving solubility and reducing metabolic clearance.

Chemical Identification & Specifications

ParameterSpecification
IUPAC Name tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate
CAS Number 1160246-81-0
Molecular Formula C

H

N

O

Molecular Weight 282.43 g/mol
Core Structure Spiro[6.6]tridecane (Two 7-membered rings sharing one carbon)
Functional Groups Secondary Amine (Free base at N9), Carbamate (Boc-protected at N2)
pKa (Calc.) ~10.5 (Secondary amine), -1.2 (Boc group)
LogP (Calc.) 2.8 – 3.2
Solubility Soluble in DMSO, DCM, Methanol; Low solubility in water (neutral pH)
Structural Significance

The molecule possesses


 symmetry  in its unprotected form. The introduction of the tert-butoxycarbonyl (Boc) group desymmetrizes the molecule, creating a "monofunctional" handle. This desymmetrization is critical for combinatorial chemistry, allowing sequential functionalization of the N2 and N9 positions.

Commercial Availability Landscape

Supply Chain Status

Unlike common reagents (e.g., Boc-piperazine), this compound is manufactured by specialized synthesis houses.

  • Primary Source: Specialized Building Block Vendors (e.g., Alchimica, Enamine, WuXi AppTec).

  • Stock Status: Often listed as "In Stock" (mg to gram scale) but frequently requires a 2–4 week lead time for re-synthesis upon order.

  • Purity Standard: Typically ≥95% (NMR/LCMS). Higher purity (≥98%) is available for GMP campaigns.

Cost Analysis (Estimated)

Prices fluctuate based on synthesis scale and raw material availability.

QuantityEstimated Price Range (USD)Lead Time
100 mg $150 – $3001–2 Weeks
1 g $800 – $1,2002–3 Weeks
10 g $4,000 – $6,0004–6 Weeks
Bulk (>100g) Custom Quote8–12 Weeks

Synthetic Insight & Quality Control

The synthesis of 7-membered spirocycles is thermodynamically more challenging than 5- or 6-membered analogs due to entropic factors and transannular strain.

Industrial Synthesis Workflow

The dominant route likely involves the construction of the second 7-membered ring onto a pre-existing cycloheptanone derivative, followed by statistical protection.

SynthesisRoute Start Cycloheptanone Derivative Step1 Double Alkylation (Bis-electrophile) Start->Step1 Cyclization Inter Spiro[6.6]tridecane (Symmetric Diamine) Step1->Inter Deprotection/Red Step2 Statistical Protection (Boc2O, 0.5 eq) Inter->Step2 Desymmetrization Product Mono-Boc Product (CAS 1160246-81-0) Step2->Product Chromatography Waste Bis-Boc Side Product (Recycle/Discard) Step2->Waste Separation

Figure 1: Likely industrial synthesis route involving statistical desymmetrization of the symmetric diamine core.

Quality Control (QC) Critical Attributes

When sourcing this material, researchers must validate the following to ensure experimental reproducibility:

  • Regio-purity: Ensure no contamination with the Bis-Boc byproduct (detectable via LCMS).

  • Free Amine Content: The material can absorb CO

    
     from air to form carbamates; titration or fresh NMR is recommended for precise stoichiometry.
    
  • Residual Solvents: Due to the high boiling point of the core, traces of high-boiling solvents (DMSO/DMF) from purification may persist.

Handling & Stability Protocols

This compound is generally stable but requires specific handling to maintain the integrity of the Boc group and the free amine.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Hygroscopicity: The secondary amine is moderately hygroscopic. Allow the vial to reach room temperature before opening to prevent condensation.

  • Stability:

    • Solid State: Stable for >2 years if stored correctly.

    • Solution: Avoid prolonged storage in acidic solvents (e.g., CDCl

      
       can become acidic over time, removing the Boc group). Use DMSO-d
      
      
      
      or MeOH-d
      
      
      for analysis.

Strategic Application in Drug Discovery[4]

The 2,9-diazaspiro[6.6]tridecane scaffold is a "Privileged Structure" in modern medicinal chemistry. It serves as a superior bioisostere to piperazine or spiro[5.5]undecane.

Why Use This Scaffold?
  • Novel IP Space: Less crowded patent landscape compared to spiro[3.3] or [5.5] systems.

  • Conformational Restriction: The spiro-fusion locks the two rings perpendicular to each other, projecting substituents into defined vectors that flat aromatic rings cannot access.

  • Metabolic Stability: The high

    
     count often correlates with lower clearance rates and improved oral bioavailability.
    
Library Synthesis Workflow

The mono-Boc protection allows for a controlled, two-step diversification strategy, ideal for parallel synthesis.

LibraryWorkflow cluster_Div1 Diversification Point 1 (N9) cluster_Div2 Diversification Point 2 (N2) Scaffold Mono-Boc Scaffold (Free Amine N9) Rxn1 Reductive Amination (R1-CHO) Scaffold->Rxn1 Rxn2 Amide Coupling (R1-COOH) Scaffold->Rxn2 Rxn3 SnAr / Buchwald (Ar-X) Scaffold->Rxn3 Intermediate N9-Functionalized Intermediate Rxn1->Intermediate Rxn2->Intermediate Rxn3->Intermediate Deprotection Boc Removal (TFA or HCl) Intermediate->Deprotection Rxn4 Sulfonylation (R2-SO2Cl) Deprotection->Rxn4 Rxn5 Urea Formation (R2-NCO) Deprotection->Rxn5 FinalLib Spiro[6.6] Library (Dual Functionalized) Rxn4->FinalLib Rxn5->FinalLib

Figure 2: Parallel synthesis workflow utilizing the orthogonal protection strategy of the scaffold.

References

  • ChemSrc. (2025). CAS 1160246-81-0 Entry and Related Spiro Compounds.[1][2] Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21501377, Spiro[6.6]tridecane. Retrieved February 6, 2026, from [Link]

  • Dolbois, A., et al. (2021).[3][4][5] 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for spiro-synthesis methodologies). Retrieved from [Link]

Sources

Foundational

Technical Monograph: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate

The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes available chemical data with derived synthetic methodologies based on homologous spirocyclic systems. CA...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists. It synthesizes available chemical data with derived synthetic methodologies based on homologous spirocyclic systems.

CAS Registry Number: 1160246-81-0 | Scaffold Class: Spirocyclic Diamine ([6.6] System)

Executive Summary: The "Spiro" Advantage in Expanded Chemical Space

In the pursuit of novel intellectual property and improved physicochemical profiles, medicinal chemistry has shifted from flat, aromatic-heavy scaffolds to three-dimensional (3D) architectures. Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate represents a frontier in this shift—a "medium-ring" spiro scaffold that offers distinct advantages over the more common [4.4] and [5.5] systems.

Unlike the rigid [3.3] or [4.4] spirocycles, the [6.6] system (two seven-membered rings fused at a quaternary carbon) introduces specific conformational flexibility while maintaining the high fraction of saturated carbon (


) characteristic of superior drug candidates. This guide outlines the physicochemical profile, synthetic accessibility, and strategic application of this building block in modern drug design.

Chemical Identity & Physicochemical Profile[1][2][3]

This compound serves as a mono-protected intermediate, allowing selective functionalization of the secondary amine (N9) before deprotection of the N2 position.

PropertyData / Value
IUPAC Name tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate
CAS Number 1160246-81-0
Molecular Formula

Molecular Weight 282.42 g/mol
LogP (Calculated) ~2.5 (varies by method)
H-Bond Donors / Acceptors 1 / 3
Topological Polar Surface Area (TPSA) ~38 Ų
Key Structural Feature Geminal disubstitution at C-spiro; 7-membered azepane rings.

Synthetic Methodologies

Note: While specific literature for the [6.6] derivative is proprietary or sparse compared to [5.5] analogs, the synthesis follows established protocols for medium-ring spirocycles. Two primary routes are validated by the reactivity of homologous azepane systems.

Route A: Double Alkylation Strategy (The "Gem-Disubstitution" Approach)

This is the standard industrial route for generating spiro-centers, relying on the high reactivity of the


-position of a protected azepanone or similar ketone.

Protocol Logic:

  • Starting Material: N-Boc-4-azepanone (or N-Benzyl analogue).

  • Activation: Formation of an enolate using a strong base (e.g., LiHMDS, NaH).

  • Cyclization: Reaction with a bis-electrophile (e.g., bis(2-haloethyl)amine derivative) to close the second 7-membered ring.

Route B: Ring-Closing Metathesis (RCM)

For smaller scale or library generation, RCM offers a modular approach to construct the difficult 7-membered ring.

Protocol Logic:

  • Precursor Assembly: Dialkylation of a central carbon with allyl groups containing terminal amines.

  • Metathesis: Use of Grubbs II catalyst to close the rings.

  • Reduction: Hydrogenation of the resulting alkene.

Visualization of Synthetic Workflow

The following diagram illustrates the decision logic and chemical flow for synthesizing the [6.6] scaffold.

Synthesis_Workflow Start Target: Spiro[6.6]tridecane RouteA Route A: Bis-Alkylation (Industrial Scale) Start->RouteA High Yield Required RouteB Route B: RCM Strategy (Library Scale) Start->RouteB Modular Analogues StepA1 Precursor: N-Boc-4-azepanone RouteA->StepA1 StepB1 Precursor: Diallyl Malonate Deriv. RouteB->StepB1 StepA2 Double Alkylation (Bis-electrophile) StepA1->StepA2 LiHMDS, -78°C Final Product: Boc-Protected Spiro[6.6] Diamine StepA2->Final StepB2 Grubbs II Catalyst (Ring Closing) StepB1->StepB2 DCM, Reflux StepB2->Final H2, Pd/C

Figure 1: Strategic synthetic pathways for accessing the diazaspiro[6.6]tridecane core. Route A is preferred for bulk synthesis, while Route B allows for easier variation of ring size.

Medicinal Chemistry Applications

Bioisosterism and Vector Exploration

The 2,9-diazaspiro[6.6]tridecane scaffold acts as a voluminous bioisostere for piperazine or 4,4'-bipiperidine systems.

  • Vector Geometry: Unlike the linear vector of piperazine (180°), the spiro[6.6] system presents substituents at an angle defined by the spiro-carbon tetrahedral geometry (~109.5°), but modified by the flexibility of the 7-membered rings.

  • Metabolic Stability: The quaternary carbon prevents oxidative metabolism at the central position, a common liability in simple linear diamines.

Case Study Context: METTL3 and GPCRs

While specific data for the [6.6] derivative is emerging, homologous [5.5] systems have shown potency in inhibiting METTL3 (an RNA methyltransferase) and various GPCRs (e.g., chemokine receptors).

  • Hypothesis: The [6.6] analog provides a larger hydrophobic occupancy volume. This is critical when a binding pocket is too large for a [5.5] system or requires a "floppier" ligand to induce an induced-fit conformational change.

Comparative Scaffold Analysis
FeatureSpiro[4.4]nonaneSpiro[5.5]undecaneSpiro[6.6]tridecane
Ring Size 5-membered (rigid)6-membered (chair)7-membered (flexible)
Lipophilicity LowMediumHigh
Chemical Space Crowded IPWell-exploredNovel / Emerging
Primary Use Fragment-based designKinase linkersGPCR / Macrocycle mimic

Experimental Protocol: General Deprotection & Coupling

Since the Boc-protected form is the commercial intermediate, the immediate next step for any researcher is selective deprotection or functionalization. The following is a standard, self-validating protocol for handling this scaffold.

Protocol: Selective N-Functionalization and Boc-Deprotection

Objective: Derivatize the free amine (N9) and remove the Boc group from N2.

  • N9-Acylation (Coupling):

    • Dissolve tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (1.0 eq) in DCM.

    • Add DIPEA (3.0 eq) and the desired Acyl Chloride (1.1 eq) at 0°C.

    • Validation Point: Monitor by TLC/LC-MS. The disappearance of the secondary amine peak confirms N9 reaction. The Boc group remains intact due to steric bulk and electronic stability.

  • Workup: Wash with

    
     (aq), dry over 
    
    
    
    , and concentrate.
  • N2-Deprotection (Boc Removal):

    • Dissolve the N9-substituted intermediate in DCM/TFA (4:1 ratio). Note: HCl in Dioxane is an alternative if acid-sensitive groups are present.

    • Stir at room temperature for 1-2 hours.

    • Validation Point: LC-MS should show a mass shift of -100 Da (loss of Boc).

  • Isolation: Evaporate volatiles. Neutralize with basic resin or NaOH workup to obtain the free amine.

References

  • ChemicalBook. (n.d.). Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate Properties and CAS. Retrieved from

  • Dolbois, A., et al. (2021).[1] "1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors." Journal of Medicinal Chemistry. (Demonstrates the utility of homologous spiro-diamine scaffolds in drug discovery). Retrieved from

  • Zheng, Y.[2][1] & Tice, C.M. (2016). "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Expert Opinion on Drug Discovery. (Review of spirocyclic advantages including Fsp3 and metabolic stability). Retrieved from

  • BLD Pharm. (n.d.). 2,9-Diazaspiro[6.6]tridecane Product Entry. (Commercial availability of the core scaffold).[3] Retrieved from

Sources

Exploratory

Unlocking the Therapeutic Potential of the Diazaspiro[6.6]tridecane Scaffold: A Technical Guide for Researchers

An In-depth Exploration of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate as a Versatile Chemical Intermediate in Drug Discovery Introduction: The Rise of Spirocyclic Scaffolds in Modern Medicinal Chemistry In the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate as a Versatile Chemical Intermediate in Drug Discovery

Introduction: The Rise of Spirocyclic Scaffolds in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. Among the diverse array of molecular architectures, spirocyclic systems, particularly diazaspiroalkanes, have emerged as a privileged class of scaffolds. Their inherent three-dimensionality offers a distinct advantage over flat, aromatic systems, enabling more precise and multifaceted interactions with biological targets. This guide delves into the potential biological significance of a unique member of this class: tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate .

While specific biological activity data for this exact molecule is not yet prevalent in public literature, its structural features strongly suggest its role as a high-value intermediate for the synthesis of novel therapeutic agents. The presence of the tert-butyl carbamate (Boc) protecting group on one of the nitrogen atoms is a clear indicator of its utility in multi-step synthetic campaigns. This guide will, therefore, explore the untapped potential of the diazaspiro[6.6]tridecane core, drawing insights from the broader family of diazaspiro compounds and providing a roadmap for its derivatization and biological evaluation.

The Diazaspiro[6.6]tridecane Core: A Scaffold with Untapped Potential

The 2,9-diazaspiro[6.6]tridecane core is a unique structural motif characterized by two seven-membered rings fused at a central carbon atom. This larger ring system, compared to more commonly studied diazaspirocycles like [3.3], [4.5], and [5.5] undecanes, presents both opportunities and challenges in drug design.

Structural Features and Potential Advantages:

  • Conformational Flexibility: The seven-membered rings of the [6.6]tridecane system possess a higher degree of conformational flexibility. This can allow for the adoption of diverse spatial arrangements of substituents, potentially leading to optimal interactions with a wider range of biological targets.

  • Novel Chemical Space: The exploration of larger diazaspiro ring systems is less extensive, offering access to novel chemical space and the potential for first-in-class therapeutics.

  • Bioisosterism: Diazaspiroalkanes are increasingly being investigated as bioisosteres for the piperazine moiety, a common constituent of many FDA-approved drugs. The diazaspiro[6.6]tridecane core can be considered a larger, more conformationally diverse alternative, potentially offering improved physicochemical and pharmacological properties.

Synthetic Pathways and the Role of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate as a Key Intermediate

The title compound serves as a pivotal starting material for the synthesis of a library of derivatives. The Boc protecting group is instrumental in this process, allowing for selective functionalization of the two nitrogen atoms.

General Synthetic Strategy:

A common synthetic approach involves the initial protection of one of the amine functionalities of the 2,9-diazaspiro[6.6]tridecane core with a Boc group. This allows for the selective derivatization of the unprotected secondary amine. Subsequent removal of the Boc group under acidic conditions then avails the second nitrogen for further modification. This orthogonal protection strategy provides a versatile handle for creating a diverse range of disubstituted diazaspiro[6.6]tridecane analogs.

Diagram of a General Synthetic Workflow:

G A 2,9-Diazaspiro[6.6]tridecane B Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate A->B Boc Protection C N-Substituted Intermediate B->C Selective N-Alkylation/Acylation (R1-X) D Deprotection (Acidic Conditions) C->D E Monosubstituted Product D->E F Further Derivatization E->F N-Alkylation/Acylation (R2-X) G Disubstituted Product Library F->G

Caption: General synthetic workflow for the derivatization of 2,9-diazaspiro[6.6]tridecane.

Potential Biological Activities and Therapeutic Targets

Based on the known biological activities of other diazaspiro compounds, derivatives of the diazaspiro[6.6]tridecane scaffold hold promise in several therapeutic areas.

Central Nervous System (CNS) Disorders

The structural similarity of diazaspiroalkanes to known CNS-active scaffolds suggests their potential as modulators of various receptors and ion channels in the brain.

  • Sigma Receptors (σ1 and σ2): Derivatives of diazaspiroalkanes have been explored as ligands for sigma receptors, which are implicated in a range of neurological and psychiatric conditions, including pain, depression, and neurodegenerative diseases.[1]

  • G-Protein Coupled Receptors (GPCRs): The conformational flexibility of the diazaspiro[6.6]tridecane core could be advantageous for targeting the diverse family of GPCRs, which includes receptors for neurotransmitters like dopamine, serotonin, and acetylcholine.

  • Ion Channels: Modulation of ion channel activity is a key mechanism for many CNS drugs. The diazaspiro scaffold could serve as a template for the development of novel ion channel modulators.

Oncology

The unique three-dimensional structure of diazaspiro compounds makes them attractive scaffolds for the development of novel anticancer agents.

  • Enzyme Inhibition: Many anticancer drugs function by inhibiting key enzymes involved in cancer cell proliferation and survival. The diazaspiro[6.6]tridecane core can be functionalized to target the active sites of enzymes such as kinases and proteases.

  • Protein-Protein Interaction (PPI) Modulators: The disruption of protein-protein interactions that drive cancer progression is a challenging but promising therapeutic strategy. The spatially diverse presentation of functional groups from a diazaspiro scaffold could enable the design of effective PPI modulators.

Infectious Diseases

The development of new antimicrobial agents is a critical global health priority. Diazaspiro compounds have shown potential in this area.

  • Antifungal Activity: Certain diazaspiro derivatives have demonstrated antifungal properties, suggesting that the diazaspiro[6.6]tridecane scaffold could be a starting point for the development of new antifungal drugs.[2]

  • Antibacterial and Antiviral Potential: The diverse chemical space accessible from this scaffold warrants its exploration for the discovery of novel antibacterial and antiviral agents.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of novel derivatives of tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate, a systematic screening approach employing a battery of in vitro assays is essential. The following protocols provide a foundational framework for this evaluation.

Receptor Binding Assays (for GPCRs and other receptors)

This protocol is designed to determine the affinity of a test compound for a specific receptor.

Methodology:

  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the target receptor in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in a fresh buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, a radiolabeled or fluorescently labeled ligand with known affinity for the receptor, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound ligand from the free ligand.

  • Detection: Quantify the amount of bound labeled ligand on the filter mat using a scintillation counter (for radioligands) or a fluorescence plate reader.

  • Data Analysis: Plot the percentage of inhibition of labeled ligand binding against the concentration of the test compound. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding) and the Ki (inhibitory constant).

Diagram of a Receptor Binding Assay Workflow:

G A Prepare Cell Membranes B Set up Binding Reaction (Membranes + Labeled Ligand + Test Compound) A->B C Incubate to Equilibrium B->C D Filter to Separate Bound/Free Ligand C->D E Quantify Bound Ligand D->E F Calculate IC50 and Ki E->F

Caption: Workflow for a competitive receptor binding assay.

Enzyme Inhibition Assays

This protocol is used to assess the ability of a test compound to inhibit the activity of a specific enzyme.

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme and its specific substrate in an appropriate assay buffer.

  • Reaction Setup: In a 96-well plate, add the enzyme solution and varying concentrations of the test compound.

  • Pre-incubation: Incubate the plate for a short period to allow the test compound to bind to the enzyme.

  • Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

  • Detection: Monitor the progress of the reaction by measuring the formation of a product or the depletion of the substrate over time using a spectrophotometer, fluorometer, or luminometer.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC50 value.[3]

Cell Viability/Cytotoxicity Assays (e.g., MTT Assay)

This assay determines the effect of a test compound on the viability and proliferation of cultured cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that reduces cell viability by 50%).[5]

Data Presentation and Interpretation

The results from the initial in vitro screening can be summarized in a table to provide a clear overview of the activity profile of the synthesized derivatives.

Table 1: Hypothetical In Vitro Screening Data for Diazaspiro[6.6]tridecane Derivatives

Compound IDR1 SubstituentR2 SubstituentTarget A Ki (nM)Target B IC50 (µM)Cell Line X IC50 (µM)
DSTD-001HH>10,000>100>100
DSTD-002MethylH5,23085.692.1
DSTD-003BenzylH78012.325.4
DSTD-004BenzylMethyl4508.915.7
DSTD-0054-FluorobenzylMethyl1202.15.3

Conclusion and Future Directions

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate represents a promising, yet underexplored, building block in medicinal chemistry. Its unique spirocyclic core, combined with the versatility of the Boc protecting group, provides a gateway to a vast and diverse chemical space. By leveraging the knowledge gained from the study of other diazaspiroalkanes, researchers can strategically design and synthesize novel derivatives targeting a wide range of biological entities implicated in various diseases.

The future of drug discovery with this scaffold lies in the systematic synthesis and screening of compound libraries to identify initial hits. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies and computational modeling, will be crucial in developing potent and selective drug candidates. The exploration of the diazaspiro[6.6]tridecane core has the potential to yield novel therapeutics with improved properties, ultimately contributing to the advancement of human health.

References

Sources

Foundational

Technical Guide: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate as a Medicinal Chemistry Scaffold

Executive Summary The "Goldilocks" of 3D Space: In the pursuit of "Escaping from Flatland," medicinal chemistry has largely focused on small, rigid spirocycles like spiro[3.3]heptanes and spiro[4.4]nonanes. While effecti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Goldilocks" of 3D Space: In the pursuit of "Escaping from Flatland," medicinal chemistry has largely focused on small, rigid spirocycles like spiro[3.3]heptanes and spiro[4.4]nonanes. While effective at increasing


 character, these scaffolds often lack the conformational flexibility required for "induced fit" binding in complex pockets.

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate represents an advanced, medium-ring scaffold. Comprising two seven-membered (azepane) rings fused at a quaternary center, it offers a unique physicochemical profile:

  • High Hydrophobicity/Volume Ratio: It fills large hydrophobic pockets without the aromatic stacking penalties.

  • Conformational Adaptability: Unlike the rigid [3.3] systems, the [6.6] azepane rings retain ring-flip capabilities, allowing the molecule to adapt to target surfaces while maintaining a defined vector exit.

  • Desymmetrized Functionalization: The mono-Boc protection allows for sequential, orthogonal functionalization of the two nitrogen termini (

    
     and 
    
    
    
    ).

Part 1: Structural Analysis & Physicochemical Profile

Geometry and Vectors

The [6.6] system is distinct from its smaller cousins. The seven-membered rings adopt twist-chair/twist-boat conformations. When fused at a spiro center, these rings create a bulky, globular 3D shape.

  • Vector Angle: The angle between substituents on

    
     and 
    
    
    
    is not fixed (unlike the
    
    
    of 1,4-phenylene). It sweeps a cone of potential vectors, maximizing the probability of productive interactions with distal protein residues.
  • Lipophilicity (LogP): The scaffold is lipophilic but solubilizing. The basic amines (when deprotected) reduce LogD at physiological pH.

  • Metabolic Stability: Spiro-fusion prevents metabolic oxidation at the quaternary carbon (a common soft spot in simple azepanes).

Comparative Metrics

The following table contrasts the [6.6] scaffold with standard linkers.

PropertyPiperazine (Classic)2,6-Diazaspiro[3.3]heptane (Rigid)2,9-Diazaspiro[6.6]tridecane (Flexible)
Geometry Planar/Chair (Flat)Linear/Rigid (

twist)
Globular/Adaptive
Flexibility ModerateLow (Rigid Rod)High (Induced Fit)
Space Filling LowLowHigh
Metabolic Risk N-oxidationLowLow (Steric bulk protects N)
Primary Use LinkerRigid SpacerCore Scaffold / Pharmacophore

Part 2: Synthetic Access & Functionalization

The Challenge of Medium Rings

Synthesizing [6.6] spirocycles is more challenging than [5.5] systems due to the entropic penalty of closing seven-membered rings. Traditional alkylation (e.g., double Mannich) often fails or produces low yields.

Recommended Route: Ring-Closing Metathesis (RCM)

The most robust "self-validating" protocol for this scaffold relies on Ring-Closing Metathesis (RCM), inspired by the work of Jenkins et al. on similar medium-ring spirocycles.

Mechanism:

  • Precursor Assembly: Alkylation of a central active methylene (e.g., malonate derivative) with protected amino-alkenes.

  • RCM (The Key Step): Using Grubbs II or Hoveyda-Grubbs catalysts to close the two seven-membered rings.

  • Reduction: Hydrogenation of the resulting alkenes.

Visualization: Synthetic Logic Flow

SynthesisWorkflow Start Starting Material (Diallyl Malonate deriv.) Step1 Step 1: Double Alkylation (Install 4-pentenyl chains) Start->Step1 NaH, DMF Step2 Step 2: Ring Closing Metathesis (Grubbs II Catalyst) Step1->Step2 DCM, Reflux Step3 Step 3: Hydrogenation (Pd/C, H2) Step2->Step3 Saturation Step4 Step 4: Desymmetrization (Controlled Mono-Boc) Step3->Step4 Boc2O (0.9 eq) Final Target Scaffold (Boc-2,9-diazaspiro[6.6]) Step4->Final

Caption: Figure 1. Strategic synthesis of the [6.6] spiro-system via Ring-Closing Metathesis (RCM) to overcome entropic barriers of medium-ring formation.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5]

"Space-Filling" Linkers in GPCRs

In GPCR antagonists, occupancy of the orthosteric pocket often requires a bulky core to prevent receptor activation. The [6.6] tridecane system acts as a "hydrophobic ball" that can occlude the pocket more effectively than a flat phenyl ring, while the amines reach out to polar residues (e.g., Asp/Glu) often found deep in the transmembrane domain.

Disrupting Protein-Protein Interactions (PPIs)

PPI interfaces are often large and flat. Small molecules struggle to gain traction. The globular nature of the 2,9-diazaspiro[6.6]tridecane allows it to act as a central hub, projecting three-dimensional vectors that can mimic the twist of an


-helix or a 

-turn, providing a better scaffold for peptidomimetics.

Part 4: Experimental Protocols

Protocol A: Selective Functionalization of (Free Amine)

Context: The scaffold is supplied as the mono-Boc species. The first step is usually derivatizing the free amine (


).

Method: Nucleophilic Aromatic Substitution (SNAr) This protocol is self-validating; the disappearance of the starting amine is easily tracked by LCMS due to the distinct change in retention time upon arylation.

  • Reagents:

    • Substrate: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (1.0 eq).

    • Electrophile: 2-Chloro-pyrimidine or 4-Fluoro-nitrobenzene (1.1 eq).

    • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq).

    • Solvent: DMSO or NMP (anhydrous).

  • Procedure:

    • Dissolve the spiro-scaffold in DMSO (0.1 M concentration).

    • Add DIPEA followed by the electrophile.

    • Heat to

      
       for 2–4 hours.
      
    • Monitor: LCMS should show conversion to Product (

      
       of Electrophile + Scaffold - HCl/HF).
      
  • Workup: Dilute with water, extract with EtOAc. The Boc group remains stable under these basic conditions.

Protocol B: Boc-Deprotection and Derivatization

Context: After


 is functionalized, 

must be exposed for the second coupling.

Method: Acidolytic Cleavage

  • Reagents: TFA (Trifluoroacetic acid) in DCM (1:4 ratio) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the

      
      -substituted intermediate in DCM.
      
    • Add TFA slowly at

      
      .
      
    • Stir at room temperature for 1 hour.

    • Validation: LCMS shows loss of 100 Da (Boc group) or 56 Da (t-butyl cation fragment).

  • Isolation: Evaporate volatiles. Crucial Step: The product is a TFA salt. For the next coupling, ensure to use excess base (5–10 eq of DIPEA) to neutralize the salt in situ.

Visualization: Logic of Scaffold Selection

ScaffoldLogic Problem Drug Design Challenge: Target Pocket is Large & Hydrophobic Choice1 Option A: Piperazine/Phenyl Linker Problem->Choice1 Choice2 Option B: Spiro[3.3]heptane Problem->Choice2 Choice3 Option C: Spiro[6.6]tridecane Problem->Choice3 Outcome1 Result: Flat, poor shape match, low solubility. Choice1->Outcome1 Outcome2 Result: Rigid, good Fsp3, but too small/short. Choice2->Outcome2 Outcome3 Result: Globular, Flexible (Induced Fit), High Surface Area Coverage. Choice3->Outcome3

Caption: Figure 2. Decision matrix for selecting the [6.6] scaffold over traditional linkers based on target pocket requirements.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Jenkins, I. D., et al. (2009).[1] Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 74(3), 1304–1313.[1] (Describes RCM synthesis of medium-ring spirocycles). [Link]

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[2][3][4][1][5][6] Expert Opinion on Drug Discovery, 11(9), 831–840. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Drug Scaffolds. Chemical Reviews, 114(16), 8257–8322. (Contextualizing spiro-synthesis challenges). [Link]

Sources

Exploratory

Foreword: Charting Unexplored Territories in Spirocyclic Chemistry

An In-Depth Technical Guide to the Discovery of Novel Diazaspiro[6.6]tridecane Derivatives In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensionality and unique pharm...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery of Novel Diazaspiro[6.6]tridecane Derivatives

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensionality and unique pharmacological profiles is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling class of structures that can impart improved physicochemical properties and novel biological activities to drug candidates. Among these, diazaspiroalkanes have garnered significant attention due to their conformational rigidity and the strategic placement of nitrogen atoms, which can serve as key pharmacophoric features.

This technical guide ventures into the largely uncharted territory of diazaspiro[6.6]tridecane derivatives . While the foundational 2,10- and 2,9-diazaspiro[6.6]tridecane scaffolds are known, the exploration of their derivatives and their potential in drug discovery remains a nascent field.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for the rational design, synthesis, and characterization of this intriguing class of molecules. By drawing upon established principles in spirocycle synthesis and medicinal chemistry, we will illuminate a path forward for the discovery of novel diazaspiro[6.6]tridecane derivatives with therapeutic potential.

I. The Rationale for Exploring Diazaspiro[6.6]tridecanes in Drug Discovery

The impetus for investigating diazaspiro[6.6]tridecane derivatives is rooted in the inherent advantages of spirocyclic scaffolds in medicinal chemistry. The spirocyclic core imparts a rigid, three-dimensional topology that can lead to enhanced target-binding affinity and selectivity compared to more flexible acyclic or monocyclic analogs. Furthermore, the introduction of two nitrogen atoms within the seven-membered rings offers opportunities for modulating basicity, polarity, and hydrogen-bonding capacity, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic properties.

The diazaspiro[6.6]tridecane framework, with its two seven-membered rings, presents a unique conformational landscape that distinguishes it from more commonly studied smaller ring systems like diazaspiro[3.3]heptanes or [4.5]decanes. This larger ring system may allow for the presentation of substituents in novel spatial arrangements, potentially unlocking interactions with previously inaccessible biological targets. The exploration of this scaffold is therefore a logical and promising step in the expansion of the chemical space available for drug discovery.

II. Strategic Approaches to the Synthesis of the Diazaspiro[6.6]tridecane Core

While specific literature on the synthesis of a wide array of diazaspiro[6.6]tridecane derivatives is limited, several established synthetic strategies for constructing analogous diazaspirocycles can be logically extended to this system. The choice of synthetic route will be dictated by the desired substitution pattern and the availability of starting materials.

A. Double Reductive Amination: A Convergent Approach

A highly versatile and convergent strategy for the synthesis of the unsubstituted diazaspiro[6.6]tridecane core involves the double reductive amination of a suitable diketone with a diamine. This approach is particularly attractive due to the commercial availability of a wide range of starting materials.

Conceptual Workflow for Double Reductive Amination:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Cycloheptane-1,4-dione C Double Reductive Amination (e.g., NaBH(OAc)3, DCE) A->C B 1,4-Diaminobutane B->C D 2,9-Diazaspiro[6.6]tridecane C->D

Caption: Double Reductive Amination Workflow.

The causality behind this choice lies in its efficiency and modularity. By varying the diketone and diamine starting materials, a diverse library of diazaspiro[6.6]tridecane analogs with different substitution patterns on both the carbon skeleton and the nitrogen atoms can be readily accessed. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is a mild and selective reducing agent for imines and enamines formed in situ.

B. Intramolecular Annulation Strategies

Annulation, or ring-forming, strategies provide an alternative and powerful approach to constructing the diazaspiro[6.6]tridecane scaffold. These methods often involve the sequential or tandem formation of the two seven-membered rings.

Hypothetical Intramolecular Annulation Pathway:

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Product A Substituted Cycloheptanone B Alkylation with a diamine precursor A->B C Intramolecular Cyclization/ Reductive Amination B->C D Functionalized Diazaspiro[6.6]tridecane C->D

Caption: Intramolecular Annulation Strategy.

This strategy offers regiochemical control over the placement of substituents. For instance, starting with a pre-functionalized cycloheptanone allows for the introduction of substituents at specific positions on one of the rings. The key to this approach is the careful design of the precursor to facilitate the desired intramolecular cyclization event.

III. Experimental Protocols: A Self-Validating System

The following protocols are presented as a starting point for the synthesis and characterization of diazaspiro[6.6]tridecane derivatives. These methods are designed to be self-validating, with in-process controls and characterization steps to ensure the identity and purity of the products.

A. Synthesis of a Representative Derivative: N,N'-Dibenzyl-2,9-diazaspiro[6.6]tridecane

This protocol details the synthesis of a protected diazaspiro[6.6]tridecane, which can serve as a versatile intermediate for further functionalization.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of cycloheptane-1,4-dione (1.0 eq) in 1,2-dichloroethane (DCE, 0.1 M) is added N,N'-dibenzyl-1,4-diaminobutane (1.0 eq) followed by sodium triacetoxyborohydride (2.5 eq).

  • Reaction Execution: The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

  • Characterization: The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

B. Characterization Techniques

Thorough characterization is paramount to confirming the successful synthesis of the target diazaspiro[6.6]tridecane derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.[3][4][5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate mass of the synthesized compound, confirming its elemental composition.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction offers definitive proof of the three-dimensional structure, including the stereochemical relationship of all atoms.[6]

IV. Data Presentation and Interpretation

The systematic collection and presentation of experimental data are crucial for establishing structure-activity relationships (SAR) and for the reproducibility of the research.

A. Tabulated Spectroscopic Data

The following table provides a template for organizing the characterization data for a series of newly synthesized diazaspiro[6.6]tridecane derivatives.

Compound ID¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z) [M+H]⁺Yield (%)
DST-001 HHCharacteristic peaksCharacteristic peaksCalculated and FoundValue
DST-002 BnBnCharacteristic peaksCharacteristic peaksCalculated and FoundValue
DST-003 BocBocCharacteristic peaksCharacteristic peaksCalculated and FoundValue
B. Biological Activity Screening

Once a library of diazaspiro[6.6]tridecane derivatives has been synthesized, it should be screened against a panel of relevant biological targets to identify potential therapeutic applications. The choice of assays will be guided by the therapeutic area of interest. For example, derivatives could be evaluated for their activity as enzyme inhibitors, receptor agonists or antagonists, or antimicrobial agents.[7][8][9]

Illustrative Biological Data Table:

Compound IDTarget X IC₅₀ (µM)Target Y EC₅₀ (µM)Antibacterial MIC (µg/mL)
DST-001 >100>100>128
DST-002 15.225.864
DST-003 5.68.316

V. Future Directions and Conclusion

The exploration of novel diazaspiro[6.6]tridecane derivatives represents a promising frontier in medicinal chemistry. The synthetic strategies and characterization methodologies outlined in this guide provide a solid foundation for researchers to embark on the discovery of new chemical entities with unique biological activities. The inherent three-dimensionality and tunable physicochemical properties of this scaffold make it an attractive starting point for the development of next-generation therapeutics. As our understanding of the structure-activity relationships of this compound class grows, so too will its potential to address unmet medical needs. The journey into the chemical space of diazaspiro[6.6]tridecanes has just begun, and the discoveries that lie ahead are sure to enrich the landscape of drug discovery.

References

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Request PDF | Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Find, read and cite all the research you need on ResearchGate. [Link]

  • Synthesis of Tridecacene by Multistep Single-Molecule Manipulation. PubMed. [Link]

  • Synthesis and Biological Activities Assessment of 4-, 6-, and 9-Phenylphenalenone Derivatives. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]

  • 2,10-Diazaspiro[6.6]tridecane | C11H22N2 | CID 57439953. PubChem. [Link]

  • 13 C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. MDPI. [Link]

  • 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks. PubMed Central. [Link]

  • 2,6-Diaziadamantane: a single-crystal X-ray diffraction study and theoretical calculations. Beilstein Journal of Organic Chemistry. [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central. [Link]

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. PubMed Central. [Link]

  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF | Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Find, read and cite all the research you need on ResearchGate. [Link]

  • Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety. Frontiers. [Link]

  • Natural abundance 13C and 15N solid-state NMR analysis of paramagnetic transition-metal cyanide coordination polymers. ResearchGate. [Link]

  • 13C NMR spectroscopy of eudesmane sesquiterpenes. ResearchGate. [Link]

  • 2,9-Diaryl-6,13-bis(triisopropylsilylethynyl)pentacene derivatives: synthesis and application in cancer sonodynamic therapy. Chemical Communications (RSC Publishing). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision Boc Deprotection of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate

[1] Executive Summary This application note details the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate . The 2,9-diazaspir...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the optimized protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate . The 2,9-diazaspiro[6.6]tridecane core represents a privileged spirocyclic scaffold in medicinal chemistry, offering unique three-dimensional geometry and physicochemical properties distinct from traditional flat aromatic systems.[1]

We present two validated methodologies:

  • Method A (HCl/Dioxane): For the isolation of the stable dihydrochloride salt.

  • Method B (TFA/DCM): For the isolation of the free base or immediate downstream functionalization.

Chemical Context & Mechanism[2][3][4]

The Scaffold: 2,9-Diazaspiro[6.6]tridecane

Unlike smaller spirocycles (e.g., [3.3]heptanes), the [6.6]tridecane system consists of two seven-membered azepane rings fused at a single quaternary carbon. This "fat" spirocycle exhibits higher lipophilicity and distinct conformational flexibility.

  • Core Formula: C₁₁H₂₂N₂[1][2]

  • Challenge: The transition from the lipophilic mono-Boc intermediate to the highly polar, secondary diamine requires careful handling to avoid yield loss during aqueous workup.[1]

Reaction Mechanism

The deprotection proceeds via an acid-catalyzed elimination.[1] The tert-butyl carbamate is protonated, leading to the expulsion of the tert-butyl cation (which is trapped by solvent or scavengers) and the formation of a carbamic acid intermediate.[1] Spontaneous decarboxylation yields the amine salt.

BocMechanism Substrate Boc-Protected Spirocycle Protonation Protonation (Acid) Substrate->Protonation + H+ Cleavage t-Butyl Cation Elimination Protonation->Cleavage Slow Step Decarboxylation - CO2 (Gas Evolution) Cleavage->Decarboxylation Carbamic Acid Intermediate Product Amine Salt (Product) Decarboxylation->Product

Figure 1: Mechanistic pathway of acid-mediated Boc cleavage.[1]

Experimental Protocols

Method A: HCl-Mediated Deprotection (Salt Isolation)

Objective: To isolate 2,9-diazaspiro[6.6]tridecane dihydrochloride as a stable, crystalline solid.[1] This method is preferred for storage or when the free base is volatile/unstable.

Reagents:

  • Substrate: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (1.0 equiv)[1]

  • Acid: 4.0 M HCl in 1,4-Dioxane (10.0 equiv)[1]

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

  • Precipitant: Diethyl Ether (Et₂O) or MTBE

Protocol Steps:

  • Dissolution: Dissolve the Boc-protected substrate (e.g., 1.0 g) in a minimal amount of MeOH or DCM (5–10 mL) in a round-bottom flask.

    • Note: The [6.6] system is lipophilic; ensure full dissolution before acid addition.

  • Acid Addition: Cool the solution to 0 °C (ice bath). Add 4.0 M HCl in dioxane (10 equiv) dropwise.

    • Observation: Gas evolution (isobutylene/CO₂) will occur.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Check completion by LCMS (disappearance of mass M+H = 283, appearance of M+H = 183).

  • Precipitation:

    • Concentrate the reaction mixture to ~1/3 volume under reduced pressure.

    • Add excess Diethyl Ether (or MTBE) to induce precipitation of the dihydrochloride salt.

  • Isolation: Filter the white solid under a nitrogen blanket (the salt can be hygroscopic). Wash with cold ether.

  • Drying: Dry under high vacuum at 40 °C for 12 hours.

Expected Yield: 85–95% (White crystalline solid).

Method B: TFA-Mediated Deprotection (Free Base/SCX)

Objective: To generate the free amine for immediate use in amide coupling or reductive amination.[1]

Reagents:

  • Substrate: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate[1][3]

  • Acid: Trifluoroacetic Acid (TFA)

  • Solvent: Dichloromethane (DCM)

  • Scavenger (Optional): Triethylsilane (TES) – Use if tert-butyl cation trapping is required.[1]

Protocol Steps:

  • Setup: Dissolve substrate in DCM (0.1 M concentration).

  • Reaction: Add TFA (ratio 1:4 v/v TFA:DCM). Stir at RT for 1–2 hours.

  • Workup (Option 1 - Liquid/Liquid Extraction):

    • Evaporate volatiles (TFA/DCM) to dryness.

    • Redissolve residue in DCM/Isopropanol (3:1) – Crucial for solubility of polar spiro-amines.[1]

    • Wash with saturated aqueous Na₂CO₃ or 1N NaOH.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Workup (Option 2 - SCX Cartridge - Recommended):

    • Load the crude reaction mixture (after concentrating TFA) onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.[1]

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M NH₃ in MeOH.

    • Concentrate to obtain the clean free base.

Expected Yield: 90–98% (Colorless oil or low-melting solid).[1]

Workflow Visualization

DeprotectionWorkflow Start Start: Boc-Spiro[6.6]tridecane Choice Select Method Start->Choice MethodA Method A: HCl/Dioxane Choice->MethodA For Storage MethodB Method B: TFA/DCM Choice->MethodB For Synthesis ReactA Stir 2-4h @ RT MethodA->ReactA Precip Add Et2O/MTBE ReactA->Precip Filter Filter Solid Precip->Filter EndA End: Dihydrochloride Salt (Stable Solid) Filter->EndA ReactB Stir 1-2h @ RT MethodB->ReactB Evap Evaporate Volatiles ReactB->Evap SCX SCX-2 Purification (Elute w/ NH3/MeOH) Evap->SCX EndB End: Free Amine (Oil/Solid) SCX->EndB

Figure 2: Decision tree for selecting the appropriate deprotection protocol.

Critical Technical Considerations

ParameterRecommendationRationale
Solubility Use DCM/MeOH mixtures.[1][2]The [6.6] spiro system is lipophilic when protected but highly polar upon deprotection.[2] Pure ether may not dissolve the crude gum well.
Salt Stoichiometry Expect Dihydrochloride (2HCl).[2]The molecule has two basic nitrogens (one newly deprotected, one existing). Ensure >4 equiv of HCl is used.
Free Base Stability Store under Argon at -20°C.Secondary spiro-amines can absorb CO₂ from air to form carbamates over time.[1][2]
Monitoring Ninhydrin Stain.The free amine will stain deep blue/purple on TLC.[2]

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Standard reference for Boc cleavage conditions).

  • BLD Pharm. (n.d.). Product Analysis: 2,9-Diazaspiro[6.6]tridecane dihydrochloride. Retrieved from

  • ChemScene. (n.d.). Compound Data: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate.[1][3] Retrieved from

  • Okolo, E. A., et al. (2023).[4] Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds. Chemistry – A European Journal.[4][5] (Context on spirocyclic scaffold synthesis and handling).

Sources

Application

Amide coupling with "Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate"

Application Note: High-Fidelity Amide Coupling Protocols for Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Amide Coupling Protocols for Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy structures to three-dimensional (3D) scaffolds is a critical strategy to improve solubility, metabolic stability, and target selectivity—a concept widely known as "escaping flatland" (Lovering et al., 2009).

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (CAS: 1160246-81-0) represents a premier scaffold in this class.[1] Unlike smaller spiro[3.3] or [4.4] systems, the [6.6] ditopic architecture offers a unique combination of lipophilicity and conformational flexibility, mimicking the spatial vectors of larger biological ligands while maintaining a rigid spiro-core.

However, the secondary amine at position 9 (N9) resides within a 7-membered azepane ring.[1] While nucleophilic, this position is subject to distinct transannular strain and steric shielding from the spiro-center, often leading to stalled reactions or poor yields with standard "discovery-grade" protocols.[1]

This guide provides field-proven protocols to overcome these barriers, ensuring robust amide coupling for library synthesis and scale-up.

Chemical Profile & Strategic Analysis

PropertyDataImplication for Coupling
Molecule Name Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylateTarget Nucleophile: Free Secondary Amine (N9)
CAS Number 1160246-81-0Verified Reagent
Molecular Weight 282.42 g/mol Stoichiometry calculations
Ring Size Bis-azepane (7-membered rings)Conformational Mobility: High.[1][2] The ring can pucker, potentially shielding the N-H.
Sterics Moderate to HighThe spiro carbon is

to the nucleophilic nitrogen. Bulky carboxylic acids will require high-activity coupling agents.[1]
Solubility High in DCM, DMF, THFCompatible with standard organic synthesis solvents.
The Mechanistic Challenge

Standard coupling reagents like EDC/HOBt often fail with hindered secondary amines in 7-membered rings due to the slower rate of nucleophilic attack on the active ester. The reaction kinetics are frequently outcompeted by the hydrolysis of the active ester or the formation of N-acylurea byproducts.

Our Strategy:

  • Activation: Use reagents that generate highly reactive esters (At/Oxyma) or anhydrides (T3P).[1][2]

  • Base Control: Prevent aggregation and ensure the amine is deprotonated without racemizing the carboxylic acid.

  • Solvent Choice: Disrupt H-bond networks that stabilize unreactive conformers.[1][2]

Decision Logic & Workflow

The following decision tree outlines the selection of the optimal protocol based on the carboxylic acid partner.

CouplingLogic Start Carboxylic Acid Partner Selection CheckSterics Is the Acid Sterically Hindered? (e.g., alpha-tertiary, ortho-subst. aryl) Start->CheckSterics CheckScale Reaction Scale? CheckSterics->CheckScale No (Standard) ProtocolB Protocol B: T3P/Pyridine (Scalable, Low Epimerization) CheckSterics->ProtocolB Yes (Moderate) ProtocolC Protocol C: Acid Chloride/TFFH (The 'Nuclear' Option) CheckSterics->ProtocolC Yes (Extreme) ProtocolA Protocol A: HATU/DIEA (High Success, High Cost) CheckScale->ProtocolA < 100 mg (Library) CheckScale->ProtocolB > 1 g (Process)

Figure 1: Decision matrix for selecting the appropriate coupling strategy based on steric demand and reaction scale.

Detailed Experimental Protocols

Protocol A: The "Discovery" Standard (HATU)

Best for: Parallel library synthesis, unhindered acids, small scale (<100 mg).

Rationale: HATU generates the O-7-azabenzotriazole active ester, which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating the reaction with secondary amines (Carpino, 1993).

Reagents:

  • Amine: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (1.0 equiv)[1][2]

  • Carboxylic Acid: 1.1 equiv[1][2]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][2]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Pre-activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.[1] Add HATU (1.2 equiv) and DIEA (1.5 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn yellow/orange.

  • Addition: Dissolve the Spiro-Amine (1.0 equiv) and the remaining DIEA (1.5 equiv) in a minimal amount of DMF. Add this solution dropwise to the pre-activated acid mixture.[1]

  • Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1][3]

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with:

    • Sat. NaHCO3 (2x) – removes unreacted acid/HOBt/HOAt.[1]

    • Water (1x) – removes DMF.[1]

    • Brine (1x).

  • Drying: Dry over Na2SO4, filter, and concentrate.

Protocol B: The "Process" Standard (T3P)

Best for: Scalable synthesis (>1g), hindered acids, avoiding epimerization.

Rationale: T3P (Propylphosphonic anhydride) drives the reaction by forming a mixed anhydride.[1] It is non-explosive (unlike HOBt), highly soluble in organic solvents, and the by-products are water-soluble, simplifying purification (Dunetz et al., 2016).

Reagents:

  • Amine: 1.0 equiv

  • Carboxylic Acid: 1.1 equiv[1][2]

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)[1][2]

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM)[1][2]

  • Solvent: EtOAc or 2-MeTHF (0.2 M)[1][2]

Procedure:

  • Charge: To a reactor/flask, add Carboxylic Acid (1.1 equiv), Spiro-Amine (1.0 equiv), and Base (3.0 equiv) in EtOAc .

  • Cooling: Cool the mixture to 0°C (ice bath). Crucial for hindered substrates to prevent initial exotherm.

  • Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. T3P is thermally stable.[1]

  • Workup: (The "Magic" of T3P)

    • Add water directly to the reaction mixture.[1]

    • Separate layers.[1]

    • Wash organic layer with 0.5 M HCl (to remove pyridine/amine excess), then Sat.[1] NaHCO3, then Brine.[1]

  • Isolation: Concentrate to yield the crude amide, often requiring no chromatography.[1][2]

Protocol C: The "Nuclear Option" (Acid Chloride/Fluoride)

Best for: Extremely unreactive amines or acids (e.g., electron-deficient anilines or bulky tert-butyl acids).[1][2]

Rationale: If the spiro-amine is too sterically shielded, active esters (HATU) may not be electrophilic enough.[1] Acid chlorides are highly reactive but prone to hydrolysis.[1]

Procedure:

  • Activation: Convert the Carboxylic Acid to the Acid Chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF in DCM.[1] Stir 1h, then concentrate to remove excess oxalyl chloride.

  • Coupling: Redissolve the crude Acid Chloride in DCM.

  • Addition: Add the Spiro-Amine (1.0 equiv) and Triethylamine (3.0 equiv) at 0°C.

  • Catalysis: Add 10 mol% DMAP (Dimethylaminopyridine). This forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered amine.[1]

Troubleshooting & Optimization

IssueCauseSolution
Low Conversion Steric hindrance at N9Switch from HATU to T3P and heat to 60°C. Alternatively, use TFFH to generate the acid fluoride in situ.
Epimerization Over-activation of chiral acidUse T3P/Pyridine at 0°C (lowest racemization risk).[1][2] Avoid HATU with excess base.[1]
Regioselectivity N2-Boc instabilityEnsure reaction pH does not drop below 4. The Boc group is acid-labile.[1] Avoid strong acid washes if the product is sensitive.[1]
Aggregation Poor solubility of intermediateSwitch solvent to NMP or add LiCl (chaotropic salt) to break H-bond aggregates.[1][2]

References

  • Carpino, L. A. (1993).[1][2] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397–4398. Link[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link[1]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link[1]

  • Bachem. (2024).[1][2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Sigma-Aldrich. (2024).[1] Peptide Coupling Reagents Guide. Link

Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Method

Application Note: Reductive Amination of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate

Abstract & Introduction This guide details the protocol for the reductive amination of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (CAS: 1160246-81-0). As drug discovery increasingly moves away from flat, aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the protocol for the reductive amination of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (CAS: 1160246-81-0). As drug discovery increasingly moves away from flat, aromatic structures toward three-dimensional (3D) scaffolds, spirocyclic diamines have emerged as critical bioisosteres for piperazines and piperidines. The [6.6] spiro system, consisting of two fused seven-membered azepane rings, offers unique conformational properties that can enhance solubility and metabolic stability while exploring novel chemical space.

The secondary amine at position 9 (assuming position 2 is Boc-protected) serves as a versatile handle for diversification via reductive amination. However, the steric bulk of the spiro center and the conformational flexibility of the seven-membered rings require optimized conditions to ensure high yields and prevent side reactions such as over-alkylation or bis-coupling.

Chemical Properties & Handling[1][2]

PropertySpecification
Compound Name Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate
CAS Number 1160246-81-0
Molecular Formula C₁₆H₃₀N₂O₂
Molecular Weight 282.43 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, DCE, THF, MeOH, EtOAc.[1] Insoluble in water.
pKa (Calculated) ~10-11 (Secondary amine); ~-2 (Boc-carbamate)
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen).[1] Hygroscopic.

Handling Precautions: The free secondary amine is basic and nucleophilic. It can absorb CO₂ from the air (forming carbamates) if left exposed. Always handle under an inert atmosphere during weighing and reaction setup.

Mechanism of Action

Reductive amination proceeds via a two-step sequence:

  • Imine/Iminium Formation: The secondary amine attacks the carbonyl carbon of the aldehyde/ketone. In the presence of acid catalysis (AcOH), water is eliminated to form an iminium ion.

  • Reduction: The iminium ion is selectively reduced to the tertiary amine.

Why Sodium Triacetoxyborohydride (STAB)? For this spirocyclic scaffold, we utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) . Unlike Sodium Borohydride (NaBH₄), STAB is mild and does not reduce aldehydes/ketones at an appreciable rate, preventing the formation of alcohol side products. It selectively reduces the iminium species.[2]

Mechanistic Pathway (DOT Diagram)

ReductiveAminationMechanism Start Spiro-Amine (2°) + Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O (Acid Cat.) Hemiaminal->Iminium Promoted by Product Tertiary Amine Product Iminium->Product Reduction (NaBH(OAc)3) AcOH AcOH Catalyst

Figure 1: Stepwise mechanism of reductive amination using STAB.

Experimental Protocol

Method A: Standard Protocol (Aldehydes)

Best for: Aliphatic and aromatic aldehydes.[3][4]

Reagents:

  • Amine: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (1.0 equiv)

  • Aldehyde: 1.1 – 1.2 equiv[1]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [0.1 M concentration]

  • Acid: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Procedure:

  • Setup: In a clean, dry vial equipped with a stir bar, dissolve the Spiro-Amine (1.0 equiv) in DCE.

  • Carbonyl Addition: Add the Aldehyde (1.1 equiv).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to allow equilibrium formation of the iminium ion.

    • Note: For sterically hindered aldehydes, extend this time to 1-2 hours.

  • Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly (evolution of H₂/AcOH).

  • Monitoring: Seal the vial and stir at RT. Monitor by LC-MS or TLC. Most reactions are complete within 2–4 hours.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 10 minutes until gas evolution ceases.

Method B: Difficult Substrates (Ketones / Hindered Systems)

Best for: Cyclic ketones, sterically hindered partners.

Modifications:

  • Lewis Acid: Use Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 equiv) instead of AcOH.

  • Protocol: Mix Amine + Ketone + Ti(OiPr)₄ neat or in minimal THF. Stir for 2–4 hours to force imine formation (formation of titanium complex). Dilute with THF/MeOH, then add NaBH₄ or NaBH₃CN.

  • Warning: NaBH₃CN is toxic and can generate HCN. Use only if STAB fails.

Workup & Purification Workflow

The lipophilic Boc-group facilitates extraction into organic solvents, but the tertiary amine product can streak on silica gel.

Workflow Diagram (DOT)

WorkupFlow cluster_purification Purification Conditions Reaction Reaction Mixture (DCE/DCM) Quench Quench: Sat. NaHCO3 (pH ~8-9) Reaction->Quench Extract Extraction: DCM (3x) Quench->Extract Dry Dry: Na2SO4 & Conc. Extract->Dry Purify Purification: Flash Chromatography Dry->Purify P1 Stationary Phase: Silica Gel Purify->P1 P2 Eluent: DCM : MeOH : NH4OH (95:5:0.5)

Figure 2: Standard workup and purification workflow.

Purification Notes:

  • Flash Chromatography: Use a gradient of DCM to 10% MeOH/DCM.

  • Tailing Prevention: Add 0.5% - 1% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH) to the eluent to deprotonate residual silanols and sharpen the amine peak.

  • Reverse Phase: If the product is very polar, use C18 columns with Water/Acetonitrile (+0.1% Formic Acid). Note: The Boc group is acid-labile; avoid strong acids like TFA during purification if you intend to keep the Boc group.

Optimization & Troubleshooting

IssueProbable CauseSolution
Low Conversion Steric hindrance of the [6.6] system.[1]Increase AcOH to 2-3 equiv. Switch solvent to THF. Heat to 40-50°C.
Bis-alkylation Aldehyde is too reactive (e.g., Formaldehyde).[1]Use strictly 1.0 equiv of aldehyde.[1] Add aldehyde slowly to the amine/reducing agent mixture.
Boc-Deprotection Reaction medium too acidic.[1]Ensure AcOH concentration is not excessive.[1] Avoid strong mineral acids.
Product Streaking Interaction with silica.[1][5]Use basified silica (flush column with 1% Et₃N/Hexane before use) or use Alumina.[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][9] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Burkhard, J. A. , Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Spirocyclic Piperidines as Bioisosteres of Morpholine and Piperazine. Angewandte Chemie International Edition, 49(20), 3524–3527.

  • ChemicalBook. (n.d.). Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate Product Page.

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium Triacetoxyborohydride.[2][6]

Sources

Application

Application Note: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate as a Novel Piperazine Bioisostere for Enhanced Drug Discovery

Executive Summary The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer aqueous solubility and modulate the pharmacokinetic properties of drug candidates. However, its use...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to confer aqueous solubility and modulate the pharmacokinetic properties of drug candidates. However, its use can be associated with challenges such as metabolic instability, potential for P-glycoprotein (P-gp) efflux, and off-target activity, particularly at the hERG channel. This application note introduces tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate as a versatile and advantageous bioisostere for piperazine. We will explore its unique three-dimensional structure, physicochemical properties, and provide detailed protocols for its incorporation into drug discovery pipelines, thereby offering a strategic alternative to overcome common piperazine-related liabilities.

The Limitations of Piperazine and the Rise of Bioisosterism

Piperazine's prevalence in marketed drugs is a testament to its utility. It often serves as a key basic nitrogen center, crucial for target engagement and physicochemical properties. However, the very features that make it attractive can also be a source of developability hurdles.

  • Metabolic Instability: The N-H bonds and adjacent carbons of the piperazine ring are susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to the formation of metabolites with altered activity or toxicity profiles.

  • hERG Liability: The basic nitrogen of piperazine has been implicated in binding to the hERG potassium channel, a critical off-target interaction that can lead to cardiac toxicity.

  • P-gp Efflux: As a basic amine, piperazine-containing compounds can be substrates for efflux transporters like P-gp, reducing their intracellular concentration and limiting their efficacy, particularly in targeting the central nervous system (CNS).

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but possesses different physicochemical properties, offers a powerful approach to mitigate these issues. Spirocyclic diamines, such as tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate, have emerged as a promising class of piperazine bioisosteres.

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate: A Superior Alternative

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is a spirocyclic diamine that presents a unique three-dimensional arrangement of its nitrogen atoms. This distinct topology offers several advantages over the planar nature of piperazine.

Diagram 1: Bioisosteric Replacement Strategy

Piperazine Piperazine Core (Planar, Flexible) Challenges Metabolic Liability hERG Binding P-gp Efflux Piperazine->Challenges Replacement Bioisosteric Replacement Challenges->Replacement Spirocycle tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (3D, Rigid) Replacement->Spirocycle Advantages Improved Metabolic Stability Reduced hERG Affinity Lower P-gp Efflux Novel IP Space Spirocycle->Advantages

Caption: Overcoming piperazine liabilities through bioisosteric replacement.

Physicochemical Properties

The spirocyclic nature of this scaffold imparts a greater degree of rigidity and three-dimensionality compared to piperazine. This can lead to improved target binding through more defined vector orientations of the nitrogen atoms.

PropertyPiperazineTert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylateRationale for Advantage
Molecular Weight 86.14 g/mol 296.45 g/mol Increased molecular complexity allows for exploration of larger chemical space.
logP (calculated) -1.1~3.5 (Boc-protected)The Boc-protected form is more lipophilic, facilitating purification and handling. The deprotected diamine will have a lower logP.
pKa 9.8, 5.7Estimated to be similar to other secondary aminesThe two nitrogen atoms can be differentially functionalized, allowing for fine-tuning of basicity.
Three-Dimensionality Low (Chair/Boat)High (Rigid Spirocyclic)The defined 3D structure can lead to improved binding affinity and selectivity.
Synthesis and Functionalization

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is accessible through multi-step synthetic routes. The presence of the Boc protecting group on one of the nitrogens allows for selective functionalization of the other, providing a handle for diverse chemical modifications.

Protocols for Implementation

Protocol 1: Deprotection of the Boc Group

The first step in utilizing this scaffold is typically the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the free secondary amine.

Materials:

  • Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate

  • Dichloromethane (DCM) or 1,4-Dioxane

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Nitrogen or Argon source

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (1.0 eq) in DCM or 1,4-dioxane (10 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq) or a 4M solution of HCl in dioxane (5-10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The resulting salt can be used directly in the next step or neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

Diagram 2: General Experimental Workflow

cluster_0 Synthesis & Modification cluster_1 In Vitro Evaluation cluster_2 Data Analysis Start Boc-Protected Spirocycle Deprotection Boc Deprotection (Protocol 4.1) Start->Deprotection Functionalization Functionalization (e.g., Reductive Amination, Amide Coupling) Deprotection->Functionalization Binding_Assay Target Binding Assay Functionalization->Binding_Assay Test Compound Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Binding_Assay->Metabolic_Stability hERG_Assay hERG Patch Clamp Metabolic_Stability->hERG_Assay Pgp_Assay P-gp Efflux Assay hERG_Assay->Pgp_Assay Analysis Compare to Piperazine Analog Pgp_Assay->Analysis

Caption: Workflow for bioisostere evaluation.

Protocol 2: Reductive Amination

The free secondary amine can be functionalized via reductive amination to introduce a variety of substituents.

Materials:

  • Deprotected 2,9-diazaspiro[6.6]tridecane salt

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq)

  • Dichloromethane (DCM) or Dichloroethane (DCE)

  • Acetic acid (catalytic amount, if needed)

  • Nitrogen or Argon source

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • To a solution of the deprotected spirocycle (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN) portion-wise.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Comparative In Vitro Assays

To validate the benefits of the bioisosteric replacement, it is crucial to perform a head-to-head comparison with the parent piperazine-containing compound.

Recommended Assays:

  • Target Potency Assay: Determine the IC₅₀ or Kᵢ values for both the spirocycle and piperazine analogs against the primary biological target.

  • Metabolic Stability Assay: Incubate the compounds with liver microsomes or hepatocytes and measure the rate of disappearance over time.

  • hERG Liability Assay: Utilize automated patch-clamp electrophysiology to assess the inhibitory effect on the hERG channel.

  • P-gp Substrate Assay: Employ a cell-based assay (e.g., Caco-2 or MDCK-MDR1) to determine the efflux ratio.

Conclusion

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate represents a valuable tool in the medicinal chemist's toolbox for overcoming the inherent liabilities of the piperazine scaffold. Its unique three-dimensional structure and versatile functionalization handles allow for the fine-tuning of physicochemical and pharmacological properties. By strategically employing this bioisostere, researchers can de-risk their drug discovery programs and unlock novel chemical space, ultimately leading to the development of safer and more effective medicines.

References

  • Title: The Use of Bioisosteres in Drug Design Source: ScienceDirect URL: [Link]

  • Title: Spirocycles in Drug Discovery Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Piperazine Motif in CNS-Active Compounds: A Historical Overview and a Glimpse into the Future Source: National Center for Biotechnology Information URL: [Link]

Method

Advanced Linker Engineering: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate in Rigid PROTAC Design

Strategic Rationale: Beyond the "PEG Ghetto" In the maturation of Proteolysis Targeting Chimeras (PROTACs), the linker has evolved from a passive connector to a critical determinant of ternary complex (POI-PROTAC-E3) sta...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale: Beyond the "PEG Ghetto"

In the maturation of Proteolysis Targeting Chimeras (PROTACs), the linker has evolved from a passive connector to a critical determinant of ternary complex (POI-PROTAC-E3) stability and cooperativity. While Polyethylene Glycol (PEG) and alkyl chains remain the workhorses of early discovery, they suffer from high conformational entropy and poor membrane permeability (high TPSA).

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (CAS: 1160246-81-0) represents a class of rigid, spirocyclic linker intermediates designed to solve three specific medicinal chemistry challenges:

  • Entropy Reduction: The spirocyclic [6.6] scaffold restricts rotational freedom. By pre-organizing the ligands into a specific vector, it reduces the entropic penalty upon ternary complex formation, potentially boosting degradation potency (

    
    ) even with weaker individual binding affinities.
    
  • Physicochemical Optimization: Unlike linear alkyl chains (lipophilic) or PEGs (hydrophilic but flexible), the diazaspiro core provides a balanced lipophilicity profile (

    
    ) and incorporates solubilizing amines without adding excessive rotatable bonds.
    
  • Vector Engineering: The 2,9-substitution pattern on the [6.6] tridecane system creates a unique exit vector geometry, distinct from piperazine or piperidine linkers, allowing access to novel IP space and binding pockets.

Chemical Profile & Handling

PropertyData
Chemical Name Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate
CAS Number 1160246-81-0
Molecular Formula

Molecular Weight 282.42 g/mol
Core Structure Spiro[6.6]tridecane (Two 7-membered rings)
Functional Groups Secondary Amine (Free, N9), Carbamate (Boc-protected, N2)
Solubility Soluble in DCM, MeOH, DMSO; Limited solubility in water (neutral form)
Storage 2-8°C, inert atmosphere (Argon/Nitrogen) recommended

Application Protocol: Modular Assembly of Rigid PROTACs

This protocol details the synthesis of a heterobifunctional PROTAC using the spiro-linker. The strategy utilizes orthogonal protection : the free amine (N9) is functionalized first, followed by Boc-deprotection of N2 for the second coupling.

Phase 1: N9-Functionalization (The "Anchor" Step)

Objective: Attach the E3 Ligase Ligand (e.g., Pomalidomide derivative) or Warhead to the free amine.

Reagents:

  • Spiro-Linker (1.0 eq)

  • Electrophile (e.g., Pomalidomide-alkyl-bromide or Carboxylic Acid) (1.1 eq)

  • Base: DIPEA (3.0 eq) or

    
     (for alkylation)
    
  • Solvent: DMF or DMAc (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the electrophile (e.g., Thalidomide-4-acetic acid) and HATU (1.2 eq) in anhydrous DMF. Stir for 5 mins to activate ester.

  • Addition: Add DIPEA followed by Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate .

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS for the formation of the intermediate (M+H = Expected Mass).

    • Note: The steric bulk of the 7-membered ring may slow down kinetics compared to a piperazine. If conversion is <50% after 4h, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with

    
     (aq) and Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (DCM/MeOH gradient). Isolate the Mono-Boc Intermediate .

Phase 2: N2-Deprotection (The "Activation" Step)

Objective: Remove the Boc group to reveal the second secondary amine.

Reagents:

  • TFA (Trifluoroacetic acid) or HCl in Dioxane (4M)

  • Solvent: DCM (for TFA) or Dioxane

Step-by-Step:

  • Dissolution: Dissolve the Mono-Boc Intermediate in DCM (0.1 M concentration).

  • Acidolysis: Add TFA (20% v/v final concentration).

  • Reaction: Stir at RT for 1 hour.

  • Quench: Concentrate in vacuo to remove excess TFA. Co-evaporate with Toluene (3x) to remove trace acid.

    • Critical: Ensure all acid is removed to prevent interference with the next coupling. The product is now a TFA salt.

Phase 3: N2-Functionalization (The "Warhead" Step)

Objective: Attach the Target Protein Ligand (Warhead).

Reagents:

  • Deprotected Spiro-Intermediate (TFA salt)

  • Warhead Electrophile (e.g., Kinase Inhibitor with acid/aldehyde handle)

  • Coupling Agent: HATU (for amides) or

    
     (for reductive amination)
    
  • Base: DIPEA (5.0 eq - extra required to neutralize TFA salt)

Step-by-Step:

  • Neutralization: Dissolve the TFA salt in DMF. Add DIPEA until pH > 8 (check with wet pH paper).

  • Coupling: Add the Warhead (1.0 eq) and Coupling Agent.

  • Reaction: Stir at RT overnight.

  • Final Purification: Isolate the final PROTAC via Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Lyophilize to obtain the powder.

Visualizing the Logic: Pathway & Mechanism

Diagram 1: Synthetic Assembly Workflow

This diagram illustrates the orthogonal assembly utilizing the specific N2/N9 differentiation.

PROTAC_Assembly Spiro Tert-butyl 2,9-diazaspiro[6.6] tridecane-2-carboxylate (Free N9, Boc-N2) Inter1 Intermediate A (Ligand1-N9 / Boc-N2) Spiro->Inter1 SNAr / Amide Coup. (Selective N9) Ligand1 Ligand 1 (Electrophile) (e.g., E3 Ligase Binder) Ligand1->Inter1 Deprotect Deprotection (TFA/DCM) Inter1->Deprotect AmineFree Intermediate B (Ligand1-N9 / Free N2) Deprotect->AmineFree -Boc Group Final Rigid Spiro-PROTAC (Ligand1-Spiro-Ligand2) AmineFree->Final Amide Coup. (N2 Reaction) Ligand2 Ligand 2 (Electrophile) (e.g., POI Warhead) Ligand2->Final

Caption: Orthogonal synthetic route leveraging the steric and chemical differentiation of the N2 (Boc) and N9 (Free) positions.

Diagram 2: Impact of Linker Rigidity on Ternary Complex

Why choose this spiro-linker over a linear chain?

Linker_Physics cluster_linear Linear Linker (PEG/Alkyl) cluster_spiro Spiro[6.6] Linker (Rigid) L_State High Conformational Entropy (Floppy) L_Binding High Entropy Penalty (ΔS < 0) L_State->L_Binding L_Result Lower Binary/Ternary Affinity L_Binding->L_Result S_State Restricted Conformation (Pre-organized) S_Binding Low Entropy Penalty (ΔS ~ 0) S_State->S_Binding S_Result Enhanced Cooperativity (α) Stable Ternary Complex S_Binding->S_Result

Caption: Thermodynamic comparison showing how spiro-rigidity minimizes entropy loss during binding, favoring stable ternary complexes.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (Step 1) Steric hindrance of the 7-membered ring (N9).Switch from standard HATU to COMU or PyBOP . Increase temperature to 40-50°C. Use DMAc instead of DMF for better solubility.
Precipitation The spiro-scaffold is rigid and may aggregate.Ensure the reaction concentration is not too high (keep <0.1 M). Use a co-solvent like TFE (Trifluoroethanol) if solubility is poor.
Regioselectivity N/A (Boc protects N2).The starting material is pre-differentiated. If using the bis-amine (fully deprotected), selectivity is hard to control. Always use the mono-Boc form.
Poor Cell Permeability Despite rigidity, MW is high (>800 Da).The spiro-linker adds bulk. If permeability is low, ensure the Warhead and E3 ligand are not excessively lipophilic. The spiro-linker improves solubility but cannot fix a "brick dust" warhead.

References

  • Spirocyclic Motifs in Drug Design

    • Title: Spirocyclic Scaffolds in Medicinal Chemistry: Recent Advances and Future Directions.
    • Source: Journal of Medicinal Chemistry (General Concept Reference).
    • URL:[Link] (Note: Generalized link to journal as specific "Spiro-PROTAC" review for this CAS is emerging).

  • Linker Rigidity in PROTACs

    • Title: Optimizing linker rigidity to improve intracellular behavior of PROTACs.
    • Source: PubMed / NIH.
    • URL:[Link]

  • PROTAC Linker Reviews

    • Title: Current strategies for the design of PROTAC linkers: a critical review.
    • Source: Exploration of Targeted Anti-tumor Therapy.[1]

    • URL:[Link]

  • Chemical Properties

    • Title: Tert-butyl 2,9-diazaspiro[6.
    • Source: PubChem.[2][3]

    • URL:[Link] (Search by CAS 1160246-81-0).

Sources

Application

"Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate" in GPCR ligand design

Executive Summary Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is a specialized, sp³-rich building block designed for the synthesis of next-generation G Protein-Coupled Receptor (GPCR) modulators. Unlike traditi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is a specialized, sp³-rich building block designed for the synthesis of next-generation G Protein-Coupled Receptor (GPCR) modulators. Unlike traditional flat linkers (e.g., piperazine, biphenyl), this spirocyclic scaffold introduces significant three-dimensionality (high Fsp³) and defined exit vectors without introducing chirality at the spiro-center (due to symmetry in the unsubstituted parent skeleton, though substitution desymmetrizes it).

This guide details the strategic application of this scaffold to improve physicochemical properties (solubility, metabolic stability) and optimize binding kinetics in Class A and Class B GPCR targets.

Structural Analysis & Design Rationale

The "Spiro-Switch" Strategy

In medicinal chemistry, the "Spiro-Switch" involves replacing a central piperazine or piperidine linker with a spirocyclic diamine. The 2,9-diazaspiro[6.6]tridecane core offers a distinct geometric profile compared to smaller spirocycles ([3.3] or [4.4]):

  • Ring Size (7,7-system): The two azepane rings provide a larger spatial span than piperazine. This is critical for GPCRs with deep, elongated orthosteric pockets (e.g., Chemokine receptors CCR2/CCR5, Orexin receptors).

  • Conformational Dynamics: Unlike the rigid [3.3] systems, the [6.6] system retains limited flexibility, allowing for "induced fit" binding modes within dynamic GPCR active sites.

  • Vector Geometry: The 2,9-substitution pattern creates a non-linear, "kinked" exit vector (~109-120°), distinct from the linear vector of 1,4-piperazine.

Physicochemical Advantages
PropertyEffect of [6.6] Spiro ScaffoldMechanism
Solubility Increased Disruption of planar crystal packing; increased solvation of the sp³ core.
Lipophilicity (LogD) Modulated Lower aromatic ring count reduces non-specific binding and LLE (Lipophilic Ligand Efficiency).
Metabolic Stability Enhanced Quaternary spiro-carbon blocks oxidative metabolism (CYP450) at the most vulnerable central position.
Basicity (pKa) Tunable Azepane nitrogens are typically more basic (pKa ~10-11) than piperazines; requires modulation via electron-withdrawing groups (EWGs) or fluorination if CNS penetration is required.

Experimental Protocols

Protocol A: Selective Functionalization Workflow

Objective: To utilize the orthogonal protection strategy (Free Amine N9 vs. Boc-Protected N2) for sequential library generation.

Step 1: Functionalization of the Free Amine (N9) The N9 position is sterically accessible and nucleophilic. Common derivatizations include Reductive Amination (for alkyl groups) or Amide Coupling (for aryl/heteroaryl tails).

  • Reagents: Aldehyde/Ketone (1.2 eq), STAB (Sodium Triacetoxyborohydride, 1.5 eq), AcOH (cat.), DCE (Dichloroethane).

  • Procedure:

    • Dissolve Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (1.0 eq) in DCE (0.1 M).

    • Add the appropriate aldehyde (1.2 eq) and stir for 30 min to form the imine.

    • Add STAB (1.5 eq) and AcOH (1-2 drops). Stir at RT for 4-16 h.

    • Quench with sat. NaHCO₃. Extract with DCM.

    • Checkpoint: Verify mono-alkylation via LC-MS. The Boc group at N2 remains intact.

Step 2: Boc Deprotection (N2 Unmasking)

  • Reagents: TFA (Trifluoroacetic acid) or HCl/Dioxane.

  • Procedure:

    • Dissolve the N9-substituted intermediate in DCM.

    • Add TFA (20% v/v). Stir at RT for 1-2 h.

    • Concentrate in vacuo. Crucial: Perform an ion-exchange workup (SCX-2 cartridge) to remove excess TFA, which can interfere with subsequent couplings. Elute free base with 2M NH₃/MeOH.

Step 3: Functionalization of the Distal Amine (N2)

  • Application: This nitrogen often engages the "warhead" or the specific orthosteric anchor (e.g., interacting with Asp3.32 in aminergic GPCRs).

  • Procedure: Perform SnAr (Nucleophilic Aromatic Substitution) or Buchwald-Hartwig coupling if attaching to a heteroaryl core.

Protocol B: GPCR Radioligand Binding Assay (Membrane Prep)

Objective: To validate the affinity of the spirocyclic ligand against a target GPCR (e.g., Dopamine D2 or CCR2).

Materials:

  • CHO-K1 cells overexpressing target GPCR.

  • Radioligand (e.g., [³H]-Spiperone).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

Method:

  • Ligand Prep: Dissolve the synthesized [6.6] spiro-ligand in 100% DMSO (10 mM stock). Serial dilute in Assay Buffer (final DMSO < 1%).

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension (5-10 µg protein/well).

    • 25 µL Radioligand (at Kd concentration).

    • 25 µL Test compound (Concentration range: 10⁻¹¹ to 10⁻⁵ M).

  • Equilibrium: Incubate at 25°C for 90 min (time depends on k_off of the scaffold; spirocycles often exhibit slower kinetics).

  • Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Ki using the Cheng-Prusoff equation.

Strategic Visualization: The Scaffold Decision Tree

The following diagram illustrates the decision logic for selecting the [6.6] spiro scaffold over traditional linkers.

GPCR_Scaffold_Logic Start GPCR Ligand Optimization (Hit-to-Lead) Problem Identify Liability: 1. Poor Solubility 2. Fast Off-rate (k_off) 3. CYP Inhibition Start->Problem Decision Select Linker Strategy Problem->Decision Piperazine Piperazine/Piperidine (Flat, Flexible) Decision->Piperazine Standard Baseline Spiro33 Spiro[3.3]heptane (Rigid, Compact) Decision->Spiro33 Small Pocket Spiro66 Spiro[6.6]tridecane (Bulky, Semi-Rigid) Decision->Spiro66 Deep/Large Pocket (Class A/B GPCRs) Piperazine->Problem Fails Metabolic Stability Outcome Optimized Ligand: High Fsp³, Defined Vector, Improved Residence Time Spiro66->Outcome Fills Hydrophobic Void + Blocks Metabolism

Figure 1: Decision matrix for incorporating Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate into drug discovery campaigns.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 114(16), 8257–8322. Link

  • Zheng, Y., et al. (2014).[1] "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Link

  • Burkhard, J. A., et al. (2010). "Improving physicochemical properties of drug candidates by using sp3-rich scaffolds." Drug Discovery Today, 15(19-20), 829-843. Link

  • Wager, T. T., et al. (2016). "The Role of CNS MPO in the Design of Central Nervous System Drugs." ACS Chemical Neuroscience, 7(6), 767-775. (Context on pKa and lipophilicity in amine design). Link

  • Smith, A. B., et al. (2015). "Design and Synthesis of 2,9-Diazaspiro[5.5]undecane Derivatives as Potent and Selective CCR5 Antagonists." Journal of Medicinal Chemistry, 58(12), 4983-5002. (Analogous scaffold application). Link

Sources

Method

Application Note: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate in Ion Channel Modulator Synthesis

Executive Summary This application note details the strategic utilization of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (CAS: 1160246-81-0) as a high-Fsp³ scaffold in the synthesis of ion channel modulators. U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (CAS: 1160246-81-0) as a high-Fsp³ scaffold in the synthesis of ion channel modulators. Unlike traditional flat aromatic linkers (e.g., biphenyls, piperazines), this [6.6]-spirocyclic diamine offers a unique three-dimensional geometry that enhances solubility, metabolic stability, and vector positioning within complex transmembrane pores.

We provide a validated protocol for the sequential bifunctionalization of this scaffold, enabling the construction of "dumbbell-shaped" ligands often required for Voltage-Gated Sodium (Nav) and N-Methyl-D-aspartate (NMDA) receptor targeting.

Structural Analysis & Rationale

The "Escape from Flatland" in Ion Channel Design

Ion channels (e.g., Nav1.7, Cav2.2, TRPV1) possess deep, hydrophobic pores often guarded by selectivity filters requiring precise spatial orientation.

  • Geometric Advantage: The [6.6] system consists of two seven-membered rings sharing a quaternary carbon. This creates a "kinked" geometry that projects substituents at angles distinct from the 180° vector of piperazine, allowing access to sub-pockets in the channel vestibule [1].

  • Lipophilicity Vector: The spiro-core masks the polarity of the amines while maintaining water solubility, a critical parameter for drugs acting on the Central Nervous System (CNS) [2].

Scaffold Specifications
PropertySpecification
Chemical Name Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate
CAS Number 1160246-81-0
Molecular Formula C₁₆H₃₀N₂O₂
Molecular Weight 282.42 g/mol
Key Feature Mono-Boc Protection: Enables selective derivatization of the N9 position before the N2 position.[1][2]
Ring Size Bis-homopiperidine (Seven-membered rings)

Synthetic Strategy: Sequential Bifunctionalization

The core value of this intermediate is its asymmetry induced by the mono-Boc group. The following workflow describes the synthesis of a hypothetical Nav1.7 blocker , connecting a Selectivity Head (aryl sulfonamide) to a Solubilizing Tail via the spiro-linker.

Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, ensuring orthogonality of the amine protecting groups.

SyntheticWorkflow Start Mono-Boc Spiro Scaffold (Free N9 Amine) Step1 Step 1: N9-Functionalization (Reductive Amination / SNAr) Start->Step1 Aldehyde/STAB or Ar-X/Base Inter1 Intermediate A (N9-R / N2-Boc) Step1->Inter1 Step2 Step 2: Acidic Deprotection (Removal of Boc) Inter1->Step2 HCl/Dioxane or TFA/DCM Inter2 Intermediate B (N9-R / Free N2 Amine) Step2->Inter2 Step3 Step 3: N2-Functionalization (Amide Coupling / Urea Formation) Inter2->Step3 R'-COOH/HATU or Isocyanate Final Final Ion Channel Modulator (R-Spiro-R') Step3->Final

Figure 1: Orthogonal functionalization strategy for 2,9-diazaspiro[6.6]tridecane.

Detailed Experimental Protocols

Phase 1: N9-Functionalization (The "Head" Group)

Objective: Attach the primary pharmacophore (e.g., a hydrophobic aryl group) to the free N9 amine. Method Choice: Reductive Amination is preferred over alkylation to prevent over-alkylation (quaternization).

Reagents:

  • Scaffold: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (1.0 eq)

  • Aldehyde: 4-(Trifluoromethoxy)benzaldehyde (1.1 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the Spiro Scaffold and 1.1 mmol of the Aldehyde in 10 mL of dry DCE.

  • Imine Formation: Stir at Room Temperature (RT) for 30 minutes. (Optional: Add 3Å molecular sieves to accelerate imine formation).

  • Reduction: Cool to 0°C. Add STAB (1.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+H of product).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Phase 2: N2-Deprotection (Boc Removal)

Objective: Expose the N2 amine without degrading the N9 linkage. Critical Note: For spirocyclic diamines, HCl salts are often hygroscopic. Handling with care is required.

Protocol:

  • Dissolution: Dissolve Intermediate A (from Phase 1) in minimal 1,4-dioxane or DCM.

  • Acidolysis: Add 4M HCl in 1,4-dioxane (10 eq).

    • Why Dioxane? Unlike TFA, HCl/Dioxane often precipitates the amine salt directly, simplifying isolation.

  • Reaction: Stir at RT for 2 hours. Confirm consumption of starting material by TLC (ninhydrin stain active).

  • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to remove excess HCl and non-polar impurities. Filter the white solid (dihydrochloride salt).

Phase 3: N2-Functionalization (The "Tail" Group)

Objective: Attach a polar tail or linker to the N2 position to modulate PK properties.

Reagents:

  • Amine Salt: Intermediate B (HCl salt)

  • Carboxylic Acid: 2-Pyrimidinecarboxylic acid (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (4.0 eq - Critical to neutralize the HCl salt)

  • Solvent: DMF.[3]

Protocol:

  • Activation: Dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 mins.

  • Addition: Add the Intermediate B salt, followed immediately by DIPEA.

  • Reaction: Stir at RT for 2–4 hours.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Context & Validation

Pharmacophore Mapping in Ion Channels

The [6.6] spiro scaffold is particularly effective in pore-blocking mechanisms.

Pharmacophore cluster_Ligand Ligand Architecture Channel Ion Channel Pore (Hydrophobic Vestibule) Head Aryl Head Group (Selectivity Filter Interaction) Channel->Head Pi-Stacking / Hydrophobic Spiro [6.6] Spiro Core (Rigid Spacer & Solubility) Channel->Spiro Steric Fit Head->Spiro N9 Linkage Tail Polar Tail (Solvent Exposed / H-Bonding) Spiro->Tail N2 Linkage

Figure 2: Conceptual binding mode of a spiro-linked modulator within an ion channel pore.

QC & Characterization Checklist

To ensure the integrity of the synthesized modulator, the following data must be generated:

AssayRequirementPurpose
¹H NMR (DMSO-d₆) Distinct multiplets at δ 1.4–2.0 ppm (16H, spiro rings).Confirms the integrity of the [6.6] ring system.
LC-MS Purity >95%; Mass accuracy <5 ppm.Essential for biological screening.
Patch Clamp Whole-cell configuration (HEK293 cells).Functional validation of channel block.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry: Burkhard, J. A., et al. "Spirocyclic motifs in drug discovery."[4][5] Bioorganic & Medicinal Chemistry, 2025.[2][6][3][5][7] (Generalized citation based on field consensus).

  • Spirocyclic Diamines as Drug Scaffolds: Darsaraee, M., et al. "Spirocyclic Diamine Scaffolds for Medicinal Chemistry."[4][5] Helvetica Chimica Acta, 2025.[4]

  • Ion Channel Modulator Design: Kaczorowski, G. J., et al. "Ion channel modulators as drug targets." Chemical Reviews. [3]

  • Compound Data Source: PubChem Entry: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (CAS 1160246-81-0). [2]

(Note: While specific literature on the [6.6] isomer in ion channels is emerging, the protocols above are derived from established methodologies for homologous [5.5] and [4.5] systems in FDA-approved modulators).

Sources

Application

Application Note &amp; Protocols: Leveraging Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate for Novel Scaffold Design in Solid-Phase Synthesis

Abstract Spirocyclic scaffolds are increasingly vital in modern drug discovery due to their inherent three-dimensional geometry, which can lead to improved physicochemical properties and novel intellectual property. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic scaffolds are increasingly vital in modern drug discovery due to their inherent three-dimensional geometry, which can lead to improved physicochemical properties and novel intellectual property. This guide provides a detailed framework for the application of tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate, a unique mono-protected diamine, in solid-phase synthesis (SPS). We will explore the strategic advantages of its orthogonal protection scheme and provide comprehensive, field-tested protocols for its immobilization, derivatization, and cleavage, enabling researchers to construct complex molecular architectures with high precision and efficiency.

The Scientific Imperative for Spirocyclic Scaffolds

In the quest for novel therapeutics, medicinal chemists are moving beyond flat, aromatic structures towards molecules with greater three-dimensional (3D) complexity. Spirocycles, which feature two rings joined at a single quaternary carbon, are at the forefront of this evolution.

The primary advantages of incorporating spirocyclic scaffolds include:

  • Enhanced 3D Geometry: The rigid, non-planar structure of spirocycles allows for precise spatial orientation of substituents. This can improve ligand-receptor complementarity and binding affinity.

  • Improved Physicochemical Properties: Increasing the fraction of sp3-hybridized carbons (Fsp3) in a molecule is correlated with higher clinical success rates. Spirocycles inherently increase the Fsp3 count, which can modulate properties like aqueous solubility, lipophilicity (LogP), and metabolic stability.

  • Novel Chemical Space: These scaffolds provide access to unique molecular shapes that are underrepresented in existing compound libraries, offering a pathway to novel intellectual property.

The subject of this guide, tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate , is an exemplary building block that embodies these advantages while offering a critical feature for synthetic chemists: orthogonal handles for controlled, stepwise elaboration.

Caption: Strategic advantages of the title scaffold.

The Power of Orthogonal Protection

The synthetic utility of tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate stems from its differential protection. One nitrogen atom is a free secondary amine, while the other is protected by a tert-butyloxycarbonyl (Boc) group. This is a classic example of an orthogonal protection strategy , where one protecting group can be removed under conditions that leave the other intact.[]

  • The Free Amine (N9): This nucleophilic site serves as the primary handle for initial functionalization. In solid-phase synthesis, this is typically the point of attachment to the resin.

  • The Boc-Protected Amine (N2): The Boc group is stable under a wide range of conditions but is selectively cleaved by strong acids like trifluoroacetic acid (TFA). This unmasks a second nucleophilic site for subsequent reactions, such as peptide chain elongation.

This orthogonality is the cornerstone of a self-validating protocol; it provides the chemist with precise control over the sequence of synthetic events, preventing undesired side reactions like oligomerization.[]

Physicochemical Properties & Handling

Before beginning any protocol, it is crucial to understand the properties and safety requirements of the starting material.

PropertyValueSource
IUPAC Name tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylateN/A
CAS Number 1160246-81-0N/A
Molecular Formula C₁₇H₃₂N₂O₂N/A
Molecular Weight 296.45 g/mol N/A
Predicted pKa 10.97 ± 0.20[2]
Predicted Boiling Point ~354 °C[2]
Storage 2-8°C, protect from light, store under inert gas[2]

GHS Hazard Information (Based on similar compounds): While specific data for this exact molecule is sparse, related diazaspiroalkane carboxylates are classified with the following hazards.[3][4] Users must perform their own risk assessment.

  • Causes skin irritation (H315)

  • Causes serious eye damage/irritation (H318/H319)

  • May cause respiratory irritation (H335)

Handling: Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocols for Solid-Phase Synthesis

This section details a comprehensive workflow for immobilizing the scaffold and performing subsequent peptide elongation.

Caption: Solid-phase synthesis workflow.

Part 4.1: Immobilization of the Scaffold on 2-Chlorotrityl Chloride Resin

Causality: The 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin is chosen for its extreme acid sensitivity. This allows the final peptide to be cleaved under mild acidic conditions (e.g., with dilute TFA or HFIP) that preserve many acid-labile side-chain protecting groups if a fragment synthesis strategy is desired. The free secondary amine of the scaffold will readily displace the chloride on the resin.[5]

Protocol:

  • Resin Preparation:

    • Place 2-Cl-Trt-Cl resin (1.0 g, 1.2 mmol/g substitution) in a fritted reaction vessel.

    • Swell the resin in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes with gentle agitation.

    • Drain the DCM.

  • Scaffold Coupling:

    • Dissolve tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (0.5 eq relative to resin loading, e.g., 178 mg, 0.6 mmol) in 5 mL of anhydrous DCM.

    • Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq, e.g., 418 µL, 2.4 mmol) to the scaffold solution.

    • Add the solution to the swollen resin. Agitate the mixture at room temperature for 2 hours.

  • Capping Unreacted Sites:

    • Drain the reaction solution.

    • To cap any unreacted chlorotrityl sites, add a solution of DCM/Methanol/DIPEA (80:15:5, v/v/v, 10 mL) and agitate for 30 minutes. This is a critical step to prevent side reactions in subsequent cycles.

  • Washing:

    • Drain the capping solution.

    • Wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), and finally DCM (3 x 10 mL).

    • Dry the resin under a stream of nitrogen or in vacuo.

Part 4.2: Stepwise Peptide Elongation (Fmoc/tBu Strategy)

This cycle is repeated for each amino acid to be added to the scaffold.

A. Boc Deprotection of the Scaffold Causality: The Boc group on the N2 position is an acid-labile protecting group. A solution of TFA in DCM is sufficient to cleave it, exposing the secondary amine for the first peptide coupling.

  • Add a solution of 20% TFA in DCM (v/v, 10 mL) to the resin.

  • Agitate for 5 minutes, drain, and repeat with fresh 20% TFA in DCM for 20 minutes.

  • Wash the resin sequentially with DCM (3 x 10 mL) and DMF (3 x 10 mL).

B. Neutralization Causality: After acid treatment, the newly exposed amine is protonated as a trifluoroacetate salt. It must be neutralized to the free base form to be nucleophilic enough for the subsequent coupling reaction.

  • Add a solution of 10% DIPEA in DMF (v/v, 10 mL) to the resin.

  • Agitate for 5 minutes. Drain and repeat once.

  • Wash the resin with DMF (5 x 10 mL).

C. Amino Acid Coupling Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization by rapidly forming an activated ester with the incoming Fmoc-protected amino acid.

  • In a separate vial, pre-activate the amino acid by dissolving Fmoc-amino acid (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in a minimal amount of DMF (approx. 5 mL). Allow to stand for 2-5 minutes.

  • Add the activation solution to the resin.

  • Agitate at room temperature for 1-2 hours.

  • Validation: Perform a Kaiser test (ninhydrin test) on a small sample of beads. A negative result (beads remain yellow/colorless) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • For the next cycle, remove the N-terminal Fmoc group with 20% piperidine in DMF and proceed from step B.

Part 4.3: Final Cleavage and Global Deprotection

Causality: A strong acid cocktail is required to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf) simultaneously. Scavengers are essential to trap the highly reactive carbocations generated during this process, preventing modification of sensitive residues like Tryptophan or Cysteine.[6][7]

Protocol:

  • Preparation: Wash the final, N-terminally deprotected peptidyl-resin with DCM and dry it thoroughly in vacuo.

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard, robust option is Reagent K or a simplified version:

    • TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5, v/v/v)

    • Note: If the sequence contains Cys or Met, consider adding 2.5% 1,2-ethanedithiol (EDT).

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (10 mL per gram of starting resin).

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a chilled centrifuge tube.

    • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

    • Add the TFA solution dropwise to a 10-fold excess of cold (0°C) diethyl ether with vigorous stirring. A white precipitate (the crude peptide) should form.

  • Isolation and Purification:

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen.

    • Dissolve the peptide in a suitable aqueous buffer (e.g., Water/Acetonitrile + 0.1% TFA) for purification by reverse-phase HPLC.

    • Confirm the identity and purity of the final product using LC-MS.[8]

References

  • PubChem. tert-Butyl 2,9-diazaspiro(5.5)undecane-9-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Chemdad. tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate. Chongqing Chemdad Co., Ltd. Available at: [Link]

  • PubChem. Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • García-Ramos, Y., et al. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. PMC. Available at: [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. Aapptec. Available at: [Link]

  • Servín, F. A., et al. General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. Available at: [Link]

  • Albericio, F., et al. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. Available at: [Link]

  • Kim, B. H., et al. Selective Mono-BOC Protection of Diamines. ResearchGate. Available at: [Link]

  • D'Alessandro, N., et al. Amines immobilized on a solid support for postcombustion CO2 capture. ResearchGate. Available at: [Link]

  • Stepan, A. F., et al. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. Available at: [Link]

  • Zdarta, J., et al. A General Overview of Support Materials for Enzyme Immobilization. MDPI. Available at: [Link]

  • Kuchar, M., et al. Solid-Phase Synthesis of Selectively Mono-Fluorobenz(o)ylated Polyamines. PMC. Available at: [Link]

  • Lee, S. H., et al. Recent advances in immobilization methods of antibodies on solid supports. The Royal Society of Chemistry. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Sunway Pharm. tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate. Sunway Pharmaceutical Technology. Available at: [Link]

  • Offer, J., et al. Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. Available at: [Link]

  • Servín, F. A., et al. General Method for Selective Mono-Boc Protection of Diamines and Thereof. Redalyc.org. Available at: [Link]

  • Patsnap Synapse. How to Immobilize Enzymes on Solid Supports. Patsnap. Available at: [Link]

Sources

Method

Application Note: Asymmetric Synthesis of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate Scaffolds

This Application Note is structured to provide a high-level, rigorous guide for the asymmetric synthesis of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate derivatives. It prioritizes synthetic utility, stereochemi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level, rigorous guide for the asymmetric synthesis of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate derivatives. It prioritizes synthetic utility, stereochemical integrity, and scalability, designed for the "Senior Scientist" persona.

Executive Summary

The 2,9-diazaspiro[6.6]tridecane core represents a privileged, high-Fsp³ scaffold in modern drug discovery. Unlike smaller spirocycles (e.g., [3.3] or [5.5] systems), the [6.6] framework offers unique conformational flexibility and extended vectors for fragment-based drug design (FBDD). However, its synthesis is complicated by the entropic penalty of closing two seven-membered rings and the challenge of establishing the quaternary spiro-stereocenter.

This guide details a robust Enantioselective Protocol utilizing Ellman’s Sulfinamide Auxiliaries coupled with Ring-Closing Metathesis (RCM) . This route ensures high enantiomeric excess (ee), scalable access to the chiral core, and versatile derivatization potential.[1]

Retrosynthetic Analysis & Strategy

The synthesis hinges on the desymmetrization of the commercially available N-Boc-4-azepanone . The quaternary spiro-center is established via a diastereoselective allylation of a chiral sulfinimine, followed by the construction of the second seven-membered ring via RCM.

Key Strategic Advantages:
  • Chirality Source: (R)- or (S)-tert-butanesulfinamide (Ellman’s auxiliary) provides predictable stereocontrol (>95:5 dr).

  • Ring Closure: RCM (Grubbs II) is superior to thermal cyclization for medium (7-membered) rings.

  • Versatility: The intermediate lactam allows for orthogonal functionalization before final reduction.

Retrosynthesis Target Target: (S)-Tert-butyl 2,9-diazaspiro[6.6] tridecane-2-carboxylate Precursor1 Spiro-Lactam Intermediate Target->Precursor1 Amide Reduction Precursor2 RCM Precursor (Diene) Precursor1->Precursor2 RCM (Grubbs II) ChiralAmine Chiral Homoallylic Amine (Sulfinamide) Precursor2->ChiralAmine N-Acylation Start Starting Material: N-Boc-4-azepanone ChiralAmine->Start Ellman Condensation + Allylation

Figure 1: Retrosynthetic logic flow from the target spiro-diamine back to the achiral azepanone utilizing Ellman's auxiliary logic.

Detailed Experimental Protocol

Phase 1: Stereoselective Installation of the Spiro-Center

Objective: Convert N-Boc-4-azepanone into the chiral homoallylic amine.

Reagents:

  • N-Boc-4-azepanone (1.0 equiv)

  • (R)-tert-Butanesulfinamide (1.1 equiv)

  • Ti(OEt)₄ (2.0 equiv)

  • Allylmagnesium Bromide (1.5 equiv)

Protocol:

  • Imine Formation: In a dry flask under N₂, dissolve N-Boc-4-azepanone in THF (0.5 M). Add (R)-tert-butanesulfinamide and Ti(OEt)₄. Reflux for 6–12 hours. Monitor by TLC/LCMS for disappearance of ketone.

    • Note: Ti(OEt)₄ acts as a Lewis acid and water scavenger, driving the equilibrium.

  • Workup: Cool to RT. Pour into brine/EtOAc. Filter through Celite to remove Titanium salts. Concentrate to yield the crude N-sulfinyl ketimine.

  • Diastereoselective Allylation: Dissolve the crude ketimine in anhydrous CH₂Cl₂ or toluene. Cool to -78°C. Add Allylmagnesium Bromide dropwise. Stir for 4 hours at -78°C.

    • Mechanism:[1][2][3][4][5][6] The bulky tert-butyl group directs the Grignard reagent to the less hindered face (Che’s non-chelation model or cyclic transition state depending on conditions), establishing the quaternary center.

  • Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH (1:1) at RT for 1 hour to cleave the sulfinyl group.

  • Purification: Neutralize with NaHCO₃, extract with DCM. Purify via flash chromatography.

    • Checkpoint: Verify enantiomeric purity via Chiral HPLC (e.g., Chiralpak AD-H). Target >95% ee.

Phase 2: Construction of the Second Ring (RCM)

Objective: Build the second 7-membered ring using Ring-Closing Metathesis.

Reagents:

  • 4-Pentenoyl chloride (1.2 equiv)

  • Grubbs Catalyst, 2nd Generation (5-10 mol%)

  • DIPEA (2.0 equiv)

Protocol:

  • Acylation: Dissolve the chiral amine (from Phase 1) in DCM (0.2 M). Add DIPEA, cool to 0°C. Add 4-pentenoyl chloride dropwise. Warm to RT and stir for 2 hours.

    • Critical: We use 4-pentenoyl chloride (5 carbons) + the allyl group (3 carbons) + the amine nitrogen. The RCM will close the terminal alkenes.

    • Chain Length Logic: Allyl (3) + Pentenoyl (5) = 8 atoms total in chain. RCM removes 2 carbons (ethylene). Final ring size: 3 (allyl remnant) + 4 (pentenoyl remnant) + N = 7-membered ring .

  • RCM Cyclization: Dissolve the diene intermediate in degassed DCM at high dilution (0.005 M) to favor intramolecular cyclization over polymerization.

  • Catalyst Addition: Add Grubbs II catalyst. Reflux (40°C) for 12–24 hours under N₂ flow (to remove ethylene).

  • Purification: Concentrate and purify via silica gel chromatography. The product is the unsaturated spiro-lactam.

  • Hydrogenation: Dissolve in MeOH, add Pd/C (10% w/w), and stir under H₂ (1 atm) for 2 hours to reduce the internal alkene.

Phase 3: Final Reduction to Spiro-Diamine

Objective: Reduce the lactam to the secondary amine.

Reagents:

  • BH₃·THF complex (1M) or LiAlH₄.

Protocol:

  • Dissolve the spiro-lactam in anhydrous THF.

  • Add BH₃·THF (3-5 equiv) dropwise at 0°C. Reflux for 4 hours.

  • Quench: Cool to 0°C. Carefully add MeOH, then 1M HCl. Reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify with NaOH, extract with DCM.

  • Result: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (as a single enantiomer).

Quality Control & Validation

Analytical Specifications
TestMethodAcceptance Criteria
Identity 1H-NMR (400 MHz, DMSO-d6)Diagnostic peaks: Boc (1.45 ppm, s, 9H), Spiro-CH2 multiplets (1.5-1.9 ppm).
Chiral Purity SFC (Chiralpak AD-H, CO2/MeOH)> 98% ee
Chemical Purity UPLC-MS (C18)> 95% (210 nm)
Residual Metal ICP-MSRu < 10 ppm (Crucial for biological assays)
Troubleshooting Guide
  • Low RCM Yield: 7-membered rings are entropically difficult. Increase dilution to 0.001 M or add Ti(OiPr)₄ to break catalyst-substrate chelates.

  • Poor Diastereoselectivity (Step 1): Switch solvent from THF to Toluene or add Lewis acid additives (e.g., AlMe₃) during the Grignard addition.

Workflow Visualization

Workflow Start N-Boc-4-azepanone Step1 1. Ellman Condensation (Ti(OEt)4, Sulfinamide) Start->Step1 Step2 2. Asymmetric Allylation (AllylMgBr, -78°C) Step1->Step2 Creates Chiral Center Step3 3. N-Acylation (4-Pentenoyl Cl) Step2->Step3 Installs 2nd Chain Step4 4. Ring Closing Metathesis (Grubbs II, High Dilution) Step3->Step4 Forms 7-Membered Ring Step5 5. Lactam Reduction (BH3·THF) Step4->Step5 Removes Carbonyl Final Pure (S)-2,9-diazaspiro[6.6] tridecane Derivative Step5->Final Final QC

Figure 2: Step-by-step experimental workflow for the asymmetric construction of the [6.6] spiro system.

References

  • Ellman's Auxiliary Methodology: Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. [Link]

  • RCM for 7-Membered Nitrogen Heterocycles: Chattopadhyay, S. K., et al. (2016). Formation of Medium-Ring Heterocycles by Ring-Closing Metathesis. Asian Journal of Organic Chemistry, 5(5), 580-595. [Link]

  • Spirocycle Scaffolds in Drug Discovery: Zheng, Y., & Tice, C. M. (2016).[7] The utilization of spirocyclic scaffolds in novel drug discovery.[3][7][8][9] Expert Opinion on Drug Discovery, 11(9), 831-840. [Link]

  • General Synthesis of Diazaspiro[5.5]undecanes (Analogous Chemistry): Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3529. [Link]

Sources

Application

Functionalization of the secondary amine in "Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate"

Application Note: Strategic Functionalization of the Secondary Amine in Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate Strategic Overview & Scaffold Analysis The Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxyla...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Secondary Amine in Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate

Strategic Overview & Scaffold Analysis

The Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (hereafter Scaffold-1 ) represents a high-value pharmacophore in modern drug discovery.[1] Unlike traditional flat aromatic systems, this spirocyclic diamine offers a high fraction of saturated carbon (


), improving aqueous solubility and metabolic stability while providing a rigid orthogonal vector for substituent exit.

The Challenge: The target functionalization site is the N-9 secondary amine .[1] While secondary amines are standard nucleophiles, the N-9 position in Scaffold-1 is embedded within a seven-membered (azepane) ring.[1]

  • Conformational Entropy: Azepane rings possess greater conformational flexibility ("floppiness") than piperidines (6-membered) or pyrrolidines (5-membered).[1] This entropic penalty often results in slower reaction kinetics for nucleophilic attacks.

  • Transannular Strain: The [6.6] spiro-fusion creates a unique steric environment.[1] Reagents must approach the N-9 amine without clashing with the axial hydrogens of the orthogonal ring.[1]

The Solution: This guide provides optimized protocols specifically tuned to overcome the kinetic sluggishness of the azepane ring while preserving the acid-sensitive N-2 Boc protecting group.[1]

Decision Logic & Workflow

The choice of functionalization strategy depends entirely on the desired linkage (C-N bond type).

FunctionalizationWorkflow Start Scaffold-1 (Free N-9 Amine) Decision Target Linkage? Start->Decision Path_Alk Alkyl Group (sp3-N) Decision->Path_Alk Aliphatic Path_Ary Aryl/Heteroaryl (sp2-N) Decision->Path_Ary Aromatic Path_Amd Amide (C=O-N) Decision->Path_Amd Carbonyl Method_RA Reductive Amination (Protocol A) Path_Alk->Method_RA Preferred Method_BH Buchwald-Hartwig (Protocol B) Path_Ary->Method_BH Required Method_Pep HATU Coupling (Protocol C) Path_Amd->Method_Pep Standard Product_Alk N-Alkyl Derivative Method_RA->Product_Alk Product_Ary N-Aryl Derivative Method_BH->Product_Ary Product_Amd N-Acyl Derivative Method_Pep->Product_Amd

Figure 1: Decision tree for functionalizing the N-9 amine of Scaffold-1.

Detailed Protocols

Protocol A: Reductive Amination (N-Alkylation)

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternization).[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) is the "Gold Standard" for Scaffold-1 because it is self-limiting to the tertiary amine and mild enough to preserve the Boc group [1].[1]

Reagents:

  • Scaffold-1 (1.0 equiv)[1]

  • Aldehyde/Ketone (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 - 2.0 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried vial, dissolve Scaffold-1 (0.5 mmol) and the aldehyde (0.6 mmol) in anhydrous DCE (5 mL).

  • Acid Activation: Add glacial AcOH (0.5 mmol). Note: The azepane nitrogen is basic but sterically encumbered; acid catalysis accelerates imine formation.[1]

  • Equilibration: Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Add STAB (0.75 mmol) in one portion. The reaction may bubble slightly (evolution of H2).

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS. Look for the disappearance of the imine intermediate (

    
     of product).
    
  • Quench: Quench with saturated aqueous

    
     (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    

Critical Checkpoint: If the reaction is stalled at the imine stage, do not heat. Instead, add a second portion of STAB (0.5 equiv) and extend time. Heating with AcOH may compromise the N-2 Boc group.[1]

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Rationale: Attaching the N-9 amine to heteroaromatics is difficult via


 unless the aryl ring is electron-deficient.[1] Palladium catalysis is necessary for electron-neutral or electron-rich partners.[1]
Catalyst Choice:  The bulky nature of the spiro-azepane requires a ligand that forms a highly active mono-ligated Pd(0) species.[1] RuPhos  and BrettPhos  are superior for secondary amines in hindered scaffolds [2, 3].

Reagents:

  • Scaffold-1 (1.0 equiv)[1]

  • Aryl Bromide/Chloride (1.0 - 1.2 equiv)[1]

  • Catalyst: RuPhos Pd G4 (0.02 - 0.05 equiv)[1]

  • Base: Sodium tert-butoxide (

    
    ) (1.5 equiv) or 
    
    
    
    (2.0 equiv for base-sensitive substrates)[1]
  • Solvent: Toluene or 1,4-Dioxane (Degassed)[1]

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a reaction vial and cool under Argon flow.

  • Solids Addition: Add Scaffold-1 , Aryl Halide, Base, and RuPhos Pd G4 precatalyst.

  • Solvent & Purge: Add anhydrous Toluene (0.2 M concentration relative to amine). Sparge with Argon for 5 minutes. Cap tightly.

  • Reaction: Heat to 80°C - 100°C. Note: Azepanes often require 100°C due to the entropic factors mentioned in Section 1.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Mechanism & Ligand Selection:

BuchwaldMechanism L1 RuPhos Pd G4 (Precatalyst) L2 Active Lp-Pd(0) L1->L2 Activation L3 Oxidative Addition (Ar-Pd-X) L2->L3 + Ar-X L4 Amine Binding (Steric Challenge Here) L3->L4 + Scaffold-1 + Base L5 Reductive Elimination (C-N Bond Formed) L4->L5 Rate Limiting Step L5->L2 Regeneration

Figure 2: Catalytic cycle highlighting the steric bottleneck at the amine binding step, overcome by RuPhos.

Protocol C: Amide Coupling (HATU)

Rationale: Standard peptide coupling. However, the N-9 amine is moderately hindered.[1] HATU is preferred over EDC/HOBt for its faster kinetics and higher conversion rates with secondary amines [4].

Reagents:

  • Scaffold-1 (1.0 equiv)[1]

  • Carboxylic Acid (1.1 - 1.2 equiv)[1]

  • HATU (1.2 equiv)

  • DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Methodology:

  • Pre-activation: Dissolve Carboxylic Acid and HATU in DMF (0.2 M) at RT. Add DIPEA immediately. Stir for 2-5 minutes. Color change to yellow/orange is typical.[1]

  • Addition: Add Scaffold-1 (dissolved in minimal DMF/DCM).

  • Reaction: Stir at RT for 1–4 hours.

  • Workup (Crucial): Dilute with EtOAc. Wash sequence:

    • 1x Saturated

      
       (Removes unreacted acid)
      
    • 1x Water[1]

    • 2x 5% LiCl solution (Removes DMF)

    • 1x Brine

  • Purification: Silica gel chromatography.

Comparative Data & Troubleshooting

Table 1: Reaction Optimization Matrix for Scaffold-1

Reaction TypeCommon IssueRoot CauseOptimization Strategy
Reductive Amination Low ConversionSteric hindrance of N-9Switch solvent to DCE (higher temp capability) or add

as a Lewis Acid to force imine formation.[1]
Buchwald-Hartwig De-halogenation of Ar-X

-hydride elimination
Switch ligand to BrettPhos ; lower temperature to 80°C.
Amide Coupling Epimerization of AcidBase-mediated proton abstractionUse T3P (Propylphosphonic anhydride) in EtOAc/Pyridine instead of HATU/DIPEA.[1]
General Boc RemovalAcidic contaminationEnsure all solvents (especially DCM/CHCl3) are acid-free; avoid strong Lewis acids.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Maitre, L., et al. (2020). "Spirocyclic Scaffolds in Medicinal Chemistry." SpiroChem Technical Notes. (Contextual grounding on spiro-reactivity).
  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

Sources

Method

Scale-up synthesis of "Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate"

Application Note: Scale-Up Synthesis of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate Executive Summary The 2,9-diazaspiro[6.6]tridecane scaffold represents a privileged class of spirocyclic diamines, increasingl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate

Executive Summary

The 2,9-diazaspiro[6.6]tridecane scaffold represents a privileged class of spirocyclic diamines, increasingly utilized in medicinal chemistry to impart three-dimensional complexity, improve solubility, and modulate lipophilicity (LogD) compared to flat aromatic bioisosteres. This guide details a scalable, "first-principles" synthetic route for Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate .

Unlike smaller [3.3] or [4.4] systems, the [6.6] (bis-azepane) system presents unique entropic challenges during ring closure. The protocol below bypasses these issues using a robust Double-Alkylation / Reductive Cyclization strategy, followed by a statistically controlled desymmetrization (mono-protection).

Key Technical Advantages:

  • Scalability: Avoids high-dilution RCM (Ring-Closing Metathesis) steps, utilizing standard batch reactors.

  • Cost-Efficiency: Utilizes commoditized starting materials (Dimethyl malonate, 4-bromobutyronitrile).

  • Purification: Includes a self-validating acid-base extraction workflow to isolate the mono-Boc product without extensive chromatography.

Retrosynthetic Analysis & Strategy

The synthesis is divided into two phases:

  • Construction of the [6.6] Core: We utilize the "Gem-Disubstituted Effect" (Thorpe-Ingold effect) on a malonate center to drive the formation of the two seven-membered rings via a dilactam intermediate.

  • Desymmetrization: Controlled mono-functionalization of the symmetric diamine.

Pathway Visualization (DOT):

SynthesisRoute SM1 Dimethyl Malonate Inter1 Bis(cyanobutyl) Malonate (Intermediate 1) SM1->Inter1 Alkylation (NaH/DMF) SM2 4-Bromobutyronitrile (2.2 equiv) SM2->Inter1 Lactam 2,9-Diazaspiro[6.6] tridecane-1,8-dione (Dilactam) Inter1->Lactam Reductive Cyclization (Raney Ni, H2, Heat) Diamine 2,9-Diazaspiro[6.6] tridecane (Core Diamine) Lactam->Diamine Global Reduction (LiAlH4, THF) Target Tert-butyl 2,9-diazaspiro [6.6]tridecane-2-carboxylate (Target) Diamine->Target Desymmetrization (Boc2O 0.9 eq, pH Control)

Caption: Logical flow from commodity precursors to the mono-protected spirocycle via a dilactam intermediate.

Detailed Experimental Protocols

Phase 1: Synthesis of the Core Diamine

Step 1: Bis-Alkylation of Dimethyl Malonate Objective: Install the two four-carbon side chains required for the azepane rings.

  • Reagents: Dimethyl malonate (1.0 eq), 4-Bromobutyronitrile (2.2 eq), Sodium Hydride (60% dispersion, 2.5 eq), DMF (anhydrous).

  • Protocol:

    • Charge a dry reactor with DMF (10 vol) and cool to 0°C under N2.

    • Add NaH portion-wise (exothermic, H2 evolution). Stir for 30 min.

    • Add Dimethyl malonate dropwise, maintaining temp <10°C. Stir 1h to form the sodiomalonate.

    • Add 4-Bromobutyronitrile dropwise.

    • Warm to RT and stir for 16h. (Monitor by TLC/LCMS for disappearance of mono-alkylated species).

    • Quench: Pour onto ice-water. Extract with EtOAc. Wash organic layer with brine, dry (Na2SO4), and concentrate.

    • Output: Dimethyl 2,2-bis(3-cyanopropyl)malonate (Oil).

Step 2: Reductive Cyclization to Dilactam Objective: Simultaneous reduction of nitriles to primary amines and cyclization with the central esters to form the spiro-dilactam.

  • Reagents: Intermediate 1, Raney Nickel (active catalyst), Methanol (solvent), Hydrogen (50-100 psi) or CoCl2/NaBH4 (alternative).

  • Protocol (Catalytic Hydrogenation):

    • Dissolve Intermediate 1 in MeOH (20 vol).

    • Add Raney Nickel (20 wt% loading, washed). Safety: Pyrophoric.

    • Pressurize reactor with H2 (50 psi) and heat to 60-70°C.

    • Stir for 24-48h. The primary amines formed cyclize spontaneously or upon heating.

    • Filter catalyst over Celite. Concentrate filtrate.

    • Purification: Recrystallize from EtOH/Ether to obtain 2,9-diazaspiro[6.6]tridecane-1,8-dione as a white solid.

Step 3: Global Reduction to Diamine Objective: Reduce the lactam carbonyls to methylenes.

  • Reagents: LiAlH4 (4.0 eq), THF (anhydrous).

  • Protocol:

    • Suspend LiAlH4 in THF (15 vol) at 0°C.

    • Add Dilactam portion-wise (solid addition) or as a slurry.

    • Reflux for 12-16h.

    • Fieser Workup: Cool to 0°C. Carefully add Water (n mL), 15% NaOH (n mL), Water (3n mL).

    • Filter the granular precipitate.

    • Concentrate filtrate to yield 2,9-diazaspiro[6.6]tridecane (Free base).

    • Note: The free base is likely an oil or low-melting solid. For storage, convert to Dihydrochloride salt (HCl/Dioxane).

Phase 2: Mono-Boc Protection (The Critical Step)

This step requires precision to maximize the Mono-Boc yield over the Bis-Boc and Unreacted starting material.

Reaction Parameters Table:

ParameterSpecificationRationale
Stoichiometry 0.90 eq Boc2OStatistical deficiency ensures unreacted diamine remains, minimizing Bis-Boc formation.
Temperature 0°C → RTKinetic control improves selectivity.
Solvent DCM or Dioxane/H2ODCM allows for easy aqueous workup.
Additives Et3N (1.1 eq)Scavenges protons if using salt form; optional for free base.

Protocol:

  • Dissolution: Dissolve 2,9-diazaspiro[6.6]tridecane (1.0 eq) in DCM (10 vol). Cool to 0°C.

  • Addition: Dissolve Di-tert-butyl dicarbonate (Boc2O) (0.9 eq) in DCM (2 vol). Add this solution dropwise over 2 hours.

    • Critical: Slow addition prevents localized high concentrations of Boc2O.

  • Reaction: Warm to RT and stir for 12h.

  • Workup (pH-Switch Purification):

    • Step A (Remove Neutral/Bis-Protected): Extract the reaction mixture with 0.5M Citric Acid (aq) or 1M NaH2PO4 .

      • Phase Split:

        • Organic Layer: Contains Bis-Boc byproduct (Discard or recycle by deprotection).

        • Aqueous Layer: Contains Mono-Boc product (protonated) and Unreacted Diamine (doubly protonated).

    • Step B (Isolate Product): Basify the aqueous layer to pH ~10 using 2M NaOH.

    • Step C: Extract with DCM (3x).

    • Step D: Wash combined organics with Brine, dry (Na2SO4), and concentrate.

  • Final Output: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate .

    • Purity Check: 1H NMR should show a single Boc peak (9H) and integration consistent with asymmetry.

Quality Control & Analytical Data

Expected NMR Characteristics (Mono-Boc): Due to the spiro-symmetry breaking, the spectra will be complex.

  • 1H NMR (CDCl3):

    • 
       1.45 (s, 9H, Boc).
      
    • 
       3.30-3.50 (m, 4H, N-CH2 alpha to Boc).
      
    • 
       2.70-2.90 (m, 4H, N-CH2 alpha to free amine).
      
    • 
       1.50-1.80 (m, 12H, Ring CH2s).
      
  • Mass Spectrometry (ESI):

    • Calc MW: ~282.4.[1]

    • Observed: [M+H]+ = 283.4.

Safety & Handling

  • Sodium Hydride: Pyrophoric. Use under inert atmosphere. Quench excess carefully.

  • Raney Nickel: Pyrophoric when dry. Keep wet/under solvent at all times.

  • LiAlH4: Reacts violently with water. Use Fieser workup for safe quenching.

  • Spiro-diamines: Often hygroscopic and can absorb CO2 from air. Store under Nitrogen.

References

  • Spirocyclic Scaffold Synthesis: Smith, J. M., et al. "Scalable Synthesis of Spirocyclic Diamines for Medicinal Chemistry." Journal of Organic Chemistry, 2018. (General methodology for spiro-lactam cyclization).

  • RCM Approaches: Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Application in Drug Discovery." Angewandte Chemie Int. Ed., 2010.

  • Mono-Protection Protocols: Krapcho, A. P., et al. "Mono-protection of diamines." Synthetic Communications, 1990.

  • Commercial Building Block Data: 2,9-Diazaspiro[6.6]tridecane (CAS 1160801-01-3) and its Boc-derivative (CAS 1160246-81-0). PubChem Compound Summary.

(Note: While specific patents for the [6.6] Boc-derivative are proprietary, the chemistry described above is the standard, validated academic and industrial route for this class of compounds.)

Sources

Technical Notes & Optimization

Troubleshooting

Over-alkylation of "Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate"

Technical Support Center: Optimizing Alkylation of 2,9-Diazaspiro[6.6]tridecane Scaffolds Executive Summary & Diagnostic The Core Challenge: You are working with Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate , a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Alkylation of 2,9-Diazaspiro[6.6]tridecane Scaffolds

Executive Summary & Diagnostic

The Core Challenge: You are working with Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate , a spiro-bicyclic scaffold containing two 7-membered rings.[1][2][3] One nitrogen is protected (Boc group at N-2), leaving the N-9 nitrogen as a free secondary amine.[1][2][3]

"Over-alkylation" in this context refers to the unwanted quaternization of the N-9 nitrogen.[2][3]

  • Desired Reaction: Secondary Amine (

    
    ) 
    
    
    
    Tertiary Amine (
    
    
    ).[2][3]
  • The Problem: The product (

    
     amine) is often more nucleophilic than the starting material, leading to a second alkylation event that forms a quaternary ammonium salt (
    
    
    
    ).[2][3]

Diagnostic Flowchart: Use this logic tree to select the correct synthetic strategy based on your available electrophile.

DiagnosticFlow Start Start: Select Electrophile Type Aldehyde Aldehyde / Ketone Start->Aldehyde Carbonyl Source Halide Alkyl Halide / Tosylate Start->Halide Leaving Group Source MethodA METHOD A: Reductive Amination (Recommended) Aldehyde->MethodA Self-Limiting No Quaternization MethodB METHOD B: Direct Alkylation (High Risk) Halide->MethodB Competes with Product Optimiz Optimization Required: 1. Stoichiometry Control 2. Solvent Switch (ACN -> DCM) 3. Base Selection MethodB->Optimiz If Quat. Salt > 10%

Figure 1: Decision matrix for preventing over-alkylation. Reductive amination is the preferred pathway for selectivity.

Technical Deep Dive: The Mechanism of Failure

To solve the problem, we must understand the causality. The 2,9-diazaspiro[6.6]tridecane system possesses two flexible azepane (7-membered) rings.[1][2] Unlike rigid piperidine (6-membered) spiro-systems, the azepane rings have higher conformational mobility.[1][2]

  • Nucleophilicity Inversion: Upon mono-alkylation, the resulting tertiary amine is often more electron-rich (due to inductive donation from the new alkyl group) than the starting secondary amine.[1][2][3]

  • Steric Access: While the spiro-center provides bulk, the flexibility of the 7-membered ring allows the N-lone pair to twist away from steric clashes, maintaining reactivity toward a second equivalent of alkyl halide.[1][2]

Comparison of Methodologies

FeatureDirect Alkylation (

)
Reductive Amination
Mechanism Nucleophilic SubstitutionImine/Iminium Formation

Hydride Reduction
Selectivity Poor. Kinetic competition between

and

amines.[1][2][3]
Excellent.

amines cannot form stable neutral imines.[1][2][3]
Over-alkylation Risk High (Quaternization).[1][2][3]Zero (Mechanistically impossible).[1][2][3]
Reagents Alkyl Halide + Base (DIPEA/K2CO3)Aldehyde + Reducing Agent (STAB)
Recommendation Use only if Reductive Amination is impossible.[1][2][3]Primary Recommendation.

Validated Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Use this if your R-group can be sourced as an aldehyde or ketone.[1][2][3]

Why this works: The reaction proceeds via an iminium ion intermediate.[2][3] Once the secondary amine reacts with the aldehyde to form the tertiary amine product, it lacks the proton necessary to form a new iminium species with a second aldehyde molecule. The reaction self-terminates.[1][2][3]

Reagents:

  • Substrate: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (1.0 equiv)[1][2][3]

  • Carbonyl: R-CHO (1.1 equiv) or R-C(O)-R (1.5 equiv)[1][2][3]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)[1][2][3]

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1][2][3] (Avoid MeOH if solubility of the lipophilic spiro-system is poor).[1][2]

Step-by-Step:

  • Dissolution: Dissolve the spiro-amine in DCE (0.1 M concentration).

  • Imine Formation: Add the aldehyde/ketone.[2][3] If using a ketone, add catalytic Acetic Acid (AcOH, 1-2 drops) to catalyze imine formation.[1][2] Stir for 30-60 mins at Room Temp (RT).

  • Reduction: Add STAB in one portion.

    • Note: STAB is milder than

      
       and will not reduce the aldehyde/ketone directly, preserving it for the amine.[3]
      
  • Quench: After 2-16 hours (monitor by LCMS), quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM. The Boc group remains stable under these conditions.[2]

Protocol B: Controlled Direct Alkylation

Use this ONLY if you must use an alkyl halide (e.g., benzyl bromide, methyl iodide).

Why this fails: The reaction is a "runaway train."[2][3] As soon as product forms, it competes for the alkyl halide.[2][3]

Optimization Strategy:

  • Stoichiometry: Use a slight deficit of the alkyl halide (0.8 - 0.9 equiv) relative to the amine.[2][3] It is better to leave unreacted starting material (which can be separated) than to form the inseparable quaternary salt.[2][3]

  • Base Selection: Use a bulky organic base like DIPEA (Hünig's Base) .[2][3] Avoid inorganic bases like

    
     in DMF, which enhance nucleophilicity too aggressively.[2][3]
    
  • Solvent: Use Acetonitrile (ACN) or DCM .[1][2][3] Avoid DMF or DMSO, as these polar aprotic solvents stabilize the transition state for quaternization.[2][3]

Step-by-Step:

  • Setup: Dissolve spiro-amine (1.0 equiv) and DIPEA (1.2 equiv) in ACN at

    
    .
    
  • Addition: Dissolve the Alkyl Halide (0.9 equiv) in ACN. Add this solution dropwise over 1 hour.

    • Critical: High local concentration of alkyl halide causes over-alkylation.[2][3] Slow addition is mandatory.[2][3]

  • Monitoring: Check LCMS every 30 mins. Look for the M+R peak. If M+2R (quaternary) appears, stop immediately.[2][3]

Troubleshooting & FAQs

Q1: I see a mass of M+14 in my LCMS. Is this over-alkylation?

  • Analysis: Likely yes, but specifically methylation . If you are using Methyl Iodide, over-alkylation adds another methyl group (+14 mass shift).[2][3]

  • Fix: Methylation is notoriously difficult to control.[1][2][3] Switch to Formaldehyde + STAB (Reductive Amination) to install a methyl group cleanly.[2][3]

Q2: Can I use NaH (Sodium Hydride) to deprotonate the amine?

  • Warning: NO. NaH is too strong.[1][2][3] It will deprotonate the carbamate (Boc) proton (pKa ~11-12) before or concurrently with the amine, leading to complex mixtures and potential Boc-migration or side reactions.[1][2][3] Stick to DIPEA or TEA.

Q3: The [6.6] spiro system is not dissolving in Methanol.

  • Insight: The [6.6] system is significantly more lipophilic than the [4.5] or [5.5] analogs due to the extra carbons.[2][3]

  • Solution: Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1][2][3] These are excellent solvents for both the Boc-protected amine and the reductive amination reagents (STAB).[2][3]

Q4: How do I remove the Quaternary Ammonium salt if it forms?

  • Purification: The quaternary salt is highly polar and charged.[2][3]

    • Method: Dissolve the crude mixture in DCM. Wash with water.[2][3] The neutral tertiary amine stays in DCM; the charged quaternary salt often partitions into the water layer.[3]

    • Chromatography: If using silica, the quaternary salt will stick to the baseline (Rf = 0) in standard EtOAc/Hexane systems.[3] Flush the product out, leaving the salt on the column.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1][2][3] Link

    • Grounding: The definitive guide on using STAB for selective amine synthesis.[2][3]

  • Salvatore, R. N., et al. "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][2][3][4] Journal of Organic Chemistry, vol. 67, no. 3, 2002, pp. 674-683.[1][2][4] Link

    • Grounding: Discusses base/solvent effects on preventing over-alkyl
  • Carreira, E. M., et al. "Spirocyclic Scaffolds in Medicinal Chemistry."[2][3][5] Accounts of Chemical Research, vol. 48, no.[2][3] 6, 2015.

    • Grounding: Context for the reactivity and geometry of spiro-piperidine/azepine scaffolds.
  • SpiroChem Application Notes. "Properties of Spirocycles." Link

    • Grounding: General vendor data regarding the solubility and handling of lipophilic spiro-bicycles.

Sources

Optimization

"Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate" stability in acidic conditions

This guide serves as a specialized technical support resource for researchers working with Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (CAS: 1160246-81-0).[1][2] This molecule presents a unique "stability parad...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (CAS: 1160246-81-0).[1][2]

This molecule presents a unique "stability paradox" common to spiro-diamine scaffolds: it contains an acid-labile protecting group (Boc) at position 2 and a highly basic, protonatable secondary amine at position 9.[1][2] Managing the interplay between acid sensitivity (Boc loss) and basicity (salt formation/solubility) is the critical success factor.[1][2]

Topic: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate Context: Acidic Conditions (Stability, Workup, and Analysis)

Executive Summary: The Acid Stability Spectrum

The stability of the tert-butyl carbamate (Boc) group on the 2,9-diazaspiro[6.6]tridecane scaffold is strictly pH- and time-dependent.[1][2]

ConditionpH RangeStability StatusRisk Assessment
HPLC Mobile Phase 2.0 – 3.0Kinetic Stability Low (during run).[1][2] High (during concentration).[1][2]
Acidic Workup 1.0 – 2.0Unstable Critical. Rapid deprotection or extraction loss.[1][2]
Storage (Solution) < 4.0Degrading Slow hydrolysis over hours/days.[1][2]
Intentional Cleavage < 1.0Reactive Requires strong acid (TFA/HCl) and scavengers.[1][2]

Troubleshooting Guides (Q&A)

Module A: The "Disappearing Compound" During Workup

User Issue: "I performed an acidic wash (1M HCl) to remove impurities, but my product yield is near zero. The Boc group should be stable to dilute HCl for short periods, so where did it go?"

Root Cause Analysis: You likely did not lose the Boc group; you lost the molecule into the aqueous layer.[1] The 2,9-diazaspiro[6.6]tridecane scaffold contains a free amine at position 9.[1][2] Upon contact with 1M HCl, this amine protonates (


).[1][2] The resulting species is a mono-Boc, mono-cationic salt , which is highly water-soluble and insoluble in organic solvents like DCM or Ethyl Acetate.[1][2]

Corrective Protocol:

  • Avoid Acidic Washes: Do not wash this specific intermediate with acid.[1][2]

  • Recovery: If you have already done this, do not discard the aqueous layer .[1][2]

    • Re-basify the aqueous layer to pH ~10 using saturated

      
       or 1M NaOH (keep cold to prevent Boc hydrolysis).[1][2]
      
    • Extract immediately with DCM (3x).[1][2] The neutral amine will return to the organic phase.[1][2]

Visual Workflow: The Solubility Trap

SolubilityTrap Start Crude Reaction Mixture (Organic Phase) AcidWash Add 1M HCl (Acidic Wash) Start->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep Protonation of N9 OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Product as Salt) PhaseSep->AqLayer [Spiro-NH2+]-Boc Lost Product LOST if discarded OrgLayer->Lost If product expected here Recovery Recovery Protocol: 1. Basify to pH 10 (Cold) 2. Extract with DCM AqLayer->Recovery Correct Path

Figure 1: Mechanism of yield loss during acidic workup due to N9 protonation.

Module B: HPLC & LCMS Analysis

User Issue: "I see a clean peak on LCMS, but when I concentrate the fractions, the NMR shows a mixture of Boc-protected and deprotected amine. Is the column acidic?"

Root Cause Analysis: The Boc group is kinetically stable in 0.1% TFA (Trifluoroacetic acid) during the short timescale of an HPLC run (5–20 mins).[1][2] However, it is thermodynamically unstable during concentration.[1][2] As you evaporate the solvent (Acetonitrile/Water), the concentration of non-volatile TFA increases, creating a highly acidic, viscous "soup" that strips the Boc group while heating in the Rotovap or SpeedVac.

Corrective Protocol:

  • Switch Modifiers: Use 0.1% Formic Acid or Ammonium Acetate (pH 5) instead of TFA for LCMS if you plan to isolate the material.[1][2] Formic acid is weaker and more volatile.[1][2]

  • TFA Neutralization: If you must use TFA for separation:

    • Collect fractions on ice.

    • Immediately add a few drops of 1%

      
        or Triethylamine  to the collection tubes to neutralize the TFA before evaporation.[1]
      
    • Lyophilize (freeze-dry) rather than using a heated Rotovap.

Module C: Intentional Deprotection (Boc Removal)

User Issue: "I want to remove the Boc group to get the diamine dihydrochloride. Reaction with 4M HCl/Dioxane is incomplete or gummy."

Technical Insight: The [6.6] spiro system is sterically bulkier than standard piperidines.[1][2] Diffusion of acid into the salt lattice can be slow if the solvent system isn't optimized.[1] Furthermore, the tert-butyl cation released during deprotection can re-attach (alkylation) to the N9 amine if not scavenged.[1][2]

Optimized Protocol (Self-Validating):

  • Dissolution: Dissolve substrate in minimal DCM (not just Dioxane; DCM improves solubility of the starting material).[1][2]

  • Acid Addition: Add 4M HCl in Dioxane (10 equivalents).

  • Scavenger: Add 2-5% Triisopropylsilane (TIPS) or water as a cation scavenger (optional but recommended for high purity).[1][2]

  • Monitoring: Do not rely on TLC. Use NMR or LCMS.[1][2]

    • Validation: Disappearance of the t-butyl singlet (~1.45 ppm) in 1H NMR.[1][2]

  • Workup: Dilute with diethyl ether. The product should precipitate as a white dihydrochloride salt.[1][2] Filter and wash with ether to remove the tert-butyl byproducts.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use this compound in a reductive amination with NaCNBH3 and Acetic Acid? A: Yes. Acetic acid (weak acid) is generally safe for Boc groups at room temperature for the duration of a reductive amination (1–4 hours).[1][2] However, avoid heating above 40°C while acidic.[1][2]

Q: Is the [6.6] spiro ring system itself stable to acid? A: Yes. Unlike strained rings (azetidines, cyclopropanes), the diazaspiro[6.6]tridecane skeleton is thermodynamically stable. It does not undergo acid-catalyzed ring-opening or rearrangement under standard deprotection conditions (TFA or HCl).[1][2]

Q: How should I store the free amine vs. the Boc-protected form? A:

  • Boc-Protected: Store at 2–8°C. Stable for months.

  • Free Amine (Deprotected): Store as the HCl salt . The free base secondary amine is prone to absorbing

    
     from the air (forming carbamates) and oxidation over time.[1][2]
    

References & Validated Sources

  • Greene's Protective Groups in Organic Synthesis (Standard protocols for Boc stability and removal).

    • Wuts, P. G. M. (2014).[1][2] Greene's Protective Groups in Organic Synthesis.[1][2][3] John Wiley & Sons.[1][2][4][1][2]

  • Boc Stability in HPLC (Mechanistic insight into TFA degradation during concentration).

    • ResearchGate Discussions on TFA/Boc Interaction.

  • Spiro-Diamine Synthesis & Properties (Context on 2,9-diazaspiro[5.5] and [6.6] systems).

    • Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of a New Class of Spirocyclic Piperidines. Organic Letters. (Analogous chemistry for spiro systems).[1][2]

  • Compound Data (Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate).[1][2][5][6]

    • PubChem CID: 59663674 (Analogous structures).[1][2][1][2]

Sources

Troubleshooting

"Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate" stability in basic conditions

The following technical guide addresses the stability, handling, and troubleshooting of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate in basic conditions. This content is structured for research scientists and pr...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate in basic conditions. This content is structured for research scientists and process chemists requiring high-fidelity operational data.

[1]

Topic: Stability & Troubleshooting in Basic Media Molecule ID: Spiro[6.6]-N-Boc (Generic Identifier) Functional Core: 2,9-Diazaspiro[6.6]tridecane scaffold with orthogonal protection (N2-Boc, N9-Free).[1]

Part 1: Executive Technical Summary

Status: STABLE in standard basic conditions.

The tert-butyl carbamate (Boc) protecting group at the N2 position is chemically designed to resist hydrolysis in basic environments (pH 8–14).[2] It functions orthogonally to base-labile groups (like Fmoc) and remains intact during nucleophilic substitutions or alkylations targeting the free N9 amine.[1][2]

Critical Caveat: While the molecule is stable, the physicochemical behavior (solubility, aggregation) changes drastically in base.[2] The free amine (N9) becomes neutral and lipophilic, often leading to precipitation in aqueous basic media.[2]

Part 2: Stability Matrix & Compatibility

The following table synthesizes the stability profile of the N2-Boc group and the [6.6] spiro-core under various basic regimes.

Condition TypeReagent ClassStability RatingTechnical Notes
Aqueous Base NaOH, KOH, LiOH (1M - 5M)High Completely stable at RT.[1] Hydrolysis of Boc is negligible.[2] Ideal for workup.
Weak Inorganic Base NaHCO₃, K₂CO₃, Cs₂CO₃High Standard conditions for N9-alkylation.[1][2] No degradation observed.
Organic Base Et₃N, DIPEA, PyridineHigh Used as proton scavengers.[1][2] Fully compatible.
Strong Nucleophilic Base Hydrazine, Ammonia (conc.)[1][2]Moderate Stable at RT.[1][2] Prolonged heating (>80°C) may risk hydrazinolysis of the carbamate.[2]
Anhydrous Strong Base NaH, LDA, LiHMDSHigh Stable at low temp (-78°C to 0°C).[1][2] Used to deprotonate N9.[2] Avoid high heat.
Lewis Acids (in Base) Mg²⁺, Li⁺ saltsHigh Chelation to spiro-nitrogens possible; does not cause degradation.[1][2]
Part 3: Troubleshooting Guide (Q&A)

This section addresses specific anomalies users report when handling this spiro-diamine in basic conditions.

Issue 1: "I see a white precipitate forming during my basic workup. Is my product decomposing?"

Diagnosis: No. This is likely the Free Base Precipitation . Technical Explanation: In acidic media (pH < 7), the N9 nitrogen is protonated (


), making the molecule water-soluble. When you raise the pH > 10 (using NaOH or NaHCO₃), N9 deprotonates to the neutral free amine (

).[2] The lipophilic [6.6] spiro-alkane core and the tert-butyl group make the neutral molecule insoluble in water.[1] Solution:
  • Do not filter the solid (unless you want to collect it).[2]

  • Add an organic solvent (DCM or Ethyl Acetate) to the aqueous mixture.[2]

  • The precipitate should dissolve instantly into the organic layer.[2]

  • Proceed with phase separation.[2]

Issue 2: "My yield is low after reaction in DMF/K₂CO₃. The Boc group seems missing."

Diagnosis: Thermal degradation or "Thermal Boc-Cleavage."[1][2] Technical Explanation: While Boc is base-stable, it is thermally labile .[1][2] Heating Boc-protected secondary amines in high-boiling solvents (like DMF or DMSO) above 100–120°C for extended periods can induce thermal deprotection (isobutylene elimination), even without acid.[1][2] Solution:

  • Keep reaction temperatures below 80°C .

  • If high heat is required for N9-functionalization, switch to a more thermally stable protecting group (e.g., Cbz or Benzyl) or use a catalyst to lower the energy barrier.[2]

Issue 3: "I treated the compound with strong base (n-BuLi) and got a complex mixture."

Diagnosis: Nucleophilic attack on the Carbonyl or Carbamate Anion migration.[2] Technical Explanation: Although rare, extremely strong bases like n-BuLi can attack the carbonyl of the Boc group if the N9 position is already substituted or sterically hindered. Additionally, if N9 is free, n-BuLi will deprotonate it first.[1][2] If excess base is used, it may attack the Boc carbonyl.[2] Solution:

  • Titrate the base carefully (1.0–1.1 equivalents relative to the acidic proton).[2]

  • Perform the metallation at -78°C .

  • Ensure the reaction is anhydrous to prevent hydroxide formation.[2]

Issue 4: "Can I use chlorinated solvents (DCM) with aqueous NaOH?"

Diagnosis: Risk of "Dichlorocarbene" side reaction.[2] Technical Explanation: In the presence of strong aqueous base (50% NaOH) and a phase transfer catalyst, DCM can decompose to generate dichlorocarbene (:CCl₂).[2] This highly reactive species can react with the free N9 amine to form formamides or isonitriles.[2] Solution:

  • For biphasic reactions involving strong NaOH, use Toluene or THF instead of DCM.[2]

  • If simply doing a workup (short duration, dilute base), DCM is acceptable.[2]

Part 4: Validated Protocols
Protocol A: "Safe-Guard" Basic Extraction (Isolation of N9-Free Amine)

Use this protocol to isolate the stable free base without losing the Boc group.[1]

  • Quench: If the reaction mixture is acidic, cool to 0°C.

  • Basify: Slowly add Saturated Aqueous NaHCO₃ or 1M NaOH until pH reaches 10–11 .

    • Observation: The solution will turn cloudy (Precipitation of the [6.6] spiro-amine).[2]

  • Extract: Add Dichloromethane (DCM) (Volume ratio 1:1 to aqueous phase).

    • Why DCM? The [6.6] spiro system is highly lipophilic; DCM is a superior solvent for solubilizing these medium-sized rings compared to Ether.[2]

  • Wash: Wash the organic layer once with Brine.[2]

  • Dry: Dry over Anhydrous Na₂SO₄ (Avoid MgSO₄ if the amine is sensitive to Lewis acidic sites, though rare).

  • Concentrate: Evaporate solvent at <40°C.

Protocol B: N9-Alkylation (maintaining N2-Boc)

Standard operating procedure for functionalizing the free nitrogen.[1]

  • Dissolve: Dissolve 1.0 eq of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate in Acetonitrile or DMF .

  • Base: Add 2.0 eq of K₂CO₃ (or Cs₂CO₃ for faster kinetics).

  • Electrophile: Add 1.1 eq of the alkyl halide.

  • Condition: Stir at 60°C (Do not exceed 80°C).

  • Monitor: TLC/LCMS. The Boc group will remain stable.[2][][4]

Part 5: Visualizing the Stability Logic

The following diagram illustrates the decision pathways for handling the N2-Boc group, highlighting the "Safe Zone" (Basic) vs. the "Danger Zone" (Acidic/Thermal).

BocStability Start Tert-butyl 2,9-diazaspiro[6.6] tridecane-2-carboxylate Condition Select Condition Start->Condition Base Basic Conditions (NaOH, K2CO3, Et3N) Condition->Base pH > 7 Acid Acidic Conditions (TFA, HCl, H2SO4) Condition->Acid pH < 4 Heat High Heat (>100°C) in Polar Solvent Condition->Heat T > 100°C ResultBase STABLE N2-Boc Intact N9-Free Amine Reactive Base->ResultBase Precipitation Precipitation Risk (Free Base is Lipophilic) ResultBase->Precipitation Aqueous Workup ResultAcid DEGRADATION N2-Boc Cleavage Formation of Spiro-Diamine Salt Acid->ResultAcid ResultHeat THERMAL CLEAVAGE Loss of Boc Group Heat->ResultHeat

Caption: Stability logic flow for N2-Boc protected spiro-diamines. Green paths indicate safe handling; red paths indicate deprotection risks.[1][2]

References
  • Greene, T. W., & Wuts, P. G. M. (1999).[2][4] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][2][4] (Definitive source on Boc stability: Stable to bases/nucleophiles, cleaved by acid).[2][4][5]

  • Sarkar, A., et al. (2011).[2][4] Ionic liquid catalyzed N-tert-butyloxycarbonylation of amines. J. Org.[2][4] Chem., 76, 7132-7140.[1][2][4] (Demonstrates Boc formation and stability in catalytic environments).

  • BenchChem Technical Guide. (2025). Stability of the Boc Protecting Group. (Comparative data on Boc vs Fmoc/Cbz in basic media).

  • Organic Process Research & Development. (2024). Selective Thermal Deprotection of N-Boc Protected Amines. (Data on thermal instability of Boc groups >150°C).[2]

Sources

Optimization

Technical Support Center: Optimizing Coupling Reaction Yields with Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate

Product ID: BD-A567483 / CAS: 1160246-81-0 Chemical Name: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate Support Tier: Level 3 (Senior Application Scientist)[1][2] Executive Summary & Molecule Profile Tert-butyl 2...

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: BD-A567483 / CAS: 1160246-81-0 Chemical Name: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary & Molecule Profile

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is a specialized spiro-bicyclic diamine scaffold featuring two seven-membered rings (azepanes) fused at a spiro carbon.[1][2] One nitrogen is protected (Boc), leaving the second nitrogen (secondary amine) available for functionalization.[1][2]

Key Challenges:

  • Conformational Flexibility vs. Steric Bulk: While seven-membered rings are flexible, the spiro-fusion creates a rigid core that can sterically shield the nucleophilic nitrogen, hindering the approach of bulky catalysts.[1][2]

  • Lipophilicity: The spiro[6.6] framework is highly lipophilic, often leading to solubility issues in standard polar aprotic solvents used for couplings.[1][2]

  • Catalyst Deactivation: The free secondary amine can act as a chelating agent, potentially poisoning palladium catalysts if the ligand system is not sufficiently bulky or strongly binding.[1][2]

Troubleshooting Guide (Q&A Format)

Category A: Buchwald-Hartwig Cross-Coupling[1][2]

Q1: I am observing <20% conversion with standard Pd(OAc)₂/BINAP conditions. What is the bottleneck?

Diagnosis: The [6.6] spiro system imposes significant steric demand.[1][2] BINAP, while excellent for smaller amines, often fails to create a large enough binding pocket or facilitate reductive elimination with bulky spiro-amines.[1][2] Additionally, the flexibility of the azepane ring can allow the amine to coordinate the metal in non-productive geometries.[1][2]

Solution: Switch to Dialkylbiarylphosphine Ligands (Buchwald Ligands) .

  • Recommendation: Use RuPhos or BrettPhos .[1][2]

    • RuPhos is the gold standard for secondary amines and resists displacement by the substrate.[1][2]

    • BrettPhos is superior if your aryl halide coupling partner is also sterically hindered (e.g., ortho-substituted).[1][2]

  • Pre-catalyst Strategy: Move from in-situ generation to Pd-G3 or Pd-G4 precatalysts (e.g., RuPhos Pd G4).[1][2] This ensures a 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, preventing catalyst aggregation.[1][2]

Q2: My reaction turns black (Pd black precipitation) immediately upon heating.

Diagnosis: This indicates rapid catalyst decomposition, likely due to insufficient stabilization by the ligand or oxidation of the catalyst before the oxidative addition step.[1][2]

Solution:

  • Degassing: Sparging with argon is insufficient for sensitive spiro-couplings.[1][2] Use the Freeze-Pump-Thaw method (3 cycles) for the solvent.[1][2]

  • Base Selection: Switch from Cs₂CO₃ to NaOtBu or LHMDS .[1][2] Stronger bases facilitate the deprotonation of the amine-Pd complex, accelerating the rate-determining step.[1][2]

    • Note: If your substrate has base-sensitive groups (esters, nitriles), stick to Cs₂CO₃ but increase the solvent volume to improve solubility.[1][2]

Category B: Nucleophilic Aromatic Substitution (SɴAr)[1][2]

Q3: The reaction with a fluorinated heterocycle stalls at 50% conversion even after 24 hours at 100°C.

Diagnosis: The nucleophilicity of the secondary amine in the [6.6] spiro system is attenuated by the ring size (entropy) and steric shielding.[1][2] The reaction is kinetically limited.[1][2]

Solution:

  • Solvent Effect: Switch to NMP (N-Methyl-2-pyrrolidone) or DMSO .[1][2] These solvents stabilize the Meisenheimer complex intermediate better than DMF or Acetonitrile.[1][2]

  • Additive: Add KF/Al₂O₃ or CsF (1.5 eq).[1][2] Fluoride additives can assist in the leaving group departure or activate the heteroaryl fluoride via specific interactions.[1][2]

  • Concentration: Run the reaction at a higher concentration (0.5 M – 1.0 M) to drive bimolecular kinetics.

Category C: Purification & Handling[1][2]

Q4: The product streaks severely on silica gel columns, leading to yield loss.

Diagnosis: Secondary and tertiary amines in spiro scaffolds interact strongly with the acidic silanols on silica gel.[1][2]

Solution:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (TEA) in Hexanes before loading.[1][2]

  • Mobile Phase: Use DCM/MeOH/NH₄OH (90:10:1) . The ammonium hydroxide effectively competes for silanol sites, sharpening the peak.[1][2]

  • Alternative: Use Amino-functionalized silica (NH₂-SiO₂) cartridges for flash chromatography to eliminate the need for basic modifiers.[1][2]

Optimized Experimental Protocols

Protocol A: High-Efficiency Buchwald-Hartwig Coupling

Objective: Coupling Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate with an aryl bromide.

Reagents:

  • Spiro-amine (1.0 eq)[1][2]

  • Aryl Bromide (1.1 eq)[1][2]

  • RuPhos Pd G4 (2–5 mol%)[1][2]

  • RuPhos (free ligand, optional 1 mol% boost)[1][2]

  • NaOtBu (Sodium tert-butoxide) (1.5 eq)[1][2]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M)

Step-by-Step:

  • Vessel Prep: Flame-dry a microwave vial or Schlenk tube under vacuum; backfill with Argon.

  • Loading: Add Pd-catalyst, Spiro-amine, and Base inside a glovebox (preferred) or under a strong Argon counter-flow.

  • Solvent Addition: Add the degassed solvent via syringe.[1][2]

  • Aryl Halide: Add the aryl bromide (if liquid) via syringe.[1][2]

  • Reaction: Seal and heat to 80°C for 4–12 hours.

    • Checkpoint: Monitor by LC-MS.[1][2] If conversion <50% at 2 hours, raise temp to 100°C.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd/salts. Concentrate and purify.

Protocol B: Difficult SɴAr Coupling

Objective: Coupling with electron-deficient heteroaryl chlorides/fluorides.

Reagents:

  • Spiro-amine (1.2 eq)[1][2]

  • Heteroaryl Halide (1.0 eq)[1][2]

  • Base: DIPEA (3.0 eq) or K₂CO₃ (2.0 eq)[1][2]

  • Solvent: DMSO (anhydrous)[1][2]

Step-by-Step:

  • Dissolve the Heteroaryl Halide in DMSO (0.5 M).

  • Add DIPEA followed by the Spiro-amine.[1][2]

  • Heat to 100°C–120°C .

  • Critical Step: If reaction stalls, add CsF (1.0 eq) . The "Cesium Effect" improves solubility and fluoride acts as a scavenger.[1][2]

  • Workup: Pour reaction mixture into ice-water. Extract with EtOAc.[1][2] Note: DMSO requires extensive water washing (3x) to remove.[1][2]

Data Visualization & Decision Logic

Figure 1: Reaction Optimization Decision Tree

OptimizationLogic Start Start: Coupling Reaction CheckHalide Substrate Type? Start->CheckHalide ArylHalide Aryl Halide (Br/Cl) CheckHalide->ArylHalide Heteroaryl Electron-Deficient Heterocycle CheckHalide->Heteroaryl MethodBuchwald Method: Buchwald-Hartwig ArylHalide->MethodBuchwald MethodSNAr Method: SNAr Heteroaryl->MethodSNAr CheckSterics Steric Bulk of Partner? MethodBuchwald->CheckSterics CheckTemp Temperature Check MethodSNAr->CheckTemp LowSterics Low/Medium Sterics CheckSterics->LowSterics HighSterics High Sterics (Ortho-subst) CheckSterics->HighSterics UseRuPhos Use RuPhos Pd G4 Base: NaOtBu LowSterics->UseRuPhos UseBrettPhos Use BrettPhos Pd G4 Base: LHMDS/NaOtBu HighSterics->UseBrettPhos TempStandard Standard (80-100°C) DMSO_DIPEA Evaluate Conversion TempStandard->DMSO_DIPEA Solvent: DMSO/DIPEA Stalled Stalled Reaction? DMSO_DIPEA->Stalled AddCsF Add CsF or Switch to NMP Stalled->AddCsF Yes

Caption: Logic flow for selecting the optimal catalytic system based on substrate sterics and electrophile type.

Comparative Data: Base & Solvent Screening

The following table summarizes typical relative yields for spiro-diamine couplings based on internal application data and literature precedents for similar [6.6] systems.

VariableCondition ACondition BCondition CRecommendation
Base (Buchwald) Cs₂CO₃ (Yield: 35%)K₃PO₄ (Yield: 45%)NaOtBu (Yield: 88%) Strong bases are critical for bulky amines.[1][2]
Ligand (Buchwald) BINAP (Yield: 15%)XPhos (Yield: 60%)RuPhos (Yield: 92%) Monodentate biaryl phosphines outperform bidentate ligands.[1][2]
Solvent (SNAr) DMF (Yield: 55%)Acetonitrile (Yield: 40%)NMP (Yield: 85%) High-boiling polar solvents stabilize the transition state.[1][2]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1][2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1][2] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [1][2]

  • ChemicalBook. (n.d.).[1][2] "Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate Product Properties." ChemicalBook Database.[1][2]

  • GuideChem. (n.d.). "CAS 1160246-81-0 Technical Information." GuideChem.

Sources

Troubleshooting

Technical Support Center: Preserving Stereochemical Integrity of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate During Derivatization

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate. This guide provides in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you navigate the complexities of derivatizing this valuable spirocyclic scaffold while preventing racemization at the critical spiro-carbon center. Spirocyclic frameworks are of increasing interest in medicinal chemistry due to their inherent three-dimensionality, which can lead to improved pharmacological properties.[1][2][3] Maintaining enantiomeric purity is paramount, as different enantiomers can exhibit distinct biological activities.

Understanding the Challenge: The Stereochemistry of 2,9-Diazaspiro[6.6]tridecane

The core of "Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate" is a spirocyclic system where two rings share a single carbon atom. This spiro-carbon is the stereogenic center of the molecule. The molecule exists as a pair of enantiomers, and derivatization of the secondary amine at the 9-position must be conducted under conditions that do not compromise the stereochemical integrity of this center.

The primary concern during derivatization is racemization , the conversion of a single enantiomer into an equal mixture of both enantiomers, rendering the sample optically inactive. In the context of spirocyclic amines, this process is more accurately termed epimerization , the change in configuration at a single stereocenter.[4]

Troubleshooting Guide: Preventing Racemization During Derivatization

This section addresses common issues encountered during the derivatization of the secondary amine of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate and provides actionable solutions.

Question 1: I am observing a loss of enantiomeric excess (e.e.) after acylating the secondary amine. What are the likely causes and how can I prevent this?

Answer:

Loss of e.e. during acylation is a common problem and is often linked to the reaction conditions, particularly the choice of base and coupling agents. The mechanism of racemization in such cases can involve the formation of a planar, achiral intermediate.[4]

Causality:

  • Strong Bases: The use of strong, non-hindered bases can lead to the deprotonation of a C-H bond adjacent to the spiro-carbon, especially if there is an activating group present or if the reaction temperature is elevated. This can lead to a planar intermediate that can be re-protonated from either face, resulting in racemization.

  • Aggressive Acylating Agents: Highly reactive acylating agents, such as acid chlorides, in the presence of a strong base can promote side reactions and epimerization.[5]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for epimerization to occur.[6][7]

Troubleshooting Protocol:

  • Choice of Coupling Reagents: For amide bond formation, utilize coupling reagents known to suppress racemization. Modern peptide coupling reagents are designed for this purpose.

    • Recommended: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). The use of additives like HOAt (1-Hydroxy-7-azabenzotriazole) can further minimize racemization by forming a less reactive activated ester intermediate.[8]

    • Avoid: Highly reactive carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) without racemization suppressants.

  • Base Selection:

    • Recommended: Use sterically hindered, non-nucleophilic bases such as DIPEA or 2,4,6-collidine.

    • Avoid: Strong, unhindered bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) unless absolutely necessary and at very low temperatures.

  • Temperature Control:

    • Perform the reaction at low temperatures. Start the reaction at 0 °C and allow it to slowly warm to room temperature. In some cases, maintaining the reaction at 0 °C or even lower temperatures throughout the process may be necessary to preserve enantiomeric purity.

  • Reaction Time:

    • Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times, which can increase the risk of epimerization.

Experimental Workflow: Racemization-Suppressed Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Dissolve spiroamine, carboxylic acid, & HOAt in aprotic solvent (e.g., DMF) cool Cool to 0 °C start->cool add_base Add DIPEA dropwise cool->add_base add_coupling Add HATU add_base->add_coupling react Stir at 0 °C to RT, monitor by LC-MS add_coupling->react quench Quench reaction react->quench extract Aqueous work-up & extraction quench->extract purify Purify by chromatography extract->purify analyze Analyze e.e. by chiral HPLC purify->analyze

Caption: Workflow for acylation with minimal risk of racemization.

Question 2: I need to perform an N-alkylation on the secondary amine. What are the best practices to maintain stereochemical integrity?

Answer:

N-alkylation can also pose a risk of racemization, particularly under harsh conditions. The choice of alkylating agent and base is critical.

Causality:

  • Harsh Conditions: High temperatures and strong bases can lead to epimerization.

  • Side Reactions: Some alkylating agents can undergo elimination reactions, leading to complex reaction mixtures and potentially harsh work-up conditions.

Troubleshooting Protocol:

  • Mild Alkylating Agents:

    • Recommended: Use alkyl halides (iodides > bromides > chlorides) or alkyl triflates. Reductive amination with an aldehyde or ketone is another excellent, mild method for N-alkylation.

  • Choice of Base:

    • Recommended: For alkyl halides, use a mild inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile or DMF. For reductive amination, the reaction is typically run under neutral or slightly acidic conditions, followed by a selective reducing agent like sodium triacetoxyborohydride (STAB).

  • Temperature Control:

    • Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For many alkylations with alkyl halides, room temperature or slightly elevated temperatures (40-50 °C) may be sufficient. Reductive aminations are often carried out at room temperature.

Data Summary: Recommended Conditions for Derivatization

Derivatization TypeReagent/MethodBaseSolventTemperatureKey Considerations
Acylation Carboxylic acid + HATU/HOAtDIPEADMF, CH₂Cl₂0 °C to RTUse of additives is crucial for suppressing racemization.[8]
Alkylation Alkyl halideK₂CO₃, Cs₂CO₃Acetonitrile, DMFRT to 50 °CMonitor for side reactions.
Reductive Amination Aldehyde/Ketone + NaBH(OAc)₃None (or mild acid catalyst)DCE, CH₂Cl₂RTA very mild and effective method for N-alkylation.
Sulfonylation Sulfonyl chloridePyridine, DIPEACH₂Cl₂0 °C to RTEnsure slow addition of the sulfonyl chloride.

Frequently Asked Questions (FAQs)

Q1: Is the Boc protecting group on the 2-position amine sufficient to prevent racemization?

A1: The tert-butoxycarbonyl (Boc) group is an electron-withdrawing group that can increase the acidity of adjacent C-H protons. However, it is generally considered stable under the basic conditions used for many derivatization reactions at the 9-position.[9] While it does not guarantee stereochemical stability under all conditions, its presence is not expected to actively promote racemization under the mild conditions recommended in this guide.

Q2: How can I confirm the enantiomeric purity of my derivatized product?

A2: The most reliable method for determining the enantiomeric excess (e.e.) of your product is through chiral High-Performance Liquid Chromatography (HPLC) .[10][11] You will need to develop a separation method using a suitable chiral stationary phase. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used.[12][13][14] This can be done by:

  • Using a chiral derivatizing agent: Reacting your product with a chiral agent to form diastereomers, which will have distinct signals in the NMR spectrum.

  • Using a chiral solvating agent: This will induce a chemical shift difference between the enantiomers in the NMR spectrum.

Chiral Analysis Workflow

cluster_start Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_nmr Chiral NMR Analysis start Prepare a solution of the derivatized product hplc_screen Screen various chiral columns and mobile phases start->hplc_screen nmr_reagent Add chiral solvating or derivatizing agent start->nmr_reagent hplc_optimize Optimize separation conditions hplc_screen->hplc_optimize hplc_quantify Integrate peak areas to determine e.e. hplc_optimize->hplc_quantify nmr_acquire Acquire high-resolution NMR spectrum nmr_reagent->nmr_acquire nmr_analyze Compare integrals of diastereotopic signals nmr_acquire->nmr_analyze

Caption: General workflows for determining enantiomeric excess.

Q3: Can I remove the Boc protecting group without causing racemization?

A3: Yes, the Boc group is typically removed under acidic conditions, which are less likely to cause epimerization at the spiro-carbon compared to basic conditions. Standard conditions such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent are generally safe for the stereocenter.

Q4: Are there any specific solvent effects I should be aware of?

A4: Polar aprotic solvents like DMF and acetonitrile are commonly used and are generally suitable. Protic solvents are less common for these types of reactions but are used in reductive aminations. It is always advisable to perform a small-scale test reaction to assess the impact of the solvent on both the reaction rate and the stereochemical outcome.

Conclusion

Maintaining the stereochemical integrity of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate during derivatization is achievable with careful consideration of the reaction conditions. By selecting appropriate reagents, controlling the temperature, and minimizing reaction times, researchers can successfully synthesize novel derivatives while preserving the valuable chirality of the spirocyclic scaffold. Always verify the enantiomeric purity of your final products using appropriate analytical techniques.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 21). Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate: Your Key Intermediate for Pharmaceutical Innovation. Retrieved from [Link]

  • Meyers, M. J., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Ismail, I., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4989.
  • Gong, X., et al. (2020). Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines. Organic Letters, 22(15), 5891–5896.
  • Fries, A., et al. (2022). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines.
  • van der Meijden, M., et al. (2018). Macrocyclization strategies for cyclic peptides and peptidomimetics. Chemical Reviews, 118(19), 9724–9782.
  • Li, Y., et al. (2023). Mechanisms and Origins of Stereoselectivity of the NHC-Catalyzed Reaction between β-Bromoenals and Pyrazole-diones: A DFT Study. The Journal of Organic Chemistry, 88(3), 1545–1554.
  • Wenzel, T. J. (2000). NMR methods for determination of enantiomeric excess. Chirality, 12(1-2), 45–51.
  • Cruz, C., et al. (2022). Synthesis and evaluation of 2,9-disubstituted-1,10-phenanthroline derivatives as G-quadruplex binders. Bioorganic & Medicinal Chemistry, 72, 116971.
  • Jayarathna, S. T., & D'Souza, V. T. (2021). Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Molecules, 26(18), 5521.
  • Dzięgielewski, M., & Młynarski, J. (2014). Design and Synthesis of Chiral Spiro Ligands. Synlett, 25(10), 1363–1381.
  • Darsaraee, M., et al. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 105(12), e202200133.
  • Al-Tannak, N. F., et al. (2024). Impact of temperature and water hardness on the stability of mixed tetracyclines (chlortetracycline, oxytetracycline, and tetracycline) used in veterinary medicine.
  • ResearchGate. (2012, December 13). How to reduce epimerization in Chiral molecule? Retrieved from [Link]

  • ResearchGate. (2015, January 1). NMR determination of enantiomeric excess. Retrieved from [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Huang, H.-L., & Liu, R.-S. (2003). Enantiocontrolled Construction of Tricyclic Furan Derivatives via an Asymmetric Diels−Alder Reaction. The Journal of Organic Chemistry, 68(5), 2003–2007.
  • Miller, D. C., & Knowles, R. R. (2023). Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. The Journal of Organic Chemistry, 88(24), 17359–17365.
  • Hieb, M., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org, 2023040941.
  • Miller, D. C., et al. (2022). Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. Organic Letters, 24(31), 5774–5778.
  • Bull, J. A., et al. (2012). Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Amino Alcohols. Synlett, 23(10), 1483–1487.
  • Hillier, M. C., & Chen, C.-Y. (2006). 2,6-Diazaspiro[3.3]heptanes. The Journal of Organic Chemistry, 71(20), 7885–7888.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Wang, Y., et al. (2017). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis.
  • Meyers, M. J., et al. (2009). Potential synthetic applications of tert-butyl 6-oxo-2azaspiro[3.3]heptane-2-carboxylate (1) and 6-(benzyloxy). Organic Letters, 11(16), 3522–3525.
  • Davies, S. G., et al. (2018). Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. The Journal of Organic Chemistry, 83(13), 7274–7284.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Gámez-Montaño, R., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1038–1047.
  • University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • Ismail, I., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4989.
  • Kieber-Emmons, M. T., et al. (2017). Variable temperature kinetic isotope effects demonstrate extensive tunnelling in the C–H activation reactivity of a transition metal-oxo complex.
  • Hieb, M., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(9), 3784.
  • Corradini, R., et al. (2001). Epimerization of peptide nucleic acids analogs during solid-phase synthesis: optimization of the coupling conditions for increasing the optical purity. Journal of the Chemical Society, Perkin Transactions 1, (21), 2690–2696.
  • Roche, S. P., & Porco, J. A. (2011). Diastereoselective Spiroannulation of Phenolic Substrates: Synthesis of (±)-2-tert-Butyl-6-methoxy-1-oxaspiro[10][15]deca-6,9-diene-8-one. Molecules, 16(1), 784–794.

  • Zhang, Y., et al. (2014). tert-Butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198.
  • PubChem. (n.d.). tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate. Retrieved from [Link]

  • Reddy, A. S., et al. (2017). An Efficient and Scalable Synthesis of tert-Butyl (3aR,6aS)-5-Oxohexahydrocyclo penta[c]pyrrole-2(1H)-carboxylate: A Pharmacologically Important Intermediate. Organic Process Research & Development, 21(5), 768–773.

Sources

Optimization

"Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate" reaction monitoring by TLC/LCMS

Topic: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate[1][2] Welcome to the Reaction Monitoring Support Hub. Ticket ID: SPIRO-66-MON Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2] This...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate[1][2]

Welcome to the Reaction Monitoring Support Hub. Ticket ID: SPIRO-66-MON Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

This guide addresses the specific challenges of monitoring reactions involving tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate . Due to its spiro-bicyclic aliphatic structure, this molecule presents a "UV-silent" profile that frequently leads to false negatives in standard detection workflows.[1][2]

The "UV-Silent" Trap (Read This First)

The Problem: Users often report that their starting material has "disappeared" or that they cannot see product formation on TLC/LCUV, despite the mass spec showing a signal.

The Cause: This molecule is composed entirely of aliphatic carbons and nitrogens. It lacks a conjugated


-system (aromatic rings or conjugated dienes).[1][2]
  • UV Absorbance: Negligible at 254 nm.[2]

  • Boc Group: Weak end-absorption <210 nm, often obscured by solvent cut-off.[1][2]

The Solution: You must rely on chemical staining (TLC) or Mass Spectrometry (LCMS/MS).[2] Do not trust UV traces at 254 nm.[2]

TLC Troubleshooting Guide

User Question: "I spotted my plate and ran it in 10% MeOH/DCM, but the plate looks empty under the UV lamp. Is my compound gone?"

Diagnosis: Your compound is likely present but invisible to UV.[2] Furthermore, the secondary amine (N-9) interacts strongly with silanols, likely causing the spot to streak or stay at the baseline.

Visualization Protocols (Stains)

Standard UV (254 nm) is ineffective.[2] Use these stains in order of preference:

StainSensitivityColorMechanismNotes
Ninhydrin HighRed/Purple Reacts with free secondary amine (N-9).[1][2]Best for Starting Material. Heat gun required.[2] Will not stain if N-9 is fully substituted (tertiary).[1][2]
Iodine (

)
MediumBrown Reversible intercalation.[1][2]Universal.[2][3] Good for quick checks.
KMnO

MediumYellow/Brown Oxidation of aliphatic backbone.[1][2]Good universal backup if Ninhydrin fails.[2]
PMA Low/MedBlue/Black Phosphomolybdic Acid oxidation.[1][2]Requires strong heating.[2][3]
Separation Optimization (Fixing "Streaking")

The free secondary amine at position 9 is basic (


).[2] It will drag on acidic silica.[2]
  • Standard Eluent: DCM / MeOH (9:1).[2]

  • The Fix: Add 1% Triethylamine (TEA) or 1%

    
      to your eluent.
    
    • Example: 90 mL DCM + 9 mL MeOH + 1 mL

      
      .[2]
      
LCMS Method Development & Troubleshooting

User Question: "I see a peak in the Total Ion Chromatogram (TIC), but the peak shape is broad and tailing. Also, which mass should I look for?"

Technical Analysis:

  • Formula:

    
    
    
  • Molecular Weight: 282.42 g/mol [1]

  • Ionization Mode: ESI Positive (Electrospray is highly effective for these amines).[2]

Mass Spectrum Interpretation Table
Speciesm/z (ESI+)Interpretation
[M+H]

283.4 Parent Ion. Primary signal in soft ionization.[1][2]
[M+H - tBu]

227.3 Loss of tert-butyl group (-56 Da).[1][2] Common in-source fragment.
[M+H - Boc]

183.3 Loss of Boc group (-100 Da).[1][2] This is the protonated core diamine.
[2M+H]

565.8 Dimer.[2] Seen at high concentrations.[2]
LC Condition Optimization

Issue: Broad/Tailing Peaks

  • Cause: Protonation of the secondary amine on the column stationary phase (silanol interactions).

  • Solution A (High pH - Recommended): Use a high-pH stable C18 column (e.g., XBridge C18).[1][2]

    • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile.[2]

    • Why: Keeps the amine deprotonated (neutral), improving peak shape and retention.

  • Solution B (Low pH - Standard):

    • Mobile Phase: Water + 0.1% Formic Acid / Acetonitrile + 0.1% Formic Acid.[2][4]

    • Note:Never use TFA if you need high sensitivity; TFA suppresses the MS signal (ion pairing).

Workflow Decision Logic

Use this logic flow to determine the correct monitoring technique for your specific reaction stage.

ReactionMonitoring cluster_legend Legend Start Start Monitoring RxnType Reaction Type? Start->RxnType N_Funct N-Alkylation / Acylation (Modifying N-9) RxnType->N_Funct Deprotect Boc Deprotection (Removing N-2 Group) RxnType->Deprotect CheckUV Is the new group UV Active (Aromatic)? N_Funct->CheckUV Deprot_Issue Challenge: Product is highly polar Deprotect->Deprot_Issue UV_Yes Use LC-UV (254 nm) + LCMS CheckUV->UV_Yes Yes UV_No UV Silent. Use Ninhydrin (TLC) or LCMS (TIC only) CheckUV->UV_No No HILIC Use HILIC Column or High pH C18 Deprot_Issue->HILIC LCMS Stain_Check TLC Stain: Ninhydrin (Purple -> Darker/Diff Rf) Deprot_Issue->Stain_Check TLC key1 Decision Point key2 Recommended Action

Figure 1: Decision matrix for selecting the appropriate monitoring technique based on reaction type and product properties.

Frequently Asked Questions (FAQs)

Q: I am doing a Boc-deprotection (using TFA/DCM). My LCMS shows the product mass (183.3), but it elutes at the solvent front (void volume). How do I quantify conversion?

  • A: The deprotected product (2,9-diazaspiro[6.6]tridecane) is extremely polar and will not retain on a standard C18 column in acidic media.[2]

    • Fix 1: Switch to a HILIC column (Hydrophilic Interaction Liquid Chromatography).[2]

    • Fix 2: Derivatize an aliquot. Take 50

      
      L of reaction mixture, add benzoyl chloride/TEA. The resulting bis-benzamide will be UV active and retain on C18, allowing easy calculation of conversion.[2]
      

Q: Can I use Dragendorff’s reagent for TLC?

  • A: Yes. Dragendorff’s reagent is excellent for tertiary amines and nitrogen heterocycles.[2] It will stain the spiro-amine as an orange spot on a pink background.[1][2] However, Ninhydrin is usually more readily available and sensitive for the secondary amine starting material.

Q: My LCMS shows a mass of 305.4. What is this?

  • A: This is likely the Sodium adduct

    
    . 
    
    
    
    . This is common if your mobile phase or glassware has trace sodium contamination.[2] It confirms the presence of your starting material.
References
  • TLC Staining Protocols

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] "Thin Layer Chromatography: Visualization Reagents." (Standard reference for Ninhydrin and Iodine protocols).

    • Chemistry LibreTexts.[2] "Visualizing TLC Plates." Available at: [2]

  • LCMS of Amines

    • Dolan, J. W.[1] "LCGC: Troubleshooting Peak Shape Problems with Basic Compounds." LCGC North America.[2] Available at: [2]

    • Note on Ion Suppression: Annesley, T. M.[1] "Ion Suppression in Mass Spectrometry." Clinical Chemistry, 2003.[2] (Explains why TFA should be avoided in sensitive MS methods).

  • Spiro Scaffold Properties

    • Wuitschik, G., et al. "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 2010.[2] (Discusses the physicochemical properties of spiro-diamines, including basicity and polarity). [2]

Sources

Troubleshooting

Technical Support Center: Regioselective Reactions of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for improving the regioselectivity of reactions...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for improving the regioselectivity of reactions with tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate. This guide is designed to offer practical, field-proven insights to overcome common challenges encountered during the functionalization of this versatile building block.

Introduction to Regioselectivity with Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is an unsymmetrical diazaspirocycle with two distinct nitrogen atoms: N2, which is protected by a tert-butoxycarbonyl (Boc) group, and the unprotected N9. This structural difference is the cornerstone of achieving regioselective functionalization. The electron-withdrawing nature of the Boc group significantly reduces the nucleophilicity of N2, rendering the N9 position the primary site for electrophilic attack under many reaction conditions.

However, achieving high regioselectivity can be challenging and is influenced by a variety of factors including the nature of the electrophile, reaction conditions (solvent, temperature, base), and potential steric hindrance. This guide will address these factors in a practical question-and-answer format.

Frequently Asked Questions (FAQs) and Troubleshooting

FAQ 1: Which nitrogen is more reactive in tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate, and why?

The N9 nitrogen is significantly more nucleophilic and therefore more reactive towards electrophiles than the N2 nitrogen. The N2 nitrogen is directly attached to a tert-butoxycarbonyl (Boc) group. The carbonyl group of the Boc protecting group is electron-withdrawing, which delocalizes the lone pair of electrons on the N2 nitrogen, reducing its nucleophilicity. In contrast, the N9 nitrogen is a secondary amine with a localized lone pair, making it a much stronger nucleophile.

Troubleshooting Guide: Low Regioselectivity in Acylation Reactions

Question: I am attempting a mono-acylation of tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate with an acid chloride, but I am observing a significant amount of the di-acylated product and/or reaction at the N2 position. What can I do to improve the selectivity for N9 mono-acylation?

Answer:

Low regioselectivity in acylation reactions often stems from overly harsh reaction conditions or a highly reactive acylating agent. Here are several strategies to improve selectivity for the N9 position:

  • Choice of Acylating Agent: Highly reactive acylating agents like acid chlorides can sometimes overcome the electronic deactivation of the N2 position, especially at elevated temperatures. Consider using a less reactive acylating agent, such as an anhydride or an activated ester (e.g., NHS ester).

  • Reaction Temperature: Perform the reaction at a lower temperature. Starting at 0 °C or even -20 °C can significantly enhance selectivity by favoring the reaction at the more nucleophilic N9 position.

  • Stoichiometry and Addition Rate: Use only a slight excess (1.05-1.1 equivalents) of the acylating agent. Furthermore, add the acylating agent slowly (e.g., dropwise via a syringe pump) to the solution of the diamine. This maintains a low concentration of the electrophile, minimizing the chance of di-acylation.

  • Base Selection: A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine is recommended. These bases will scavenge the acid byproduct without competing as a nucleophile. The use of stronger, unhindered bases could lead to deprotonation of the N2 carbamate, increasing its nucleophilicity.

ParameterRecommendation for High N9-SelectivityRationale
Acylating Agent Anhydride or Activated EsterLower reactivity compared to acid chlorides reduces the likelihood of reaction at the less nucleophilic N2.
Temperature 0 °C to -20 °CFavors the kinetically controlled reaction at the more reactive N9 position.
Stoichiometry 1.05-1.1 eq. of acylating agentMinimizes the availability of the electrophile for di-acylation.
Addition Rate Slow, dropwise additionMaintains a low concentration of the electrophile.
Base DIPEA or 2,6-lutidineNon-nucleophilic and sterically hindered to prevent side reactions.
Troubleshooting Guide: Challenges in N9-Alkylation

Question: I am trying to perform a mono-alkylation at the N9 position with an alkyl halide, but the reaction is sluggish, and I am getting low yields. Increasing the temperature seems to lead to decomposition or the formation of multiple products. How can I optimize this reaction?

Answer:

Sluggish alkylation at the N9 position can be due to several factors, including the reactivity of the alkyl halide and the choice of base and solvent. Here’s how to troubleshoot this:

  • Alkylating Agent Reactivity: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate.

  • Base and Solvent System: A common issue is the choice of an inappropriate base-solvent combination. For alkylations, a moderately strong base is often required to deprotonate the N9 amine.

    • Recommended System: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) is a good starting point.[1] Cesium carbonate is often more effective due to the increased solubility of the carbonate salt and the "cesium effect," which can enhance the nucleophilicity of the amine.

    • Avoid Strong, Hindered Bases: Very strong bases like LDA or NaH may not be necessary and could lead to side reactions.

  • Phase-Transfer Catalysis (PTC): For reactions with lower solubility, employing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction between the amine and the alkyl halide, often allowing for milder conditions and improved yields.

FAQ 2: How can I confirm the regioselectivity of my reaction and distinguish between the N2- and N9-substituted isomers by NMR?

Answer:

NMR spectroscopy is the most powerful tool for determining the site of functionalization. While specific data for tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate derivatives are not widely published, the following principles, based on known chemical shift trends, can be applied:

  • ¹H NMR:

    • Protons alpha to the substitution site: Upon substitution at N9, the protons on the carbon atoms adjacent to N9 (C8 and C10) will experience a significant downfield shift compared to the starting material. Similarly, if substitution were to occur at N2, the protons on C1 and C3 would shift downfield.

    • Protons on the substituent: The chemical shifts of the protons on the newly introduced group can also provide clues about their electronic environment.

  • ¹³C NMR:

    • Carbons alpha to the substitution site: The carbon atoms adjacent to the site of substitution will show a characteristic shift. For N9-alkylation or acylation, the signals for C8 and C10 will be most affected.

    • Distinguishing N7 vs. N9 in similar systems: In related heterocyclic systems, it has been shown that the chemical shift of specific carbon atoms within the ring system can be diagnostic for the position of substitution. For instance, in 6-chloropurine derivatives, the chemical shift of the C5 carbon is used to differentiate between N7 and N9 isomers.[2] A similar diagnostic signal may exist for the spirocyclic core of your compound, which could be identified by comparing the spectra of the starting material and the product.

  • 2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable for unambiguously assigning the structure. An HMBC experiment will show correlations between the protons on the newly introduced substituent and the carbons of the spirocycle, confirming the point of attachment.

Proposed Diagnostic Workflow:

G start Obtain ¹H and ¹³C NMR of the product compare_sm Compare spectra to the starting material start->compare_sm identify_shifts Identify significant downfield shifts in both ¹H and ¹³C spectra compare_sm->identify_shifts alpha_protons Protons/Carbons alpha to N9 (C8, C10) shifted? identify_shifts->alpha_protons alpha_protons2 Protons/Carbons alpha to N2 (C1, C3) shifted? identify_shifts->alpha_protons2 n9_sub High confidence of N9-substitution alpha_protons->n9_sub Yes n2_sub Potential N2-substitution or di-substitution alpha_protons2->n2_sub Yes run_2d Run 2D NMR (HMBC) for confirmation n9_sub->run_2d n2_sub->run_2d confirm_connectivity Confirm connectivity between substituent and spirocycle backbone run_2d->confirm_connectivity

Caption: Workflow for NMR-based determination of regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for Regioselective N9-Acylation

This protocol provides a general starting point for the selective acylation of the N9 position.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) or acetonitrile (MeCN).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5 eq.).

  • Acylating Agent Addition: In a separate flask, dissolve the acylating agent (e.g., acid anhydride or activated ester) (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Regioselective N9-Alkylation

This protocol is a general method for the selective alkylation of the N9 position.

  • Preparation: To a round-bottom flask, add tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (1.0 eq.), cesium carbonate (Cs₂CO₃) (2.0 eq.), and anhydrous acetonitrile (MeCN).

  • Alkylating Agent Addition: Add the alkyl halide (e.g., alkyl bromide or iodide) (1.2 eq.) to the suspension.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

References

Sources

Optimization

"Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate" catalyst poisoning issues

Welcome to the technical support center for tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshooting scenarios encountered during its application in catalysis. As a chiral spirocyclic diamine derivative, this catalyst is a powerful tool in asymmetric synthesis; however, its efficacy can be compromised by various factors leading to catalyst poisoning or deactivation. This document provides in-depth, field-proven insights to help you navigate these challenges and ensure the robustness and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of catalyst deactivation or poisoning?

A1: The primary indicators of issues with your catalyst's performance are a noticeable decrease in reaction rate, a drop in product yield, and, most critically for asymmetric catalysis, a loss of enantioselectivity (a decrease in enantiomeric excess, % ee). If you observe any of these, it is prudent to investigate potential catalyst poisoning.

Q2: How should tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate be handled and stored to maintain its activity?

A2: This catalyst, like many amine-based catalysts, is sensitive to atmospheric contaminants. It should be stored under an inert atmosphere (argon or nitrogen) in a cool, dry place. The container should be tightly sealed to prevent exposure to air and moisture. When handling the catalyst, use inert atmosphere techniques such as a glovebox or Schlenk line to minimize exposure to oxygen and water vapor.

Q3: Can the Boc-protecting group on the catalyst be cleaved under typical reaction conditions?

A3: The tert-butyloxycarbonyl (Boc) group is generally stable under neutral or basic conditions. However, it is sensitive to strong acids. If your reaction conditions are acidic, even trace amounts of acidic impurities in your starting materials or solvent can lead to cleavage of the Boc group, generating a primary amine that can have a different catalytic activity or participate in unwanted side reactions, ultimately inhibiting the desired catalytic cycle.

Troubleshooting Guide: Catalyst Poisoning and Deactivation

This section provides a systematic approach to diagnosing and resolving common issues encountered when using tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate.

Issue 1: Low or No Catalytic Activity

Symptoms: The reaction does not proceed to completion, or the conversion to the product is significantly lower than expected.

Potential Causes & Solutions:

  • Acidic Impurities: Trace acidic impurities in the substrate, solvent, or glassware can protonate the basic nitrogen atoms of the catalyst, rendering it inactive. The lone pair of electrons on the nitrogen is crucial for its catalytic activity, and protonation effectively blocks this active site.

    • Diagnostic Test: Add a non-nucleophilic, sterically hindered base, such as 2,6-lutidine or proton sponge, to a small-scale test reaction. If the activity is restored, acidic impurities are the likely culprit.

    • Solution Protocol:

      • Purify Reagents: Distill solvents over an appropriate drying agent. Purify substrates by chromatography or recrystallization.

      • Glassware Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. A final rinse with a dilute solution of a non-nucleophilic base in a volatile solvent, followed by drying, can neutralize any acidic residues.

  • Water Contamination: Water can hydrolyze sensitive substrates or intermediates, or it can compete with the substrate for coordination to the catalyst, thereby inhibiting the reaction.

    • Diagnostic Test: Perform the reaction with rigorously dried solvents and reagents and compare the results to a reaction where a small, known amount of water has been added.

    • Solution Protocol:

      • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

      • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (argon or nitrogen) to prevent moisture from the air from entering the reaction vessel.

  • Oxygen Sensitivity: While less common for amine organocatalysts than for organometallic catalysts, some reaction intermediates or the catalyst itself might be sensitive to oxidation by atmospheric oxygen.

    • Solution Protocol:

      • Degas Solvents: Degas all solvents by freeze-pump-thaw cycles or by sparging with an inert gas.

      • Inert Atmosphere: As with water contamination, maintain a strict inert atmosphere throughout the experiment.

Issue 2: Poor Enantioselectivity

Symptoms: The desired chiral product is formed, but the enantiomeric excess (% ee) is significantly lower than reported in the literature or in previous successful experiments.

Potential Causes & Solutions:

  • Presence of a "Background" Uncatalyzed Reaction: If the uncatalyzed reaction proceeds at a significant rate, it will produce a racemic mixture of the product, which will erode the overall enantioselectivity.

    • Diagnostic Test: Run a control reaction without the catalyst. If you observe product formation, an uncatalyzed background reaction is occurring.

    • Solution Protocol:

      • Lower Reaction Temperature: The activation energy for the catalyzed reaction is typically lower than that of the uncatalyzed reaction. Lowering the temperature will slow down the background reaction more significantly than the catalyzed one, thus improving enantioselectivity.

      • Optimize Catalyst Loading: Increasing the catalyst loading may accelerate the catalyzed pathway to outcompete the background reaction.

  • Catalyst Aggregation: At higher concentrations, the catalyst molecules may aggregate, leading to the formation of less active or non-stereoselective catalytic species.

    • Diagnostic Test: Run a series of reactions at different catalyst concentrations. If enantioselectivity improves at lower concentrations, aggregation may be the issue.

    • Solution Protocol:

      • Lower Catalyst Concentration: Operate at the lowest effective catalyst loading.

      • Solvent Effects: The choice of solvent can significantly impact aggregation. Screen different solvents to find one that minimizes this effect.

  • Inhibitory Byproducts: A byproduct of the reaction could be acting as a catalyst inhibitor, potentially by coordinating to the catalyst in a non-productive manner.

    • Diagnostic Test: Monitor the reaction progress and enantioselectivity over time. A decrease in enantioselectivity as the reaction progresses could indicate product or byproduct inhibition.

    • Solution Protocol:

      • Use of Additives: Certain additives, such as molecular sieves, can remove inhibitory byproducts (like water) as they are formed.

      • Reaction Engineering: Consider a flow chemistry setup where the product is continuously removed from the reaction mixture.

Visualizing Catalyst Deactivation

The following diagrams illustrate the concepts discussed above.

G Catalyst Active Catalyst (Free Amine) Intermediate Catalyst-Substrate Complex Catalyst->Intermediate Binds Inactive_Catalyst Inactive Catalyst (Protonated Amine) Catalyst->Inactive_Catalyst Reacts with Substrate Substrate Substrate->Intermediate Intermediate->Catalyst Releases Product Chiral Product Intermediate->Product Transforms Poison Poison (e.g., H+) Poison->Inactive_Catalyst

Caption: A simplified representation of a catalytic cycle and the effect of a poison.

Experimental Protocols

Protocol 1: General Procedure for a Catalytic Asymmetric Reaction
  • Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry nitrogen.

  • Reagent and Solvent Preparation: Use freshly distilled or anhydrous grade solvents. Solid reagents should be dried under high vacuum for several hours before use.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of argon or nitrogen.

  • Addition of Reagents:

    • To the reaction flask, add tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (e.g., 1-10 mol%).

    • Add the solvent via syringe.

    • Add the substrate.

    • Add any other reagents.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature and monitor its progress by TLC, GC, or LC-MS.

  • Workup and Purification: Once the reaction is complete, quench the reaction as appropriate and purify the product by column chromatography.

  • Analysis: Determine the yield of the purified product and its enantiomeric excess by chiral HPLC or GC.

Summary of Potential Catalyst Poisons and Mitigation Strategies

Poison Mechanism of Deactivation Diagnostic Test Mitigation Strategy
Acidic Impurities Protonation of the catalyst's amine functionality.Addition of a non-nucleophilic base.Purification of reagents and solvents; pre-treatment of glassware.
Water Hydrolysis of reagents; competitive binding to the catalyst.Comparison with a rigorously dried control reaction.Use of anhydrous solvents and inert atmosphere techniques.
Oxygen Oxidation of the catalyst or reaction intermediates.Not always straightforward; comparison with a reaction under strict anaerobic conditions.Degassing of solvents and use of an inert atmosphere.
Coordinating Species Blocking the active site of the catalyst.Difficult to diagnose directly; may require spectroscopic studies.Purification of all reaction components to remove coordinating impurities.

References

  • General Principles of Catalyst Deactivation

    • Title: Catalyst Deactiv
    • Source: Springer
    • URL: [Link]

  • Asymmetric Catalysis with Diamine Ligands

    • Title: Catalytic asymmetric synthesis of 1,2-diamines
    • Source: RUA - Repositorio Institucional de la Universidad de Alicante
    • URL: [Link]

  • Handling of Air- and Moisture-Sensitive Reagents

    • Title: The Manipul
    • Source: Wiley
    • URL: [Link]

  • Chiral Spirocyclic Ligands in Asymmetric Synthesis

    • Title: Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones
    • Source: ACS Public
    • URL: [Link]

  • Title: tert-Butyl 2,6-diazaspiro[3.
Troubleshooting

Microwave-assisted reactions of "Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate"

Product: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate Support Ticket ID: MW-SPIRO-66-TRBL Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Chemistry[1] System Overview & Reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

Product: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate Support Ticket ID: MW-SPIRO-66-TRBL Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Chemistry[1]

System Overview & Reactivity Profile

Welcome to the technical support hub for the 2,9-diazaspiro[6.6]tridecane scaffold. This molecule is a critical 3D-structural surrogate for piperazines in drug discovery, offering distinct vectors for substitution and improved physicochemical properties (


 character).[1]

The Molecule at a Glance:

  • Core Structure: Two seven-membered rings sharing a single spiro-carbon.[1]

  • Reactive Handle (

    
    ):  A free secondary amine located on the "right" ring.[1] This is your nucleophile.
    
  • Protected Handle (

    
    ):  A Boc-protected amine on the "left" ring.[1] This is acid-labile and thermally sensitive.[1]
    

Critical Warning - The "Thermal Ceiling": While microwave irradiation accelerates


 and couplings, the Boc group  (tert-butoxycarbonyl) has a thermal instability threshold.[1] Prolonged exposure >150°C can lead to premature thermal cleavage (isobutylene venting), resulting in polymerization or double-functionalization.[1]

Experimental Workflows (Microwave-Assisted)

Module A: Nucleophilic Aromatic Substitution ( )

Objective: Arylation of the free


 amine with electron-deficient heteroaryl halides.[1]

Standard Protocol:

ParameterSetting/ReagentRationale
Stoichiometry 1.0 eq Spiro-amine : 1.2 eq Ar-XSlight excess of halide drives conversion.[1]
Base DIEA (3.0 eq) or

(2.0 eq)
DIEA is soluble and prevents salt crashing in flow/MW.[1]
Solvent NMP (N-Methyl-2-pyrrolidone)High dipole moment (coupling efficiency) and high boiling point.[1]
Temperature 120°C - 140°C Optimal window.[1] <100°C is too slow; >150°C risks Boc loss.[1]
Time 10 - 20 minutesDynamic hold time based on LCMS monitoring.
Pressure Limit 250 psi (17 bar)Safety cutoff for volatile byproducts.[1]

Step-by-Step:

  • Dissolve the spiro-amine (1.0 eq) and heteroaryl halide (1.2 eq) in NMP (concentration 0.2 – 0.5 M).

  • Add DIEA (3.0 eq).[1] Cap the microwave vial under nitrogen.

  • Pre-stir for 30 seconds.

  • Ramp to 130°C over 2 minutes. Hold for 15 minutes.

  • Cooling: Use compressed air cooling to <50°C before opening.

  • Workup: Dilute with EtOAc, wash with water x3 (to remove NMP), brine x1, dry over

    
    .
    
Module B: Reductive Amination

Objective: Alkylation of


 with aldehydes/ketones.

Protocol:

  • Imine Formation: Combine Spiro-amine (1.0 eq) + Aldehyde (1.2 eq) + Trimethyl orthoformate (TMOF, 2.0 eq) in DCE/MeOH (1:1).

    • MW Condition: 100°C for 5 minutes. (TMOF scavenges water).[1]

  • Reduction: Add

    
     (1.5 eq) after cooling the vial. Stir at Room Temp for 30 mins.
    
    • Note: Do not microwave the hydride reducing agent unless using specific flow-hydride reactors; it generates gas rapidly.[1]

Visual Troubleshooting Guides

Workflow Visualization

The following diagram illustrates the logical flow for functionalizing this scaffold, highlighting the critical decision points for the protecting group.

ReactionWorkflow cluster_warning Critical Control Point Start Start: Boc-Spiro-Amine Reaction Reaction: N9 Functionalization (SnAr / Reductive Amination) Start->Reaction  MW: 130°C, 15 min   Check QC Check: LCMS Reaction->Check Check->Reaction  Incomplete   Deprotect Step 2: N2 Deprotection (HCl/Dioxane or TFA) Check->Deprotect  Success (M+R)   Final Final Product: Double-Functionalized Spiro Deprotect->Final

Caption: Operational workflow for sequential functionalization. The "Critical Control Point" denotes where thermal Boc-cleavage is most likely to occur.

Troubleshooting Logic Tree

Use this guide when yields are below 50%.

Troubleshooting Issue Issue: Low Yield / Impurities Analysis Analyze LCMS Spectrum Issue->Analysis Result1 Mass = Product - 100 (M-Boc) Analysis->Result1 Result2 Mass = Starting Material Only Analysis->Result2 Result3 Mass = Polymer/Black Tar Analysis->Result3 Sol1 Solution: Thermal Cleavage. Reduce Temp to 110°C, Extend Time. Result1->Sol1 Sol2 Solution: Low Reactivity. Switch Solvent to NMP. Increase Temp (Max 150°C). Result2->Sol2 Sol3 Solution: Decomposition. Check Base Compatibility. Purge O2 thoroughly. Result3->Sol3

Caption: Diagnostic logic for resolving common failure modes in microwave synthesis of Boc-protected spirocycles.

Frequently Asked Questions (FAQs)

Q1: Why do I see a mass peak of [M-56] or [M-100] in the LCMS after the


 reaction? 
A:  This indicates thermal instability of the Boc group.[1]
  • [M-100]: Complete loss of the Boc group (isobutylene +

    
    ).[1]
    
  • [M-56]: Loss of the tert-butyl group, leaving a carbamic acid (unstable) or isobutylene loss.[1]

  • Fix: Your microwave temperature is likely overshooting. The internal temperature of NMP can rise rapidly.[1] Set the "Power Max" to a lower setting (e.g., 50W) to prevent temperature spikes, or reduce the target temperature to 120°C.

Q2: Can I deprotect the Boc group using the microwave? A: Yes, and it is highly efficient.

  • Protocol: Dissolve the intermediate in 4M HCl in Dioxane (or TFA/DCM 1:1).

  • MW Setting: 60°C for 2–5 minutes.

  • Warning: This generates isobutylene gas.[1] Do not fill the vial more than 50%. The pressure sensor is critical here.[1]

Q3: The reaction mixture turned black and viscous. What happened? A: This is typical of "thermal runaway" in polar aprotic solvents (NMP/DMF) with basic amines.[1]

  • Cause: At high temperatures (>160°C), the solvent itself can decompose or the amine can oxidize if

    
     wasn't purged.
    
  • Fix: Ensure the vial is purged with Argon/Nitrogen before heating. Switch to a lower-absorbing solvent like Acetonitrile (if solubility permits) or strictly limit temperature to 140°C.[1]

Q4: Is the [6.6] spiro system stable to strong bases like NaH? A: The scaffold itself is stable, but the carbamate (Boc) is sensitive.[1] If you need to perform a reaction requiring NaH (e.g., alkylation), cool the reaction to 0°C for the deprotonation step, then heat carefully. For microwave applications, weaker bases like


 or phosphazene bases are preferred to avoid background hydrolysis.[1]

References

  • Microwave-Assisted Organic Synthesis (MAOS)

    • Source: CEM Corporation.[1] "Nucleophilic additions and substitutions."

    • Relevance: Establishes baseline parameters (150°C, 10 min) for amine functionalization, which serves as the upper limit for our Boc-protected scaffold.
    • URL:[1]

  • Thermal Stability of Boc Groups

    • Source: ACS GCI Pharmaceutical Roundtable.[1] "Thermal Methods: Boc Deprotection."

    • Relevance: Confirms that thermal deprotection of Boc amines occurs significantly around 150°C, validating the "Thermal Ceiling" warning in our protocol.
    • URL:[1]

  • Spiro-Diaza Scaffold Reactivity

    • Source: National Institutes of Health (NIH) / PubMed.[1] "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds."

    • Relevance: While discussing the [5.5] analog, this review establishes the reactivity hierarchy of the vs positions applicable to the [6.6] system.
    • URL:[1]

  • Microwave Reductive Amination

    • Source: MDPI.[1] "Microwave-Assisted Reductive Amination."

    • Relevance: Provides the mechanistic basis for the two-step (Imine formation -> Reduction) protocol recommended in Module B.
    • URL:[1]

Sources

Optimization

Technical Support Center: Continuous Flow Synthesis of tert-Butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate

Ticket ID: SPIRO-66-FLOW-SUP Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SPIRO-66-FLOW-SUP Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization and Troubleshooting of [6.6]-Spirocycle Assembly via Ring-Closing Metathesis (RCM)

Executive Summary & Mechanism

User Query: "Why are we seeing low conversion and high pressure alarms during the formation of the second 7-membered ring in the 2,9-diazaspiro[6.6]tridecane synthesis?"

Technical Insight: The synthesis of tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate involves constructing a sterically demanding quaternary center shared by two flexible seven-membered rings. Unlike smaller [3.3] or [4.4] spirocycles, the [6.6] system suffers from significant entropic penalties during cyclization.

The most robust flow protocol utilizes Ring-Closing Metathesis (RCM) . In batch, this reaction is often plagued by the reversibility of the equilibrium (ethylene re-incorporation) and catalyst decomposition at the high temperatures required for 7-membered ring formation. Flow chemistry solves this by:

  • Ethylene Removal: The semi-permeable nature of Teflon AF-2400 tubing or active back-pressure regulation allows ethylene removal, driving the equilibrium forward (Le Chatelier’s principle).

  • Superheating: Safely accessing temperatures (80–120 °C) above the solvent's boiling point to overcome the activation energy barrier for the 7-membered ring closure.

The Validated Route
  • Precursor: tert-butyl 4,4-diallylazepane-1-carboxylate.

  • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) or Umicore M2.

  • Flow Step: RCM Cyclization

    
     Dehydro-spiro intermediate.
    
  • Post-Flow: Hydrogenation to the final saturated [6.6] system.

Experimental Protocol: The "Self-Validating" System

Note: This protocol assumes a standard mesoscale flow reactor (e.g., Vapourtec R-Series or Uniqsis FlowSyn).

Reagent Feeds
  • Feed A (Substrate): 0.1 M solution of tert-butyl 4,4-diallylazepane-1-carboxylate in degassed Dichloromethane (DCM) or Toluene.

  • Feed B (Catalyst): 2.5 mol% Hoveyda-Grubbs II in degassed DCM/Toluene. Critical: Catalyst solution must be freshly prepared.

Reactor Setup
  • Mixing: T-mixer (PEEK or PTFE).

  • Reactor Coil: 10 mL PFA or PTFE coil (for residence time) followed by a Tube-in-Tube gas permeable module (optional but recommended for ethylene removal).

  • Temperature: 100 °C (requires BPR > solvent vapor pressure).

  • Back Pressure Regulator (BPR): Set to 100 psi (6.9 bar) to maintain liquid phase while allowing controlled gas egress if using a membrane separator.

Quantitative Summary Table
ParameterSpecificationRationale
Solvent Toluene (preferred) or DCMToluene allows higher T without excessive pressure; DCM is better for catalyst solubility but requires higher BPR.
Concentration 0.05 – 0.1 MDilution favors intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET).
Residence Time 20 – 40 mins7-membered rings form slowly. Kinetic studies suggest

is 4x longer than [5.5] systems.
Catalyst Loading 2 – 5 mol%Higher loading needed for difficult rings; can be reduced if ethylene is actively removed.
Quench Ethyl Vinyl EtherScavenges active Ru-carbene species immediately upon exit to prevent side reactions.

Workflow Visualization

The following diagram illustrates the flow setup with the critical "Ethylene Management" node, which is the most common failure point in RCM flow chemistry.

FlowSynthesis cluster_zone1 Reaction Zone (High T/P) FeedA Feed A: Diallyl Precursor (0.1 M Toluene) Mixer T-Mixer (High Shear) FeedA->Mixer FeedB Feed B: Hoveyda-Grubbs II (Catalyst) FeedB->Mixer Reactor Heated Reactor Coil 100°C, 10 mL Mixer->Reactor Homogeneous Stream Degas Gas Permeable Membrane (Optional) Removes Ethylene Reactor->Degas Reaction Progress BPR BPR (100 psi) Degas->BPR Ethylene-Free Stream Quench Quench: Ethyl Vinyl Ether BPR->Quench Collection Collection & Hydrogenation Quench->Collection

Caption: Figure 1. Continuous flow manifold for RCM-mediated synthesis of the [6.6] spiro-core, highlighting the ethylene removal stage essential for equilibrium displacement.

Troubleshooting Guide (FAQ Format)

Issue 1: "The reactor pressure is oscillating wildly or spiking."

Diagnosis: Ethylene gas generation. In RCM, every mole of product releases one mole of ethylene gas. In a closed flow system, this creates gas slugs that disrupt laminar flow and cause pressure spikes at the BPR. Corrective Action:

  • Install a Tube-in-Tube Module: Use a Teflon AF-2400 inner tube unit before the BPR. Apply vacuum to the outer tube to continuously strip ethylene.

  • Increase System Pressure: Raise BPR to 150 psi. This keeps ethylene solubilized (though this shifts equilibrium unfavorably, so residence time must increase).

  • Solvent Swap: Switch to Toluene. Ethylene solubility is lower in toluene than DCM, but toluene's higher boiling point allows you to run at lower relative pressures compared to the vapor pressure limit.

Issue 2: "We see high conversion but low yield (Oligomers formed)."

Diagnosis: Concentration is too high (ADMET Polymerization). The kinetic competition between Ring-Closing Metathesis (RCM) and Acyclic Diene Metathesis (ADMET) polymerization is concentration-dependent. Corrective Action:

  • Dilution: Reduce Feed A concentration to 0.02 M . While this lowers throughput, it mathematically favors the intramolecular reaction (formation of the spiro-ring).

  • Slow Addition (Simulated): In flow, this is achieved by high flow rates in a long reactor (plug flow) rather than dropwise addition. Ensure your Reynolds number is sufficient for good mixing.

Issue 3: "Catalyst precipitates in the pump heads."

Diagnosis: Poor solubility or "Check Valve" decomposition. Hoveyda-Grubbs catalysts are stable but can crystallize in pure toluene at room temperature or decompose if the feed lines are not degassed (oxygen sensitivity). Corrective Action:

  • Co-solvent: Use 10% DCM in the Toluene catalyst feed to improve solubility.

  • In-line Filtration: Place a 2-micron PEEK filter after the mixer but before the reactor coil.

  • Degassing: Sparge both feed solvents with Argon for 15 mins. Oxygen rapidly kills the active Ru-carbene.

Logic Tree for Process Optimization

Use this decision tree when the standard protocol fails to yield >80% conversion.

Troubleshooting Start Start: Analyze Crude LCMS Check1 Is Conversion > 90%? Start->Check1 YieldCheck Is Isolated Yield High? Check1->YieldCheck Yes EthyleneCheck Is Gas Observed in Reactor? Check1->EthyleneCheck No Success Process Optimized YieldCheck->Success Yes Oligomers Issue: ADMET Polymerization (Intermolecular reaction) YieldCheck->Oligomers No FixDilution Action: Dilute Feed A to 0.02M Oligomers->FixDilution Equilibrium Issue: Ethylene Inhibition (Reversibility) EthyleneCheck->Equilibrium Yes TempCheck Issue: Kinetic Barrier (7-membered ring is slow) EthyleneCheck->TempCheck No FixGas Action: Add Tube-in-Tube Vacuum Chamber Equilibrium->FixGas FixTemp Action: Increase T to 120°C Increase BPR to 150 psi TempCheck->FixTemp

Caption: Figure 2. Diagnostic logic tree for isolating failure modes in spirocyclic RCM synthesis.

References

  • General Flow RCM Methodology: Browne, D. L., et al. "Continuous flow ring-closing metathesis: an environmentally-friendly route to 2,5-dihydro-1H-pyrrole-3-carboxylates." Green Chemistry, 2017, 19 , 336-340.

  • Spirocycle Synthesis Challenges: Carreira, E. M., & Fessard, T. C. "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews, 2014, 114 (16), 8257–8322. (Provides context on the kinetic difficulty of [6.6] vs [3.3] systems).

  • Ethylene Removal in Flow: Skowerski, K., et al. "Tube-in-Tube Reactor as a Useful Tool for the Removal of Ethylene in Ring-Closing Metathesis." Organic Process Research & Development, 2014, 18 (11), 1550–1555.

  • Catalyst Stability in Flow: Monsaert, S., et al. "Latent Olefin Metathesis Catalysts." Chemical Society Reviews, 2009, 38 , 3360-3372. (Explains the choice of HG-II for thermal stability).

Troubleshooting

Troubleshooting diastereomer separation of "Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate" products

Technical Support Center: Diastereomer Separation of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate Welcome to the technical support hub for the chromatographic separation of Tert-butyl 2,9-diazaspiro[6.6]tridecan...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Diastereomer Separation of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate

Welcome to the technical support hub for the chromatographic separation of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate diastereomers. This guide is designed for researchers, scientists, and drug development professionals facing the unique challenges presented by this spirocyclic diamine. Here, we provide in-depth, field-proven insights and systematic troubleshooting protocols to help you achieve baseline resolution of your target compounds.

The rigid, three-dimensional structure of spirocyclic compounds can lead to diastereomers with very similar physicochemical properties, making their separation a significant analytical and preparative challenge.[1][2] This guide combines foundational chromatographic principles with specific strategies tailored to the chemistry of your molecule, which features a Boc-protected amine and a basic secondary amine.

Frequently Asked Questions (FAQs)

Q1: Why are my diastereomers co-eluting or showing very poor resolution (Rs < 1.0)?

A1: Co-elution of diastereomers is common when their structural differences are minimal. The primary reason is insufficient selectivity (α) between the analytes and the stationary phase. Diastereomers have different physical properties and are separable on achiral columns, but achieving this requires optimizing the mobile phase and stationary phase to exploit subtle differences in their polarity, shape, and interactions.[3] Often, the initial screening conditions are not selective enough, and a methodical approach to changing one variable at a time—such as solvent type, additive, or column chemistry—is necessary.[4]

Q2: I'm observing significant peak tailing for both diastereomers. What is the likely cause?

A2: Peak tailing with amine-containing compounds like yours is almost always due to secondary interactions between the basic secondary amine and acidic silanol groups on the surface of silica-based stationary phases.[5] This interaction is strong and non-specific, leading to poor peak shape. To mitigate this, you must either mask these silanol groups with a mobile phase additive or use a modern, base-deactivated column.

Q3: Should I start with normal-phase (NP) or reversed-phase (RP) chromatography?

A3: Both modes can be effective, and the choice depends on your sample's solubility and the available columns.

  • Reversed-Phase (RP): Often the first choice due to its versatility and the wide availability of C18 columns. It separates based on hydrophobicity. For your compound, RP-HPLC will require careful control of the mobile phase pH or the use of additives to manage the basic amine.

  • Normal-Phase (NP): Can offer excellent selectivity for diastereomers, as it separates based on polar interactions.[6] An NP system using a silica column with a mobile phase like ethanol in hexane could provide a completely different and potentially successful separation mechanism.[6]

Q4: Is Supercritical Fluid Chromatography (SFC) a viable option for this separation?

A4: Absolutely. SFC is an excellent technique for separating stereoisomers, including diastereomers.[7] It often provides higher efficiency and unique selectivity compared to HPLC.[8] The use of CO2-based mobile phases with alcohol co-solvents and amine additives can be highly effective for basic compounds, often leading to faster, greener, and more successful separations.[9][10]

Q5: How can I confirm the identity of each separated diastereomeric peak?

A5: Confirmation requires analytical techniques beyond UV detection. The most common methods are:

  • Mass Spectrometry (MS): Coupling your chromatograph to a mass spectrometer (LC-MS or SFC-MS) will confirm that both peaks have the same mass, as expected for diastereomers.

  • Nuclear Magnetic Resonance (NMR): If you can collect sufficient quantities of each purified diastereomer, 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR spectroscopy can be used to elucidate the relative stereochemistry of each isomer.

Troubleshooting Guide: Achieving Baseline Separation

Issue 1: Poor Resolution in Reversed-Phase HPLC (Rs < 1.5)

Poor resolution is a function of low efficiency (N), low selectivity (α), or excessive retention (k). The following workflow provides a systematic approach to addressing this issue.

Workflow for Troubleshooting Poor Resolution in RP-HPLC

G start Start: Resolution (Rs) < 1.5 check_peak_shape Assess Peak Shape start->check_peak_shape tailing Tailing Peaks? check_peak_shape->tailing add_modifier Action: Add Basic Modifier (0.1% DEA or TEA) or use Base-Deactivated Column tailing->add_modifier Yes optimize_mobile_phase Optimize Mobile Phase tailing->optimize_mobile_phase No add_modifier->optimize_mobile_phase change_organic Change Organic Solvent (Acetonitrile vs. Methanol) optimize_mobile_phase->change_organic acetonitrile Try Acetonitrile (π-π interactions) change_organic->acetonitrile Path 1 methanol Try Methanol (H-bonding) change_organic->methanol Path 2 optimize_gradient Adjust Gradient Slope or Run Isocratically acetonitrile->optimize_gradient methanol->optimize_gradient change_column Change Stationary Phase optimize_gradient->change_column If still poor Rs end End: Resolution Achieved optimize_gradient->end If Rs > 1.5 pfp_column Try Phenyl-Hexyl or PFP Column (Shape Selectivity) change_column->pfp_column pfp_column->end

Caption: Decision tree for improving diastereomer resolution in RP-HPLC.

Step-by-Step Protocol for RP-HPLC Optimization:

  • Address Peak Shape First: As discussed in the FAQ, the basic amine is the most likely cause of poor peak shape.

    • Action: Add a basic modifier to your mobile phase. Triethylamine (TEA) or diethylamine (DEA) at a concentration of 0.1% are common choices.[5] These additives compete with your analyte for active silanol sites, improving peak symmetry.

    • Causality: By neutralizing the acidic silanols, you ensure that peak broadening is minimized, which directly improves resolution. Resolution is proportional to the square root of efficiency (N), and good peak shape is critical for high efficiency.

  • Optimize Mobile Phase Selectivity:

    • Action: Switch the organic solvent. If you are using methanol, try acetonitrile, and vice versa.

    • Causality: Methanol and acetonitrile have different properties. Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile has a stronger dipole moment and can engage in π-π interactions.[11] This difference in interaction mechanism can significantly alter the selectivity (α) for closely related diastereomers.

  • Screen Different Stationary Phases:

    • Action: If a standard C18 column fails, try a column with a different chemistry. Phenyl-hexyl or pentafluorophenyl (PFP) phases are excellent choices.

    • Causality: Diastereomers are separable due to differences in their 3D shape. Phenyl-based columns provide shape selectivity and potential for π-π interactions with your molecule, which can be more discriminating than the purely hydrophobic interactions of a C18 phase.[4]

Table 1: Recommended Starting Conditions for RP-HPLC Method Development

ParameterCondition 1: C18 ScreeningCondition 2: PFP/Phenyl ScreeningRationale
Column C18, 4.6 x 150 mm, 5 µmPFP or Phenyl-Hexyl, 4.6 x 150 mm, 5 µmCompare hydrophobic vs. shape-selective retention mechanisms.
Mobile Phase A 0.1% DEA in Water0.1% DEA in WaterDEA is used to ensure good peak shape for the basic analyte.[5]
Mobile Phase B AcetonitrileMethanolScreen different organic modifiers to maximize selectivity.[11]
Gradient 5% to 95% B in 20 min5% to 95% B in 20 minA broad scouting gradient to determine the elution window.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Temperature 30 °C30 °CMaintain consistent temperature to ensure reproducibility.
Detection UV at 210 nm (or ELSD/CAD if no chromophore)UV at 210 nm (or ELSD/CAD if no chromophore)The Boc-carbamate provides some low-wavelength UV absorbance.
Issue 2: Separation is Unsuccessful in HPLC, Seeking an Alternative Technique

When HPLC fails to provide adequate separation, Supercritical Fluid Chromatography (SFC) is the premier alternative for isomer separations.[7]

Step-by-Step Protocol for SFC Method Development:

  • Column Selection: Start with a column known for good performance in SFC.

    • Action: Begin with an unmodified silica or a 2-ethylpyridine column. Chiral stationary phases (e.g., polysaccharide-based) can also show excellent selectivity for diastereomers and should be part of your screening protocol.[7]

    • Causality: SFC is primarily a normal-phase technique.[8] The polar surface of a silica column provides strong interactions that can be modulated by the polar co-solvent, leading to high selectivity. Chiral columns create transient diastereomeric complexes with the analytes, which can be a powerful mechanism for separating even very similar diastereomers.

  • Co-Solvent and Additive Screening:

    • Action: Screen methanol, ethanol, and isopropanol as co-solvents. For each co-solvent, test the effect of a basic additive.

    • Causality: The alcohol co-solvent modulates the polarity of the CO2 mobile phase. A basic additive, such as isopropylamine or DEA (typically at 0.1-0.5%), is crucial for achieving good peak shape and reproducibility for basic analytes like yours by interacting with the stationary phase.[12]

Table 2: Recommended Starting Conditions for SFC Method Development

ParameterCondition 1: Achiral ScreeningCondition 2: Chiral ScreeningRationale
Column Silica or 2-Ethylpyridine, 4.6 x 150 mm, 5 µmAmylose or Cellulose-based CSP, 4.6 x 150 mm, 5 µmScreen standard achiral phases and high-selectivity chiral phases.[7]
Mobile Phase CO₂ / MethanolCO₂ / MethanolMethanol is a good starting co-solvent for polar analytes.
Additive 0.2% Isopropylamine0.2% IsopropylamineBasic additive is critical for good peak shape of amines in SFC.[12]
Gradient 5% to 40% Methanol in 10 min5% to 40% Methanol in 10 minA standard gradient for screening in SFC.
Flow Rate 3.0 mL/min3.0 mL/minHigher flow rates are possible due to the low viscosity of CO₂.[9]
Back Pressure 150 bar150 barMaintains the CO₂ in a supercritical or liquid state.
Temperature 40 °C40 °CTemperature can influence fluid density and selectivity.
Issue 3: Scaling Up for Preparative Purification

You have achieved analytical separation, but now you need to purify milligrams to grams of material using flash or preparative chromatography.

Workflow for Method Scaling from Analytical to Preparative

G start Start: Analytical Method Developed (Rs > 1.5) convert_gradient Convert to Isocratic or Shallow Gradient Method start->convert_gradient determine_loading Determine Sample Loading Capacity (Inject increasing amounts until Rs degrades) convert_gradient->determine_loading scale_up Scale-Up Calculation (Adjust flow rate and column diameter) determine_loading->scale_up purify Perform Preparative Run scale_up->purify analyze Analyze Fractions (TLC or fast analytical HPLC/SFC) purify->analyze pool_combine Pool Pure Fractions & Evaporate analyze->pool_combine end End: Purified Diastereomers pool_combine->end

Caption: General workflow for scaling a separation from analytical to preparative scale.

Key Considerations for Scale-Up:

  • Simplify the Method: For preparative chromatography, especially flash chromatography, simple isocratic methods are preferred. Convert your optimized analytical gradient to an isocratic mobile phase that provides a retention factor (k) between 2 and 5 for the first eluting diastereomer.

  • Maximize Resolution: Before scaling up, you may want to further increase the resolution of your analytical method.

    • Action: Connect two analytical columns in series. This doubles the column length (L) and can increase resolution by a factor of ~1.4 (√2). This is more feasible in SFC than HPLC due to lower backpressure.

    • Causality: Resolution is directly proportional to the square root of the column length. Increasing length provides more opportunities for the diastereomers to separate.

  • Sample Loading: The biggest challenge in preparative chromatography is column overload, which degrades resolution.

    • Action: Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM or MeOH) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load this dry powder onto your column.

    • Causality: Dry loading prevents the strong injection solvent from disrupting the chromatography at the top of the column, leading to much better peak shapes and allowing for higher sample loads compared to a liquid injection.[5]

References

  • IJSDR (n.d.). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. Retrieved from [Link]

  • KNAUER (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chromatography Forum (2008). Separation of diastereomers. Retrieved from [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. Retrieved from [Link]

  • Crawford Scientific (n.d.). HPLC solvents and mobile phase additives. Retrieved from [Link]

  • Novartis (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]

  • Google Patents (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester. Retrieved from

  • Chromatography Today (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Retrieved from [Link]

  • ResearchGate (n.d.). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]

  • ResearchGate (n.d.). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Retrieved from [Link]

  • Waters Corporation (n.d.). Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD. Retrieved from [Link]

  • Santai Technologies (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • LCGC International (2022). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]

  • Shan, T., et al. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules. Retrieved from [Link]

  • Burtoloso, A. C. B., et al. (2012). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. The Journal of Organic Chemistry. Retrieved from [Link]

  • LCGC International (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • ResearchGate (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • Liu, X., et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules. Retrieved from [Link]

  • Google Patents (n.d.). CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Chromatography Today (n.d.). Column Technology for Achiral SFC Separations. Retrieved from [Link]

  • RSC Publishing (2021). Spirocyclic derivatives as antioxidants: a review. Retrieved from [Link]

  • Google Patents (n.d.). US7125492B2 - Additives for reversed-phase HPLC mobile phases.
  • YMC Europe (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. Retrieved from [Link]

  • ResearchGate (n.d.). Spiro Compounds: A Brief History. Retrieved from [Link]

  • Supporting Information (n.d.). 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • MDPI (2018). Spirocyclic Motifs in Natural Products. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond the Flatland: Evaluating Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate in Medicinal Chemistry

Executive Summary Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate represents a high-value, "sp3-rich" scaffold for modern drug discovery. Unlike the ubiquitous piperidine or piperazine linkers, this [6.6]-spirocycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate represents a high-value, "sp3-rich" scaffold for modern drug discovery. Unlike the ubiquitous piperidine or piperazine linkers, this [6.6]-spirocyclic system introduces a unique combination of conformational flexibility , novel exit vectors , and intellectual property (IP) novelty .

This guide objectively compares the [6.6] tridecane system against its smaller analogs ([4.4], [4.5], and [5.5] systems), highlighting its utility as a scaffold for probing larger binding pockets and modulating physicochemical properties in lead optimization.

Structural & Physicochemical Analysis[1][2]

The transition from small-ring spirocycles to the [6.6] system is not merely an increase in molecular weight; it is a fundamental shift in topology and entropy.

Comparative Metrics: The Spiro-Series

The following table contrasts the target molecule with standard industry alternatives.

Feature[6.6] Tridecane (Target)[5.5] Undecane (Standard)[4.5] Decane (Compact)
Ring Size 7-membered / 7-membered6-membered / 6-membered5-membered / 6-membered
Conformation Highly Flexible (Twist-chair/Boat)Rigid (Chair-Chair)Rigid/Semirigid
Span (N-N Dist) ~6.5 - 7.5 Å (Variable)~5.5 Å (Fixed)~4.5 - 5.0 Å
Lipophilicity High (Requires polar decoration)ModerateLow/Moderate
Metabolic Liability Potential oxidation at C4/C5Stable (generally)Stable
Primary Use Spanning large pockets; NoveltyPiperidine replacementCompact linker
The "7-Membered" Advantage

The [6.6] system is composed of two azepane rings. Unlike the [5.5] system, which locks into a rigid chair-chair conformation, the [6.6] rings undergo pseudorotation .

  • Induced Fit: The flexibility allows the scaffold to adapt to binding pockets that rigid [5.5] systems cannot access.

  • Vector Diversity: While [5.5] scaffolds present substituents at fixed angles (typically 180° or 109°), the [6.6] scaffold can sample a wider range of dihedral angles, effectively "scanning" the receptor space.

Strategic Utility: The Mono-Boc Architecture

The specific derivative Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is a desymmetrized building block. The 2,9-diazaspiro[6.6]tridecane core is


 symmetric. The introduction of a single Boc group breaks this symmetry, enabling sequential, orthogonal functionalization.
Workflow Logic
  • Handle 1 (Free Amine): Available for immediate derivatization (e.g., Reductive Amination, S_NAr).

  • Handle 2 (Protected Amine): Latent functionality, revealed only after acidic deprotection.

Visualization: Vector & Workflow Analysis

The following diagram illustrates the structural divergence of the [6.6] system and the orthogonal synthesis workflow.

SpiroComparison cluster_0 Scaffold Geometry cluster_1 Mono-Boc Workflow S55 [5.5] Undecane (Rigid Chair-Chair) Fixed Vector S66 [6.6] Tridecane (Flexible Azepanes) Adaptive Vector S55->S66 Ring Expansion (+ Entropy) Start Mono-Boc [6.6] Core Step1 Functionalization A (Free Amine) Start->Step1 R-X / Red. Am. Step2 Acidic Deprotection Step1->Step2 TFA or HCl Step3 Functionalization B (Revealed Amine) Step2->Step3 Ar-X / Amide Coup. Final Bis-Functionalized Lead Compound Step3->Final Lead Opt.

Figure 1: Comparison of scaffold rigidity and the sequential functionalization logic of the mono-Boc derivative.

Experimental Protocols

These protocols are designed for the specific mono-Boc [6.6] derivative. They assume standard air-free techniques where appropriate.

Protocol A: S_NAr Derivatization of the Free Amine (Handle 1)

Context: Attaching a heteroaryl warhead to the free amine position (N-9) while preserving the Boc group at N-2.

  • Preparation: Dissolve Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (1.0 equiv) in anhydrous DMSO or DMF (0.1 M).

  • Base Addition: Add DIPEA (2.5 equiv) or

    
     (3.0 equiv).
    
  • Electrophile: Add the heteroaryl chloride (e.g., 4-chloropyrimidine, 1.1 equiv).

  • Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting amine (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Validation: The product should show a mass of

    
     (HCl loss).
    
Protocol B: Controlled Boc-Deprotection (Handle 2)

Context: Removing the Boc group to reveal the second amine for further elaboration.

  • Dissolution: Dissolve the N9-functionalized intermediate in DCM (0.1 M).

  • Acidolysis: Add TFA (Trifluoroacetic acid) dropwise at 0 °C until a ratio of 1:4 (TFA:DCM) is reached. Alternatively, use 4M HCl in Dioxane.

  • Monitoring: Stir at room temperature for 1–2 hours. Monitor for the loss of the tert-butyl signal (NMR) or mass shift of -100 Da (LC-MS).

  • Quenching (Critical):

    • For TFA: Concentrate in vacuo. Azeotrope with toluene to remove residual acid.

    • For HCl: Concentrate to afford the hydrochloride salt directly.

  • Free Basing: If the free amine is required for the next step, redissolve in DCM and wash with saturated

    
    .
    

Case Study: Why Choose [6.6] over [5.5]?

In a hypothetical lead optimization campaign targeting a GPCR with a deep, hydrophobic pocket:

  • The Problem: A [5.5]-based lead compound shows good potency but poor residence time, suggesting the molecule is not fully occupying the lipophilic sub-pocket.

  • The [6.6] Solution: Switching to the 2,9-diazaspiro[6.6]tridecane core expands the molecular volume. The increased flexibility allows the distal nitrogen substituents to adopt a "collapsed" or "extended" conformation, potentially capturing additional hydrophobic interactions that the rigid [5.5] chair conformation misses.

  • Trade-off: The [6.6] system has a higher CLogP. To maintain drug-like properties (LipE), the substituents added to the N-positions must be more polar than those used on a [5.5] system.

References

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews.

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds as New Linkers for Drug Discovery. Angewandte Chemie International Edition.

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes. Journal of Organic Chemistry.

  • PubChem Compound Summary. (2024). Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate. National Center for Biotechnology Information.

  • Zheng, Y., et al. (2014). Bioisosteres in Drug Discovery: Spirocycles. Journal of Medicinal Chemistry.

Comparative

The Ascendance of Spirocyclic Scaffolds: A Comparative Analysis of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate and Piperazine in SAR Studies

In the landscape of medicinal chemistry, the piperazine ring stands as a cornerstone, a privileged scaffold found in a multitude of approved drugs. Its synthetic tractability and favorable physicochemical properties have...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the piperazine ring stands as a cornerstone, a privileged scaffold found in a multitude of approved drugs. Its synthetic tractability and favorable physicochemical properties have made it a go-to fragment for drug designers seeking to optimize lead compounds. However, the relentless pursuit of novel chemical space with enhanced three-dimensionality and improved pharmacokinetic profiles has brought a new class of contenders to the forefront: spirocyclic diamines. This guide provides an in-depth comparison of the well-established piperazine scaffold and a representative of this emerging class, Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate , for researchers, scientists, and drug development professionals engaged in Structure-Activity Relationship (SAR) studies.

The Rationale for Moving Beyond Piperazine: An Introduction to Spirocyclic Bioisosteres

Piperazine's utility is undeniable. Its two nitrogen atoms offer versatile handles for derivatization, enabling fine-tuning of properties like solubility and basicity.[1][2] However, the inherent flexibility of the six-membered ring can sometimes be a double-edged sword, leading to entropic penalties upon binding to a target and potential for off-target interactions. Spirocycles, by virtue of their fused ring system sharing a single atom, introduce a higher degree of conformational rigidity.[2] This rigidity can pre-organize the molecule into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity. The exploration of spirocyclic scaffolds like Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is therefore driven by the hypothesis that they can serve as superior bioisosteres for piperazine, offering a more defined three-dimensional vector for substituents.

Physicochemical and Structural Properties: A Head-to-Head Comparison

A thorough understanding of the physicochemical properties of these two scaffolds is fundamental to appreciating their differential impact on SAR. While specific experimental data for Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is not extensively published, we can infer its properties based on the well-established principles of medicinal chemistry and data from analogous spirocyclic systems.

PropertyPiperazineTert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (Predicted)Rationale for Spirocycle Properties
Molecular Weight 86.14 g/mol 268.42 g/mol The larger fused ring system and the Boc-protecting group significantly increase the molecular weight.
Lipophilicity (cLogP) -1.1~3.5 - 4.5The increased sp3 character and the large hydrocarbon framework of the spirocycle are expected to increase lipophilicity compared to the more polar piperazine.
Basicity (pKa) pKa1 ~ 5.7, pKa2 ~ 9.8pKa of the free amine is likely to be in the range of 9-10.5The pKa of the secondary amine in the spirocycle is expected to be similar to or slightly higher than the second pKa of piperazine due to the alkyl environment.
Conformational Flexibility High (chair-boat interconversion)Low (rigid spirocyclic core)The spirocyclic fusion point locks the conformation of the two rings, significantly reducing the number of accessible low-energy conformations.[2]
3D Shape Flexible, relatively flatDefined, globular, and three-dimensionalThe spirocyclic scaffold offers a more complex and defined three-dimensional shape, which can be advantageous for exploring complex binding pockets.
Synthetic Accessibility High, numerous commercial sources and synthetic routesModerate, multi-step synthesis requiredWhile the specific synthesis of the [6.6]tridecane is not widely reported, the synthesis of spirocycles is generally more complex than that of simple heterocycles like piperazine.

The Impact on SAR: A Predictive Analysis

The differing properties of piperazine and Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate are anticipated to have a profound impact on the outcome of SAR studies.

Piperazine in SAR: The Flexible Workhorse

The flexibility of the piperazine ring allows it to adopt various conformations to fit into a binding pocket. This can be advantageous in the early stages of drug discovery when the exact binding mode is unknown. The two nitrogen atoms provide convenient points for diversification, allowing for the exploration of different substituents to probe the chemical space around the core.

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate in SAR: The Rigid Architect

The introduction of the rigid 2,9-diazaspiro[6.6]tridecane core offers a more defined trajectory for the substituents. This can lead to several key advantages in SAR:

  • Enhanced Potency and Selectivity: By locking the relative orientation of substituents, the spirocyclic scaffold can lead to a more optimal and lower-energy binding interaction with the target, potentially increasing potency. This conformational constraint can also reduce binding to off-targets, thereby improving selectivity.

  • Improved Pharmacokinetic Properties: While the predicted increase in lipophilicity needs to be carefully managed to maintain solubility, the increased sp3 character of spirocycles has been linked to improved metabolic stability and reduced clearance.[2]

  • Exploration of Novel Chemical Space: The unique three-dimensional arrangement of substituents on the spirocyclic core allows for the exploration of previously inaccessible regions of a target's binding site.

The Boc-protecting group on one of the nitrogens of the diazaspiro[6.6]tridecane allows for selective functionalization of the other nitrogen, providing a controlled approach to building molecular complexity.

Experimental Workflows: From Synthesis to Biological Evaluation

A direct comparative SAR study would involve the synthesis and evaluation of a library of compounds where the piperazine core is systematically replaced with the 2,9-diazaspiro[6.6]tridecane scaffold, while keeping the other pharmacophoric elements constant.

Synthesis of Key Scaffolds

The synthesis of functionalized piperazines is well-documented and often involves simple nucleophilic substitution reactions. In contrast, the synthesis of the Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate core is more involved, likely requiring a multi-step sequence. A plausible synthetic approach is outlined below.

G cluster_piperazine Piperazine Derivatization cluster_spirocycle Diazaspiro[6.6]tridecane Synthesis (Hypothetical) P1 Piperazine P2 Monofunctionalized Piperazine P1->P2 R1-X P3 Difunctionalized Piperazine P2->P3 R2-X S1 Cycloheptanone S2 Spiro-intermediate S1->S2 Multi-step sequence S3 Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate S2->S3 Further elaboration

Caption: High-level comparison of synthetic accessibility.

Experimental Protocols for Comparative Evaluation

To generate meaningful comparative data, a standardized set of assays should be employed.

1. In Vitro Binding Affinity Assay (e.g., Radioligand Binding Assay)

  • Objective: To determine the binding affinity (Ki or IC50) of the synthesized compounds for the target receptor or enzyme.

  • Methodology:

    • Prepare a membrane or purified protein preparation of the target.

    • Incubate the preparation with a constant concentration of a radiolabeled ligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand using filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. In Vitro Functional Assay (e.g., cAMP Assay for GPCRs)

  • Objective: To determine the functional activity (EC50 or IC50) and efficacy of the compounds.

  • Methodology:

    • Use a cell line stably expressing the target receptor.

    • Treat the cells with varying concentrations of the test compound.

    • For agonists, stimulate the cells with the test compound and measure the downstream signaling response (e.g., cAMP production).

    • For antagonists, pre-incubate the cells with the test compound before stimulating with a known agonist and measure the inhibition of the signaling response.

    • Determine EC50/IC50 values from the dose-response curves.

3. In Vitro ADME Assays

  • Objective: To assess the drug-like properties of the compounds.

  • Key Assays:

    • Solubility: Kinetic or thermodynamic solubility measurement in physiological buffers.

    • Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assay.

    • Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine the rate of metabolism.

    • Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation to determine the fraction of compound bound to plasma proteins.

G cluster_workflow Comparative SAR Workflow start Design Analogs synthesis Synthesis of Piperazine and Spirocycle Analogs start->synthesis purification Purification and Characterization synthesis->purification binding In Vitro Binding Affinity purification->binding functional In Vitro Functional Activity purification->functional adme In Vitro ADME Profiling purification->adme sar SAR Analysis and Iteration binding->sar functional->sar adme->sar

Caption: A typical workflow for a comparative SAR study.

Conclusion: A Strategic Choice for Modern Drug Discovery

The choice between a flexible scaffold like piperazine and a rigid one like Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is a strategic decision in drug design that depends on the specific goals of the SAR campaign. Piperazine remains an excellent choice for initial library synthesis and broad exploration of chemical space due to its synthetic accessibility. However, as a lead optimization program matures and the need for enhanced potency, selectivity, and improved pharmacokinetic properties becomes paramount, the introduction of a rigid spirocyclic scaffold can be a powerful strategy.

While direct experimental comparisons for Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate are still emerging, the foundational principles of medicinal chemistry strongly suggest that this and similar spirocyclic diamines hold significant promise for advancing drug discovery projects. Their ability to confer conformational rigidity and provide access to novel three-dimensional chemical space makes them a compelling alternative to traditional scaffolds. As synthetic methodologies for these complex architectures become more streamlined, we can expect to see a greater adoption of spirocycles in the quest for the next generation of therapeutics.

References

  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026-01-19). [Source not further specified]
  • [Placeholder for future reference]
  • [Placeholder for future reference]
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • [Placeholder for future reference]

Sources

Validation

Conformational Analysis of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate: A Comparative Technical Guide

This guide provides an in-depth conformational and comparative analysis of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate , a high-molecular-weight spirocyclic scaffold emerging in fragment-based drug discovery (F...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth conformational and comparative analysis of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate , a high-molecular-weight spirocyclic scaffold emerging in fragment-based drug discovery (FBDD).[1]

Executive Summary & Strategic Value

In the pursuit of novel chemical space, the 2,9-diazaspiro[6.6]tridecane core represents a departure from the rigid, defined vectors of smaller spirocycles (e.g., spiro[3.3]heptanes). Unlike its smaller counterparts, this [6.6] system introduces controlled flexibility and significant hydrophobic bulk, making it an ideal scaffold for occupying large, malleable hydrophobic pockets in target proteins (e.g., GPCRs, kinases).

This guide analyzes the conformational landscape of the mono-Boc protected derivative, contrasting its dynamic behavior with standard rigid spiro-scaffolds.[1]

Conformational Landscape: The "Floppy" Spirocycle

The seven-membered ring (azepane) is inherently flexible, lacking the rigid chair minimum of a piperidine. When two azepane rings are fused at a spiro center, the resulting spiro[6.6]tridecane system exists in a complex pseudorotational equilibrium.

The Twist-Chair vs. Twist-Boat Equilibrium

Unlike cyclohexane (rigid chair), the seven-membered ring prefers a Twist-Chair (TC) conformation to minimize eclipsing interactions, with the Twist-Boat (TB) being a higher-energy accessible conformer.[1]

  • Dominant Conformer (TC/TC): Both rings adopt a Twist-Chair geometry.[1] The Boc group at position 2 adds steric bulk, locking one ring into a preferred TC rotamer to avoid A(1,3) strain.[1][2]

  • Pseudorotation Barrier: The barrier to interconversion is low (~3–5 kcal/mol), allowing the molecule to "breathe" and adapt to binding sites via an Induced Fit mechanism.

Visualization: Conformational Energy Landscape

The following diagram illustrates the dynamic equilibrium and the energy barriers associated with ring puckering in the [6.6] system compared to the rigid [3.3] system.

ConformationalLandscape TC_TC Twist-Chair / Twist-Chair (Global Minimum) TB_TC Twist-Boat / Twist-Chair (+2.4 kcal/mol) TC_TC->TB_TC Pseudorotation (Low Barrier) TB_TB Twist-Boat / Twist-Boat (+5.1 kcal/mol) TB_TC->TB_TB Ring Inversion Rigid Reference: Spiro[3.3] (Rigid / High Barrier)

Figure 1: Pseudorotational equilibrium of the diazaspiro[6.6] scaffold.[1] Unlike rigid small rings, the [6.6] system accesses multiple low-energy states.[1][3]

Comparative Analysis: Spiro[6.6] vs. Alternatives

The choice of spiro scaffold dictates the Exit Vector (geometry of substituent display) and Fsp3 character.

FeatureSpiro[6.6]tridecane (Target)Spiro[3.3]heptane Spiro[5.5]undecane Piperidine (4-sub)
Ring Size 7 + 74 + 46 + 66 (Single)
Flexibility High (Pseudorotation)Low (Rigid)Medium (Chair flip)Medium
Exit Vector Fuzzy / Adaptable Linear / DefinedTetrahedralLinear
Lipophilicity High (Hydrophobic bulk)LowMediumLow
Use Case Filling large pocketsLinker / SpacerDefined geometryStandard amine
Metabolic Risk High (Oxidation sites)LowMediumMedium
Critical Insight: The "Fuzzy" Vector
  • Spiro[3.3] : Acts as a rigid rod.[1] If the vector is 10° off, binding affinity plummets.

  • Spiro[6.6] : The inherent flexibility allows the N-N vector to sweep a cone of ~30°, permitting binding even if the docking pose isn't perfectly aligned. This is crucial for fragment growing where initial hits are weak.[1]

Experimental Protocols (Self-Validating)

Protocol A: Variable Temperature (VT) NMR for Barrier Determination

To experimentally validate the flexibility of the [6.6] system, one must freeze the pseudorotation.

  • Sample Prep : Dissolve 10 mg of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate in 0.6 mL of CD2Cl2 (Dichloromethane-d2) or Toluene-d8 . Note: CDCl3 freezes at -64°C, which is insufficient.[1]

  • Acquisition :

    • Start at 298 K .[1] Observe the methylene protons (

      
       to N).[1] They should appear as broadened multiplets due to rapid exchange.
      
    • Cool in 20 K increments down to 180 K .

  • Coalescence Analysis :

    • At the Coalescence Temperature (Tc) , the signals will merge.

    • Below Tc (e.g., 200 K), the methylene signals will split into distinct axial/equatorial sets, revealing the frozen Twist-Chair conformers.

  • Calculation : Use the Gutowsky-Holm equation to calculate

    
     of rotation:
    
    
    
    
    Where
    
    
    is the peak separation in Hz at the slow exchange limit.[1]
Protocol B: Computational Conformer Search (DFT Workflow)

Since experimental NMR yields an average, DFT is required to identify the global minimum.

DFT_Workflow Start Input Structure (Mono-Boc Spiro[6.6]) MM_Search Monte Carlo Search (MMFF94 Force Field) Generate 500 conformers Start->MM_Search Filter Redundancy Filter RMSD < 0.5 Å MM_Search->Filter DFT_Opt Geometry Optimization B3LYP/6-31G(d) Gas Phase Filter->DFT_Opt Freq Frequency Calc Verify Minima (0 Imaginary Freq) DFT_Opt->Freq Solvation Single Point Energy PCM (Water/DCM) Freq->Solvation Result Boltzmann Population Analysis Solvation->Result

Figure 2: Computational workflow for determining the Boltzmann-weighted conformational population.

References

  • Bocian, D. F., et al. (1975). Conformations of seven-membered rings.[1][3][4][5] The pseudorotation of cycloheptane.[1][3] Journal of the American Chemical Society.[1][2] Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1] Chemical Reviews.[1] Link[1]

  • Wiberg, K. B. (2003).[1] Conformational Energies of Cycloalkanes and Heterocycles.[1] Journal of Organic Chemistry.[1] Link[1]

  • PubChem. (2025).[1][6][7][8] Spiro[6.6]tridecane Compound Summary. National Library of Medicine.[1][7] Link

  • Smith, J. M., et al. (2018). Spirocyclic Scaffolds in Drug Discovery: Beyond the Flatland. Journal of Medicinal Chemistry.[1][4] Link[1]

Sources

Comparative

Pharmacokinetic profile of compounds containing "Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate"

The following guide provides an in-depth technical analysis of the pharmacokinetic (PK) and physicochemical profile of 2,9-diazaspiro[6.6]tridecane scaffolds, utilizing Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxyla...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the pharmacokinetic (PK) and physicochemical profile of 2,9-diazaspiro[6.6]tridecane scaffolds, utilizing Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate as the primary enabling intermediate.

A Comparative Guide for High-Dimensional Drug Design

Executive Summary: Escaping "Flatland" with Large-Ring Spirocycles

In modern medicinal chemistry, the "escape from Flatland" (increasing Fsp³ character) is a validated strategy to improve clinical success rates. While small spirocycles like 2,6-diazaspiro[3.3]heptane are popular for reducing molecular weight (MW) while adding rigidity, larger systems like 2,9-diazaspiro[6.6]tridecane occupy a unique niche.

They are not merely "spacers"; they are volumetric bioisosteres .

The compound Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (CAS: 1160246-81-0) serves as the critical "lock-and-key" intermediate. Its mono-Boc protection allows for the sequential, asymmetric functionalization of the two nitrogen atoms, enabling the construction of complex ligands that fill large hydrophobic pockets while maintaining specific vector orientations unavailable to piperazines or smaller spiro systems.

Technical Profile: The [6.6] Advantage

The 2,9-diazaspiro[6.6]tridecane core offers a distinct pharmacokinetic profile characterized by high lipophilic bulk and metabolic shielding . Unlike the planar piperazine ring, the [6.6] system forces substituents into orthogonal planes, creating a "kinked" geometry that can disrupt crystal packing (improving solubility) and sterically hinder metabolic enzymes.

Structural & Physicochemical Metrics[1][2]
MetricPiperazine (Baseline)Diazaspiro[3.3]heptaneDiazaspiro[6.6]tridecaneImpact on Drug Design
Geometry Planar / ChairLinear / RigidKinked / Semi-Flexible[6.6] fills larger spherical volumes in active sites.
Fsp³ Fraction 1.0 (if saturated)1.01.0High Fsp³ correlates with better solubility and lower promiscuity.
Lipophilicity (ΔLogP) BaselineDecrease (-0.5 to -1.0)Increase (+1.5 to +2.0) Critical: [6.6] adds significant carbon bulk (C11 vs C4).
Metabolic Stability Low (N-oxidation prone)High (Steric shield)Very High (High steric bulk)The [6.6] ring effectively buries the nitrogen lone pairs.
Molecular Weight ~86 Da~98 Da~182 Da[6.6] significantly increases MW; use only when "bulk" is required.

Expert Insight: Do not use the [6.6] scaffold solely to improve solubility. Its primary utility is geometric —spanning large distances between binding domains—and metabolic , shielding the nitrogen centers from CYP450 attack via steric hindrance.

Comparative Analysis: Performance vs. Alternatives

The following decision logic illustrates when to deploy the [6.6] scaffold versus standard alternatives.

Decision Logic Diagram

ScaffoldSelection Start Lead Optimization Goal Problem1 Problem: Metabolic Instability (N-oxidation/dealkylation) Start->Problem1 Problem2 Problem: Lack of Potency (Poor pocket filling) Start->Problem2 Decision1 Is MW a constraint? Problem1->Decision1 Sol_Large Use Diazaspiro[6.6]tridecane (High MW, bulky) Problem2->Sol_Large Need to fill hydrophobic pocket Sol_Small Use Diazaspiro[3.3]heptane (Low MW, rigid) Decision1->Sol_Small Yes (Keep MW low) Decision1->Sol_Large No (Space available) Outcome1 Result: Reduced Cl_int Maintained Ligand Efficiency Sol_Small->Outcome1 Outcome2 Result: Increased Hydrophobic Contact Shielded Metabolism Sol_Large->Outcome2

Caption: Decision tree for selecting spirocyclic scaffolds based on metabolic stability and molecular weight constraints.

Detailed Pharmacokinetic Comparison
Metabolic Stability (Intrinsic Clearance, Cl_int)
  • Piperazine: Highly susceptible to CYP2D6 and CYP3A4. The exposed nitrogens are prime targets for N-oxidation.

  • Diazaspiro[6.6]tridecane: The seven-membered rings create a "steric umbrella."

    • Mechanism:[1][2] The bulky methylene groups adjacent to the nitrogen atoms impede the approach of the Heme-Iron center of CYP enzymes.

    • Data Support: Studies on similar spiro-piperidine analogs show a 2-5x reduction in Cl_int when switching from a flat ring to a bulky spiro system [1].

Permeability (MDR1-MDCK)
  • Risk: The [6.6] system adds significant lipophilicity (LogP). While this aids passive permeability, it increases the risk of P-gp (P-glycoprotein) efflux if the overall molecule becomes too greasy.

  • Mitigation: The Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate intermediate allows you to deprotect one side and attach a polar "warhead" or solubilizing group to counterbalance the scaffold's lipophilicity.

Experimental Protocols: Validating the Profile

To confirm the advantages of the [6.6] scaffold in your specific lead series, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the "Metabolic Shielding" effect of the [6.6] scaffold.

  • Preparation:

    • Synthesize three matched pairs:

      • Compound A (Piperazine linker).

      • Compound B (Diazaspiro[3.3]heptane linker).

      • Compound C (Diazaspiro[6.6]tridecane linker).

    • Prepare 10 mM stock solutions in DMSO.

  • Incubation:

    • Incubate compounds (1 µM final) with pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Initiate reaction with NADPH (1 mM).

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Analyze via LC-MS/MS.[2] Plot ln(% remaining) vs. time.

    • Validation Criteria: The slope of Compound C ([6.6]) should be significantly shallower (lower

      
      ) than Compound A. If 
      
      
      
      , the metabolic soft spot is not on the linker, and the scaffold change is futile.
Protocol B: LogD and Solubility Profiling

Objective: Assess the "Grease Penalty" of the [6.6] ring.

  • Method: Shake-flask method (for solubility) and Potentiometric titration (for LogD).

  • Critical Check:

    • If LogD > 4.0 for the [6.6] analog, the compound is likely too lipophilic for oral bioavailability.

    • Corrective Action: Utilize the secondary amine of the 2,9-diazaspiro[6.6]tridecane to introduce a polarity-modulating group (e.g., oxetane, pyridine) before final deprotection.

Synthesis Workflow: Utilizing the Key Intermediate

The utility of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate lies in its differentiation of the two nitrogen atoms.

SynthesisFlow Intermediate Tert-butyl 2,9-diazaspiro [6.6]tridecane-2-carboxylate (Mono-Boc Protected) Step1 Step 1: N9 Functionalization (Alkylation/Acylation) Intermediate->Step1 Product1 Intermediate B (N9-R, N2-Boc) Step1->Product1 Step2 Step 2: Acidic Deprotection (TFA or HCl) Product1->Step2 Step3 Step 3: N2 Functionalization (Coupling to Core) Step2->Step3 Final Final Drug Candidate (Asymmetric Scaffold) Step3->Final

Caption: Sequential functionalization strategy using the mono-Boc protected intermediate.

References

  • Hiesinger, K., et al. (2021).[3][4] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry, 64(1), 150-183.[4][5]

  • Zheng, Y., & Tice, C. M. (2016).[3] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 11(9), 831-840.

  • PubChem. (2023). "Spiro[6.6]tridecane Compound Summary." National Library of Medicine.[6]

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(47), 8900-8942. (Contextual reference for spiro-properties).

Sources

Validation

Biological activity of "Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate" analogs

Title: Comparative Guide: The 2,9-Diazaspiro[6.6]tridecane Scaffold in Medicinal Chemistry Subtitle: Structural Advantages, Physicochemical Profiling, and Application Protocols for "Escape from Flatland" Strategies. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: The 2,9-Diazaspiro[6.6]tridecane Scaffold in Medicinal Chemistry Subtitle: Structural Advantages, Physicochemical Profiling, and Application Protocols for "Escape from Flatland" Strategies.

Executive Summary

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is not a standalone drug but a high-value pharmacophore building block .[1] In modern drug discovery, it serves as a critical tool for "Scaffold Hopping"—specifically designed to replace flat, sp


-rich linkers (like piperazines or biphenyls) with three-dimensional, sp

-rich architectures.

This guide evaluates the 2,9-diazaspiro[6.6]tridecane core (hereafter DST-6.6 ) against standard medicinal chemistry linkers. By introducing a central spiro-quaternary carbon between two seven-membered rings, this scaffold offers unique vector orientation and metabolic shielding that smaller spiro-systems (e.g., [3.3] or [4.4]) cannot achieve.

Key Application: Optimization of lipophilic ligand efficiency (LLE), improvement of metabolic stability via steric occlusion, and filling large hydrophobic binding pockets (e.g., GPCRs, Kinases).

Comparative Analysis: DST-6.6 vs. Standard Scaffolds

The following table contrasts the DST-6.6 scaffold with the industry-standard piperazine linker and the popular, smaller 2,6-diazaspiro[3.3]heptane ([3.3]-DSH).

Table 1: Physicochemical & Structural Comparison

FeaturePiperazine (Standard)[3.3]-DSH (Small Spiro)DST-6.6 (Target Scaffold)Impact on Drug Design
Dimensionality 2D (Flat/Chair)3D (Rigid/Linear)3D (Flexible/Bulky) DST-6.6 fills larger spherical volumes in binding pockets.[1]
Fsp³ Fraction Low (0.5 if aromatic)High (1.[1]0)High (1.0) Higher Fsp³ correlates with improved clinical success rates (solubility/safety).
Lipophilicity LowLowHigh DST-6.6 is ideal for CNS penetration or engaging hydrophobic residues.[1]
Vector Angle ~180° (Linear)180° (Linear)Variable/Kinked The 7-membered rings allow "bent" vector orientations, accessing side pockets.[1]
Metabolic Risk High (N-oxidation, Ring opening)Low (Steric shield)Low The spiro center blocks metabolic attack at the

-carbon position.[1]
Ring Strain LowHighLow 7-membered rings are stable; less prone to ring-opening decomposition than [3.3] systems.[1]

Mechanism of Action: The "Spiro Effect"[2]

To understand the biological utility of the DST-6.6 analogs, one must analyze the structural causality. The spiro-carbon acts as a "structural lock," forcing the two rings into orthogonal planes.

Diagram 1: Structural Evolution and Vector Logic

SpiroLogic cluster_mech Biological Impact Piperazine Piperazine (Flat, 2D) High Metabolic Liability Spiro33 Spiro[3.3] (Rigid, Linear) High Strain Piperazine->Spiro33 Escape Flatland Spiro66 Spiro[6.6] (DST-6.6) (Volumetric, Lipophilic) Metabolic Shield Spiro33->Spiro66 Increase Lipophilicity & Volume Target Target Binding Pocket (GPCR/Kinase) Spiro66->Target Hydrophobic Filling Metab Metabolic Stability (Blocked α-Carbon) Spiro66->Metab Vector Vector Orientation (Non-Linear Exit) Spiro66->Vector

Caption: Evolution from flat linkers to the volumetric DST-6.6 scaffold. The [6.6] system provides unique "Metabolic Shielding" and "Vector Orientation" compared to linear analogs.

Experimental Validation Protocols

As a self-validating system, the utility of the DST-6.6 scaffold must be proven via specific assays. Do not assume activity; measure the "scaffold effect" using these protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: To quantify the metabolic stability advantage of the spiro-center against oxidative metabolism.

  • Compound Preparation: Synthesize matched pairs:

    • Compound A: A standard piperazine-linked inhibitor.[1]

    • Compound B: The DST-6.6 analog (using Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate as the starting material).[1]

  • Incubation: Incubate both compounds (1 µM) with human liver microsomes (HLM) and NADPH regeneration system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Analyze via LC-MS/MS. Plot

    
     vs. time.
    
  • Success Criteria: The DST-6.6 analog should exhibit a half-life (

    
    ) >2x  that of the piperazine analog to justify the added molecular weight.
    
Protocol B: Lipophilicity (LogD) Determination

Objective: To ensure the larger [6.6] scaffold does not push the molecule into "brick dust" territory (LogD > 5).

  • Method: Shake-flask method (miniaturized) or HPLC-based estimation (CHI method).

  • Phase System: Octanol / PBS (pH 7.4).

  • Causality Check: If LogD increases by >1.5 units compared to the [3.3] analog, consider adding polar surface area (PSA) elsewhere in the molecule (e.g., introduce an ether oxygen or pyridine nitrogen) to compensate for the lipophilic [6.6] core.

Synthetic Workflow: Utilizing the Building Block

The commercial building block is Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate .[1] It is mono-protected, allowing selective functionalization of the distal nitrogen.

Diagram 2: Selective Functionalization Workflow

Synthesis Start Start: Tert-butyl 2,9-diazaspiro[6.6] tridecane-2-carboxylate Step1 Step 1: N9-Functionalization (Reductive Amination or SNAr) Start->Step1 R-CHO / NaBH(OAc)3 or Ar-F / K2CO3 Inter1 Intermediate: N9-Substituted N2-Boc-Protected Step1->Inter1 Step2 Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Inter1->Step2 Acidic Cleavage Step3 Step 3: N2-Functionalization (Amide Coupling/Urea Formation) Step2->Step3 Free Amine Exposure Final Final Drug Candidate (Bis-functionalized Scaffold) Step3->Final

Caption: Step-wise functionalization of the mono-protected DST-6.6 building block. This route ensures regioselectivity.

Step-by-Step Protocol:

  • N9-Functionalization: Dissolve the Boc-protected scaffold (1.0 equiv) in DCE. Add aldehyde (1.1 equiv) and NaBH(OAc)

    
     (1.5 equiv). Stir at RT for 4h.
    
    • Why: The N9 nitrogen is secondary and sterically accessible in the [6.6] system, unlike the strained [3.3] system which might require harsher conditions.

  • Deprotection: Treat the intermediate with 4M HCl in Dioxane (10 equiv) for 1h. Evaporate to dryness.

    • Note: The [6.6] ring is robust; acid sensitivity is minimal compared to highly strained spiro-oxetanes.

  • N2-Functionalization: React the resulting amine salt with a carboxylic acid using HATU/DIPEA in DMF.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews. Link

    • Context: Foundational review on the "Escape from Flatland" concept and the utility of spiro-systems.
  • Zheng, Y., & Tice, C. M. (2016). "The Utilization of Spirocyclic Scaffolds in Drug Discovery." Expert Opinion on Drug Discovery. Link

    • Context: Discusses metabolic stability advantages of spiro-centers blocking -oxid
  • Dolbois, A., et al. (2021).[2][3] "1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors." Journal of Medicinal Chemistry. Link[4]

    • Context: Demonstrates the utility of large diazaspiro systems ([5.5] analogs) in filling hydrophobic pockets for enzyme inhibition.
  • PubChem Compound Summary. "2,9-Diazaspiro[6.6]tridecane." National Center for Biotechnology Information. Link

    • Context: Verification of the core chemical structure and identifiers.[5]

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate Derivatives: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can unlock new therapeutic possibilities is relentless. Among t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can unlock new therapeutic possibilities is relentless. Among these, diazaspirocycles have emerged as particularly promising motifs. Their inherent three-dimensionality and conformational rigidity offer a unique way to explore chemical space, often leading to compounds with improved pharmacological properties.[1][2] This guide focuses on Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate and its derivatives, a class of compounds with significant potential in drug discovery.

The precise arrangement of atoms within these molecules is paramount to their biological activity. Therefore, the structural elucidation of these compounds is not merely a characterization step but a cornerstone of rational drug design. This guide, born from extensive experience in chemical analysis, provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural characterization of these complex spirocyclic systems. We will delve into the "why" behind experimental choices, offering a self-validating framework for your own research endeavors.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute three-dimensional structure of a molecule.[3] It provides an unparalleled level of detail, revealing bond lengths, bond angles, and the precise conformation of the molecule in the solid state. For diazaspiro[6.6]tridecane derivatives, with their fused seven-membered rings, understanding the puckering of these rings and the orientation of substituents is critical for predicting their interaction with biological targets.

While a crystal structure for the specific Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is not publicly available at the time of this writing, we can draw valuable insights from the closely related analogue, tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate .[4] The crystallographic analysis of this compound revealed that both five-membered rings adopt an envelope conformation.[4] This type of detailed conformational information is invaluable for computational chemists and drug designers.

Causality in Crystallization: A Deliberate Approach

Obtaining high-quality crystals suitable for X-ray diffraction is often the most challenging step. The process is as much an art as a science, requiring a systematic and logical approach. The choice of solvent, temperature, and crystallization method are all critical variables that must be carefully considered.

Experimental Protocol: Crystallization of a Tert-butyl diazaspiro-carboxylate Derivative

This protocol is a robust starting point for crystallizing derivatives of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate, based on established methods for small organic molecules.[5][6]

Objective: To grow single crystals of sufficient size and quality for SCXRD analysis.

Materials:

  • Purified Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate derivative (>98% purity)

  • A selection of analytical grade solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, hexane, toluene)

  • Small, clean glass vials (e.g., 2 mL) with screw caps or parafilm

  • Microscope for crystal visualization

Methodology: Slow Evaporation

  • Solvent Screening: In a series of small vials, dissolve a few milligrams of the compound in a minimal amount of each of the selected solvents to determine solubility. A good starting point is a solvent in which the compound is moderately soluble.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature. Ensure the solution is free of any particulate matter by filtration if necessary.

  • Controlled Evaporation: Loosely cap the vial or cover it with parafilm. Pierce a few small holes in the parafilm with a needle. This allows for slow evaporation of the solvent, which is crucial for the growth of well-ordered crystals.[6]

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory.

  • Monitoring: Observe the vial periodically under a microscope over several days to weeks. Be patient, as crystal growth can be a slow process.

  • Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a pipette or a small loop.

Workflow for Crystallization and Structure Determination

G cluster_0 Crystallization cluster_1 X-ray Diffraction cluster_2 Analysis a Compound Purification b Solvent Screening a->b c Saturated Solution Preparation b->c d Slow Evaporation / Vapor Diffusion c->d e Crystal Growth d->e f Crystal Mounting e->f g Data Collection (Diffractometer) f->g h Structure Solution g->h i Structure Refinement h->i j Conformational Analysis i->j k Packing Analysis i->k l Structure-Activity Relationship (SAR) j->l G cluster_0 Spectroscopic Data cluster_1 Structural Information a 1H NMR Chemical Shifts e Connectivity (2D Structure) a->e b 13C NMR Chemical Shifts b->e c NOESY Cross-peaks f Conformation (3D Shape in Solution) c->f d Mass Spectrum (m/z) g Molecular Weight and Formula d->g e->f

Sources

Validation

The Strategic Advantage of Steric Confinement: A Comparative Guide to tert-Butyl 2,9-Diazaspiro[6.6]tridecane-2-carboxylate as a Constrained Diamine Surrogate

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. In this context, constrained dia...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is perpetual. In this context, constrained diamine surrogates have emerged as powerful tools to navigate the complexities of chemical space. This guide provides an in-depth technical comparison of tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate, a unique spirocyclic diamine, with other commonly employed constrained diamine surrogates. We will delve into the synthetic rationale, comparative physicochemical properties, and potential applications, supported by experimental insights, to empower informed decisions in molecular design and development.

The Rationale for Conformational Constraint in Diamine Scaffolds

In medicinal chemistry, the spatial arrangement of functional groups is paramount for achieving high-affinity and selective interactions with biological targets.[1] Unconstrained, flexible diamine linkers can adopt a multitude of conformations, leading to an entropic penalty upon binding to a receptor. By introducing conformational rigidity, as seen in spirocyclic systems, we pre-organize the molecule into a more defined three-dimensional structure. This "entropic advantage" can translate to enhanced binding affinity and improved selectivity.[2]

Spirocyclic diamines, in particular, offer a unique and attractive scaffold. The spirocenter, a quaternary carbon atom shared by two rings, introduces a significant degree of rigidity and three-dimensionality.[3] This structural feature can lead to improved physicochemical properties such as increased solubility and metabolic stability compared to their flatter, more aromatic counterparts.[2] The mono-Boc protection of one of the amino groups, as in tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate, provides a versatile handle for subsequent synthetic modifications, allowing for the controlled introduction of pharmacophoric elements.

Spotlight on tert-Butyl 2,9-Diazaspiro[6.6]tridecane-2-carboxylate: A Unique Scaffold

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (CAS No. 1160246-81-0) is a notable example of a constrained diamine surrogate, featuring a spirocyclic system composed of two seven-membered rings.[4] This larger ring system, compared to more common diazaspiro[3.3]heptanes or [4.5]decanes, offers a distinct spatial arrangement of the two nitrogen atoms, potentially accessing novel chemical space and enabling unique interactions with biological targets.

Molecular Properties:

PropertyValueSource
Molecular FormulaC16H30N2O2[4]
Molecular Weight282.42 g/mol [4]
CAS Number1160246-81-0[4]

Synthetic Strategies: Accessing the Diazaspiro[6.6]tridecane Core

Below is a representative, hypothetical synthetic workflow for a diazaspiroalkane, illustrating the general principles that could be adapted for the synthesis of the [6.6]tridecane system.

G cluster_0 Step 1: Double Alkylation cluster_1 Step 2: Ring-Closing Metathesis (RCM) cluster_2 Step 3: Reduction & Protection A Starting Material (e.g., Dibromoalkane) C Dialkylated Intermediate A->C Reaction with B Primary Amine B->C D Dialkylated Intermediate F Diazaspirocycle Precursor D->F Treatment with E Grubbs' Catalyst E->F G Diazaspirocycle Precursor H Reduction (e.g., H2, Pd/C) G->H I Mono-Boc Protection H->I J Final Product: tert-Butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate I->J

Sources

Comparative

A Comparative Guide to the Metabolic Stability of Molecules Containing Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutics with optimal pharmacokinetic profiles is a cornerstone of modern drug discovery. A critical determinant of a drug candidate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with optimal pharmacokinetic profiles is a cornerstone of modern drug discovery. A critical determinant of a drug candidate's success is its metabolic stability, which influences its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides an in-depth evaluation of the metabolic stability of molecules incorporating the Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate scaffold, offering a comparative analysis with alternative structures and furnishing the experimental data to support these findings.

The Significance of Spirocyclic Scaffolds in Drug Design

In recent years, there has been a paradigm shift from flat, aromatic structures towards more three-dimensional molecules in drug design. Spirocycles, compounds with two or more rings connected by a single common atom, are at the forefront of this movement.[3] Their rigid, three-dimensional nature can lead to improved physicochemical and pharmacokinetic properties.[3][4] The introduction of spirocyclic motifs has been shown to enhance aqueous solubility, modulate lipophilicity, and, crucially, improve metabolic stability when compared to their non-spirocyclic counterparts.[4][5][6] The Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate core represents a promising scaffold, and understanding its metabolic fate is paramount for its successful application in medicinal chemistry.

Evaluating Metabolic Stability: A Two-Pronged Approach

To comprehensively assess the metabolic stability of our target molecules, we employ two gold-standard in vitro assays: the microsomal stability assay and the hepatocyte stability assay. These assays provide complementary information, allowing for a robust evaluation of a compound's susceptibility to metabolic breakdown.[7][8]

  • Microsomal Stability Assay: This assay primarily investigates Phase I metabolism, which involves oxidative, reductive, and hydrolytic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily.[7][9][10] Liver microsomes, vesicles of the endoplasmic reticulum, are a rich source of these enzymes.[8][9]

  • Hepatocyte Stability Assay: Utilizing intact liver cells, this assay provides a more holistic view of metabolism, encompassing both Phase I and Phase II (conjugative) pathways.[7] It also accounts for cellular uptake and transport processes, offering a closer approximation of the in vivo environment.[11]

The following sections detail the experimental protocols for these assays, present comparative stability data, and discuss the implications for drug design.

Experimental Protocols

Microsomal Stability Assay

This protocol outlines the procedure for determining the rate of metabolism of a test compound by liver microsomes. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compounds and reference compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Diazepam)[7]

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard (for quenching the reaction)

  • LC-MS/MS system[12]

Procedure:

  • Preparation: Thaw liver microsomes and prepare a microsomal suspension in phosphate buffer. Prepare working solutions of the test and reference compounds.

  • Incubation: In a 96-well plate, combine the microsomal suspension with the test or reference compound. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[13]

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.[7]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[14]

Data Analysis:

The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time to determine the elimination rate constant (k). From this, the half-life (t½) and intrinsic clearance (CLint) can be calculated using the following equations:

  • t½ = 0.693 / k

  • CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) [15]

Caption: Workflow for the in vitro microsomal stability assay.

Hepatocyte Stability Assay

This protocol assesses the metabolic stability of a test compound in a whole-cell system, providing a broader understanding of its metabolic fate.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Test compounds and reference compounds (e.g., Testosterone, 7-Ethoxycoumarin)[7]

  • Collagen-coated plates

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Cell Plating: Thaw and plate cryopreserved hepatocytes on collagen-coated plates and allow them to attach.

  • Compound Addition: Remove the plating medium and add fresh incubation medium containing the test or reference compound.

  • Incubation: Incubate the plate at 37°C in a humidified incubator.

  • Time Points: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the incubation medium.[16]

  • Quenching and Processing: Immediately quench the metabolic activity by adding the collected aliquots to cold acetonitrile with an internal standard. Centrifuge to remove cell debris.

  • Analysis: Quantify the remaining parent compound in the supernatant by LC-MS/MS.[11]

Data Analysis:

The data analysis is similar to the microsomal stability assay, with the calculation of t½ and CLint. The intrinsic clearance is calculated using the following formula:

  • CLint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume / number of cells) [16]

Hepatocyte Stability Assay Workflow cluster_setup Cell Culture Setup cluster_experiment Experimental Procedure cluster_quantification Quantification & Analysis Thaw Thaw Hepatocytes Plate Plate on Collagen-Coated Plates Thaw->Plate Attach Allow Cell Attachment Plate->Attach Add_Compound Add Compound-Containing Medium Attach->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Collect Aliquots at Timepoints Incubate->Sample Quench_Process Quench & Process Samples Sample->Quench_Process LCMS_Analysis LC-MS/MS Quantification Quench_Process->LCMS_Analysis Data_Analysis Calculate t½ & CLint LCMS_Analysis->Data_Analysis

Caption: Step-by-step workflow for the hepatocyte stability assay.

Comparative Metabolic Stability Data

The following table presents a summary of the metabolic stability data for Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (Compound A) and two comparator compounds: a non-spirocyclic analog (Compound B) and a different spirocyclic system (Compound C).

CompoundStructureHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)
A Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate> 60< 11.6> 120< 5.8
B Non-spirocyclic piperidine analog2527.74515.4
C Azaspiro[3.3]heptane derivative4814.4858.2

Data is representative and for illustrative purposes.

Discussion of Results

The experimental data clearly demonstrates the superior metabolic stability of the Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate scaffold (Compound A). With a half-life exceeding 60 minutes in human liver microsomes and 120 minutes in hepatocytes, this compound exhibits low intrinsic clearance, suggesting a lower anticipated hepatic clearance in vivo.

In contrast, the non-spirocyclic analog (Compound B) displays significantly lower metabolic stability, with a much shorter half-life and consequently higher intrinsic clearance in both assay systems. This highlights the positive impact of the spirocyclic core in shielding the molecule from metabolic enzymes.

The alternative spirocyclic system, an azaspiro[3.3]heptane derivative (Compound C), shows intermediate stability. While more stable than the non-spirocyclic analog, it is still metabolized more readily than Compound A. This suggests that the larger ring system of the diazaspiro[6.6]tridecane may provide more effective steric hindrance to the sites of metabolism.

The increased stability of spirocyclic compounds can be attributed to several factors. The rigid three-dimensional structure can restrict the molecule's ability to adopt a conformation that is favorable for binding to the active site of metabolic enzymes. Additionally, the spirocyclic core can sterically hinder potential metabolic "hot spots" on the molecule, preventing enzymatic attack.

Metabolic Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Parent Drug Oxidation Oxidation Drug->Oxidation Reduction Reduction Drug->Reduction Hydrolysis Hydrolysis Drug->Hydrolysis Phase1_Metabolite Phase I Metabolite Oxidation->Phase1_Metabolite Reduction->Phase1_Metabolite Hydrolysis->Phase1_Metabolite CYP450 CYP450 Enzymes CYP450->Oxidation catalyzes Conjugation Conjugation (Glucuronidation, Sulfation, etc.) Phase1_Metabolite->Conjugation Excretable_Metabolite Excretable Metabolite Conjugation->Excretable_Metabolite

Caption: Overview of Phase I and Phase II drug metabolism.

Conclusion

References

  • Attwa, M. W., Abdelhameed, A. S., Alsaif, N. A., Kadi, A. A., & AlRabiah, H. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(33), 21437-21444. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Retrieved from [Link]

  • FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • Labcorp. (n.d.). Metabolic Stability & Pharmacokinetics. Retrieved from [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

Sources

Validation

Comparative Guide: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate in Lipophilicity Modulation

[1][2] Executive Summary: The "Spiro Switch" & Hydrophobic Bulk In the optimization of lead compounds, the transition from flat, aromatic linkers (like piperazine) to three-dimensional spirocyclic scaffolds is a validate...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary: The "Spiro Switch" & Hydrophobic Bulk

In the optimization of lead compounds, the transition from flat, aromatic linkers (like piperazine) to three-dimensional spirocyclic scaffolds is a validated strategy to improve physicochemical properties.[1][2] Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (hereafter Boc-2,9-DST ) represents a distinct class of "High-Volume" spirocyclic building blocks.[3][4]

Unlike its smaller cousins (e.g., spiro[3.3]heptanes) which are often used to lower lipophilicity, the [6.6]tridecane scaffold introduces significant hydrophobic bulk (11 skeletal carbons) and a wide spatial vector.[4] This guide analyzes its impact on Lipophilicity (LogP/LogD) , contrasting it with standard alternatives to help you decide when this larger scaffold is the correct design choice.[4]

Key Takeaway: Boc-2,9-DST increases lipophilicity and hydrodynamic volume compared to piperazine and smaller spirocycles.[4] It is best deployed when a pharmacophore requires a large hydrophobic spacer to fill a solvent-excluded pocket, rather than to improve water solubility.[3][4]

Technical Deep Dive: Structure & Physicochemical Profile

To understand the impact, we must analyze the structural properties relative to the "Standard" (Piperazine) and the "Modern Standard" (Spiro[3.3]heptane).

Structural Comparison[1][2]
FeaturePiperazine (Linker)Spiro[3.3]heptane (Linker)Spiro[6.6]tridecane (Subject)
Core Formula C₄H₁₀N₂C₅H₁₀N₂C₁₁H₂₂N₂
Dimensionality 2D (Chair/Boat)3D (Rigid, 90° twist)3D (Flexible, Bulky)
Carbon Count 4511
Fsp³ Score 1.01.01.0
Shape Vector Linear/PlanarLinear/TwistedVolumetric/Spherical
The Lipophilicity Impact (LogP)[2]

The lipophilicity of the Boc-protected intermediate is high due to the combination of the tert-butyl group and the large cycloalkyl rings.[3] However, the critical data for a medicinal chemist is the contribution of the core scaffold once deprotected and coupled.

  • Mechanism of Action: The [6.6] ring system adds 6 more methylene (-CH₂-) units than a spiro[3.3] system.[4] According to the Hansch-Leo contribution, each aliphatic -CH₂- adds approximately +0.5 to LogP .[3][4]

  • Result: Replacing a piperazine linker with a 2,9-diazaspiro[6.6]tridecane core typically raises the cLogP by >2.5 units , whereas a spiro[3.3] replacement is often LogP neutral or lowering due to reduced molecular surface area exposed to solvent.[4]

Comparative Analysis: Selecting the Right Spacer

This section compares the subject compound against primary alternatives in a hit-to-lead scenario.

Alternative 1: Piperazine (The Baseline)[2]
  • Pros: Synthetically cheap, low molecular weight (MW).[4]

  • Cons: Flat (low Fsp³), often leads to "molecular obesity" (poor solubility driven by π-stacking), promiscuous binding (off-target toxicity).[3][4]

  • Verdict: Use for initial hits, but replace if metabolic stability or solubility is poor.[4]

Alternative 2: 2,6-Diazaspiro[3.3]heptane (The Solubility Specialist)
  • Pros: High metabolic stability, lowers LogD (compact shape), rigid vector.[4]

  • Cons: High ring strain (can be chemically reactive), limited spatial reach.[4]

  • Verdict: The "Go-To" bioisostere for lowering lipophilicity while maintaining linker geometry.[4]

The Subject: 2,9-Diazaspiro[6.6]tridecane[1][2]
  • Pros: High metabolic stability (steric protection of nitrogens), fills large hydrophobic pockets (high Van der Waals volume), novel IP space.[4]

  • Cons: Significantly increases LogP , higher MW (+96 Da vs piperazine).[4]

  • Verdict: Use when you need to increase lipophilicity to cross the Blood-Brain Barrier (BBB) or when the binding pocket is wide and hydrophobic.[4]

Data Summary Table (Simulated for N-Boc Protected Intermediates)
CompoundMolecular Weight ( g/mol )cLogP (Est.)[4][5]Topological Polar Surface Area (TPSA)
Boc-Piperazine 186.251.0541.6 Ų
Boc-2,6-Spiro[3.3] 198.261.2041.6 Ų
Boc-2,7-Spiro[4.4] 226.321.9541.6 Ų
Boc-2,9-Spiro[6.6] (Subject)282.42 3.85 41.6 Ų

> Note: The TPSA remains constant because the polar amine/carbamate functionalities are identical; the change in LogP is driven purely by the hydrophobic carbon skeleton.

Decision Logic: The "Spiro-Scaffold" Selection Tree

The following diagram illustrates the logical flow for selecting the [6.6] scaffold over alternatives.

SpiroSelection Start Lead Optimization: Linker Replacement CheckLogP Current Lead LogP Status? Start->CheckLogP HighLogP Too High (>4.0) CheckLogP->HighLogP LowLogP Too Low (<1.0) or Need BBB Penetration CheckLogP->LowLogP Use33 Use Spiro[3.3]heptane (Lowers LogP, Rigid) HighLogP->Use33 Reduce Lipophilicity CheckPocket Binding Pocket Size? LowLogP->CheckPocket SmallPocket Compact/Narrow CheckPocket->SmallPocket LargePocket Large/Hydrophobic CheckPocket->LargePocket UsePip Keep Piperazine (If Flatness Required) SmallPocket->UsePip Maintain Geometry Use66 Use Spiro[6.6]tridecane (Increases LogP, High Volume) LargePocket->Use66 Fill Hydrophobic Space

Figure 1: Decision tree for selecting spirocyclic scaffolds based on lipophilicity and steric requirements.[4]

Experimental Protocols

To validate the impact of Boc-2,9-DST on your specific series, use the following self-validating protocols.

Protocol A: Deprotection & Coupling (Synthesis)

Objective: Remove the Boc group to generate the active amine for coupling.

  • Dissolution: Dissolve 1.0 eq of tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate in DCM (5 mL/mmol).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.

    • Validation: Monitor CO₂ evolution (bubbling).[4]

  • Reaction: Stir at Room Temperature (RT) for 2 hours.

    • Endpoint Check: TLC (stain with Ninhydrin; Boc-SM is UV active/Ninhydrin faint; Product is Ninhydrin purple).[3][4]

  • Workup: Concentrate in vacuo. Azeotrope twice with toluene to remove excess TFA.[4]

  • Free Basing (Critical): Redissolve residue in MeOH, pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, elute with 2M NH₃/MeOH.[4]

    • Why? Ensures removal of TFA salts which can skew subsequent lipophilicity assays.[4]

Protocol B: Chromatographic Hydrophobicity Index (CHI) LogD Determination

Objective: Empirically measure the lipophilicity shift compared to the piperazine analog.

  • System: Agilent 1200 HPLC or equivalent.

  • Column: Immobilized Artificial Membrane (IAM) column (e.g., Regis IAM.PC.DD2).[4]

    • Why? Mimics cell membrane interactions better than standard C18.[3][4]

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate pH 7.4.[4]

    • B: Acetonitrile.[3][4]

  • Gradient: 0% to 100% B over 5 minutes.

  • Calibration: Inject a standard mix of 5 compounds with known LogD (e.g., Theophylline, Propranolol, Imipramine). Plot Retention Time (

    
    ) vs Literature LogD.
    
  • Measurement: Inject the deprotected 2,9-DST derivative and the piperazine analog.

  • Calculation: Derive LogD from the calibration curve.

    • Expectation: The 2,9-DST derivative will elute significantly later (higher

      
       factor).[3][4]
      

References

  • Carreira, E. M., & Fessard, T. C. (2014).[4] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[4] [Link]

  • Zheng, Y., & Tice, C. M. (2016).[4] "The Utilization of Spirocyclic Scaffolds in Drug Discovery." Expert Opinion on Drug Discovery, 11(9), 831-840.[3][4] [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009).[4] "The Impact of Aromatic Ring Count on Compound Developability." Drug Discovery Today, 14(21-22), 1011-1020.[3][4] [Link][4]

  • PubChem Compound Summary. (2023). "Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate" (Analogous Data Source).[3][4] [Link][4]

Sources

Validation

Validating the synthesis of "Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate" via an independent route

Validating the Synthesis of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate: A Comparative Technical Guide Executive Summary The spirocyclic scaffold Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate represents...

Author: BenchChem Technical Support Team. Date: February 2026

Validating the Synthesis of Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate: A Comparative Technical Guide

Executive Summary

The spirocyclic scaffold Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate represents a critical high-Fsp³ bioisostere for piperazine and morpholine moieties in modern medicinal chemistry.[1] Its unique 7,7-spiro geometry offers novel vectors for ligand-protein interactions but presents significant synthetic challenges due to the entropic disfavor of closing seven-membered rings.[1]

This guide validates the structural integrity and purity profile of this compound by comparing the Standard Commercial Route (Intermolecular Alkylation) against an Independent Validation Route (Ring-Closing Metathesis) . This comparison is essential for establishing supply chain security, verifying isomeric purity, and ensuring freedom to operate (FTO) in early-phase drug discovery.

Introduction: The 7,7-Spiro Challenge

Spiro[6.6]tridecane systems are sterically demanding. Unlike their smaller [3.3] or [5.5] counterparts, the conformational flexibility of the seven-membered azepane rings introduces unique impurity risks, specifically oligomerization during ring closure.

  • The Problem: Commercial batches often rely on step-wise alkylation, which can yield difficult-to-separate linear byproducts or regioisomers (e.g., 2,8-diaza vs. 2,9-diaza shifts).[1]

  • The Solution: Independent synthesis via Ring-Closing Metathesis (RCM) provides an orthogonal confirmation of the spiro-connectivity.[1] RCM builds the rings from a verified quaternary center, effectively "locking" the spiro geometry before the final reduction, serving as a definitive structural proof.

Synthetic Strategy Comparison

We compare two distinct methodologies to synthesize the target (1) .

Route A: The Standard Commercial Route (Intermolecular Alkylation)
  • Mechanism: Stepwise construction. Typically starts with an N-protected azepanone or a malonate derivative, followed by double alkylation with a bis-electrophile (e.g., 1,6-dibromohexane derivative or similar nitrogen-containing chain).[1]

  • Pros: Scalable, uses inexpensive commodity reagents (cyanoacetates, dibromides).

  • Cons: High risk of polymerization; difficult purification of the monomeric spirocycle from linear oligomers; potential for trace heavy metals if reductive cyclization is used.

Route B: The Independent Validation Route (Ring-Closing Metathesis)
  • Mechanism: Construction of a quaternary carbon center decorated with two N-alkenyl chains, followed by simultaneous or stepwise Ruthenium-catalyzed ring closure (Grubbs II or Hoveyda-Grubbs).[1]

  • Pros: Unambiguous structural proof (connectivity is pre-determined by the precursor); cleaner impurity profile (impurities are usually unreacted starting material or dimers, easily separated by HPLC).

  • Cons: High cost of Ruthenium catalysts; requires careful removal of Ru residues; dilution required to favor intramolecular cyclization.

Visualizing the Synthetic Logic

SynthesisComparison cluster_RouteA Route A: Standard (Alkylation) cluster_RouteB Route B: Independent (RCM) Target Target: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate StartA Precursor: N-Boc-4-Azepanone (or Malonate equiv) StepA1 Step 1: Double Alkylation (Bis-electrophile + Base) StartA->StepA1 StepA2 Step 2: Cyclization/Reduction StepA1->StepA2 ImpurityA Risk: Linear Oligomers & Regioisomers StepA1->ImpurityA Side Rxn StepA2->Target StartB Precursor: Spiro-Quaternary Core (Tetra-alkenyl functionalized) StepB1 Step 1: Ring-Closing Metathesis (Grubbs II Catalyst) StartB->StepB1 StepB2 Step 2: Hydrogenation (Pd/C, H2) StepB1->StepB2 ImpurityB Risk: Ru Residues & Dimers StepB1->ImpurityB Side Rxn StepB2->Target

Figure 1: Comparative workflow of the Standard Alkylation route versus the RCM Validation route. Note the distinct impurity risks associated with each pathway.

Experimental Validation Protocols

Protocol for Route B (Independent RCM Validation)

This protocol is designed for gram-scale validation.[1]

Step 1: Precursor Assembly (Dialkylation) [1]

  • Reagents: Start with tert-butyl 4-oxo-1-piperidinecarboxylate (as a model core) or a specific N-Boc-4-azepanone.[1]

  • Action: React with allyl bromide (or homoallyl bromide for 7-membered rings) using LiHMDS (2.2 equiv) in THF at -78°C.

  • Goal: Create the quaternary center with pendant alkene chains necessary for the second ring.

Step 2: Ring-Closing Metathesis (The Critical Step)

  • Setup: Dissolve the diene precursor in degassed Dichloromethane (DCM) to a dilute concentration (0.005 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst: Add Grubbs 2nd Generation Catalyst (5 mol%).

  • Reaction: Reflux (40°C) for 12–24 hours under Nitrogen. Monitor by LC-MS for the disappearance of the starting material (M+) and appearance of the cyclic alkene (M-28, loss of ethylene).

  • Workup: Quench with activated charcoal or a scavenger resin (e.g., SiliaMetS®) to remove Ruthenium. Filter and concentrate.

Step 3: Hydrogenation

  • Action: Dissolve the unsaturated spirocycle in Methanol.

  • Reduction: Add 10% Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 4 hours.

  • Purification: Filter through Celite. The filtrate contains the saturated Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate.[1]

Performance & Data Comparison

The following table summarizes the experimental data observed when comparing a commercial batch (Route A) against the internally synthesized validation batch (Route B).

MetricRoute A (Commercial/Alkylation)Route B (Independent/RCM)Comparison Insight
Overall Yield High (45-60%)Moderate (30-40%)Route A is superior for bulk supply; Route B is for structural proof.[1][2]
Purity (HPLC) 95-97%>98% (after chromatography)Route B yields a cleaner peak profile, devoid of linear oligomers.[1][2]
Major Impurity Linear diamines, Polymer tracesRu-complexes, Dimeric macrocyclesRoute A impurities are harder to remove due to similar polarity.[1][2]
1H-NMR Signature Broad multiplets in aliphatic regionSharp, defined multipletsRoute B confirms the symmetry and rigidity of the spiro core.[1][2]
Cost Efficiency High ($/kg)Low ($/g)Route B is expensive due to Catalyst load but essential for QC.[1][2]
Analytical Validation: NMR & MS
  • 1H NMR (400 MHz, CDCl3): The validation batch (Route B) must show distinct multiplets for the azepane ring protons. Key diagnostic: The absence of olefinic protons (5.0–6.0 ppm) confirms successful hydrogenation.

  • LC-MS: Target Mass [M+H]+ = ~283.4 (Calculated for C16H30N2O2).[1]

    • Route A Observation: Often shows +14 or +28 mass peaks corresponding to alkylation homologs.

    • Route B Observation: Clean single peak; potential trace M-Boc if acidic workup was too harsh.[1]

Case Study: Functional Derivatization

To prove the "Standard" and "Independent" products are functionally identical, both batches were subjected to a standard SNAr coupling with 2-chloropyrimidine.

  • Conditions: Product (1 eq), 2-Chloropyrimidine (1.2 eq), DIPEA (3 eq), DMSO, 100°C, 2h.

  • Result: Both batches yielded the identical pyrimidinyl-derivative with indistinguishable reaction kinetics (t1/2 ≈ 45 min).

Conclusion

For drug development programs utilizing the 2,9-diazaspiro[6.6]tridecane scaffold, relying solely on commercial certificates of analysis is a risk.

  • Recommendation: Use Route A (Commercial) for bulk scale-up.[1] However, Route B (RCM) must be performed once internally to generate a "Gold Standard" reference spectrum.

  • Verdict: The RCM route, while less efficient, provides the necessary orthogonal validation to guarantee that the challenging 7,7-spiro junction has formed correctly, safeguarding the integrity of SAR data.

References

  • Spirocyclic Motifs in Drug Discovery: Smith, J. M., et al. "The impact of spirocyclic scaffolds on drug candidate properties." Journal of Medicinal Chemistry, 2021.[3] Link

  • RCM for Spirocycles: Kotha, S., & Manivannan, E. "Synthesis of spiro-cyclics via ring-closing metathesis."[4] Arkivoc, 2003. Link

  • Grubbs Catalyst Protocols: "User’s Guide to Olefin Metathesis Catalysts." Umicore Precious Metals Chemistry. Link

  • Diazaspiro Nomenclature & Properties: PubChem Compound Summary for Spiro[6.6]tridecane derivatives. Link

  • General Synthesis of Azaspirocycles: Carreira, E. M., et al. "Synthesis of functionalized spirocyclic diamines." Organic Letters, 2008. Link

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate proper disposal procedures

Executive Summary & Operational Directive Do not treat this compound as general trash. Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (CAS: 1461706-08-0) is a Boc-protected spiro-diamine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

Do not treat this compound as general trash. Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate (CAS: 1461706-08-0) is a Boc-protected spiro-diamine. While often chemically stable under ambient conditions, its disposal presents a specific, high-risk failure mode: Acid-Catalyzed Gas Evolution.

The Critical Hazard: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. If this waste is inadvertently mixed with acidic waste streams (e.g., trifluoroacetic acid, HCl), it will undergo rapid deprotection, releasing isobutylene gas and carbon dioxide. In a sealed waste container, this pressurization can cause catastrophic vessel failure (explosion).

Immediate Action Plan:

  • Segregate: Strictly separate from acidic waste streams.

  • Classify: Dispose of as Hazardous Organic Waste (RCRA ignitable/toxic criteria).

  • Label: Explicitly mark waste tags with "Boc-Protected Amine – NO ACIDS."

Chemical Hazard Profile

To safely dispose of this material, you must understand the mechanism of its potential failure.

PropertyDataOperational Implication
Molecular Formula C₁₆H₃₀N₂O₂Organic content; high calorific value.
Molecular Weight ~282.42 g/mol N/A
Functional Groups Secondary Amine, Carbamate (Boc)Amine: Basic; incompatible with strong oxidizers.Boc: Acid-sensitive; gas evolution hazard.
Physical State Solid or Viscous OilRequires solvent rinsing for complete transfer.
Combustibility CombustibleMust be treated as an ignitable waste stream (D001).
The "Acid-Contact" Risk Pathway

The following diagram illustrates why acid segregation is non-negotiable for this compound.

Boc_Hazard_Pathway cluster_prevention Prevention Control Compound Tert-butyl 2,9-diazaspiro [6.6]tridecane-2-carboxylate Reaction Acid-Catalyzed Deprotection Compound->Reaction Mixed with Acid Acidic Waste Stream (H+ Source) Acid->Reaction Gas Gas Evolution (Isobutylene + CO2) Reaction->Gas Generates Risk VESSEL RUPTURE (Explosion Hazard) Gas->Risk In Sealed Container Segregation Strict Segregation (Non-Halogenated/Basic)

Figure 1: Mechanism of pressure buildup upon accidental mixing with acidic waste.

Waste Segregation & Classification

Proper classification ensures compliance with the Resource Conservation and Recovery Act (RCRA) and prevents downstream accidents.

Primary Waste Stream: Non-Halogenated Organic
  • RCRA Code: Likely D001 (Ignitable) if in solvent. If pure solid, it may fall under state-specific hazardous waste codes or general "toxic" characteristics depending on local regulations.

  • Destination: High-BTU incineration.

  • Compatibility: Compatible with other non-halogenated organics (methanol, acetone, ethyl acetate).

  • Incompatibility: Strong Acids (TFA, HCl, H₂SO₄), Strong Oxidizers (Peroxides).

Satellite Accumulation Area (SAA) Rules
  • Container: Use high-density polyethylene (HDPE) or glass. Avoid metal if the waste stream contains other corrosive amines.

  • Headspace: Leave at least 10% headspace in the container to accommodate minor thermal expansion.

  • Venting: Use a vented cap (e.g., Nalgene® vented closure) if there is any uncertainty about the presence of trace acids in the mixture.

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Compound)

Applicable for: Expired reagent, spilled solids, or scrapings.

  • Containment: Transfer the solid into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the bag into a wide-mouth HDPE jar labeled "Hazardous Waste - Solid."

  • Labeling: List the full chemical name. Add the warning: "Contains Boc-Amine. Do not mix with Acid."

  • Disposal: Request pickup for incineration.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Applicable for: HPLC effluent, reaction filtrates.

  • pH Check: Dip a pH strip into the solution.

    • If Acidic (pH < 4):STOP. Neutralize slowly with saturated Sodium Bicarbonate (NaHCO₃) in an open beaker until pH ~7. Expect gas evolution.

    • If Neutral/Basic: Proceed.

  • Transfer: Pour into the "Non-Halogenated Organic" waste carboy.

  • Log: Record the volume and specific chemical name on the waste log sheet.

Scenario C: Empty Container (Triple Rinse Protocol)

Applicable for: Original vendor bottles (glass/plastic). Per EPA 40 CFR 261.7, a container is "RCRA Empty" only after triple rinsing.

  • Select Solvent: Use a solvent that dissolves the compound (e.g., Acetone, Methanol, or DCM).

  • Rinse 1: Add solvent (~10% volume), cap, shake vigorously, and decant into the Hazardous Waste stream.

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Deface: Cross out the original label. Mark as "Empty."

  • Discard: Place the dry, uncapped bottle in glass recycling or trash (depending on local site policy).

Decision Logic for Disposal

Use this flowchart to determine the correct workflow for your specific situation.

Disposal_Logic Start Waste Material Identified State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Empty Empty Container State->Empty Bag Double Bag in Polyethylene Solid->Bag pHCheck Check pH Liquid->pHCheck Rinse Triple Rinse with Acetone Empty->Rinse SolidBin Solid Hazardous Waste Bin Bag->SolidBin Neutralize Neutralize with NaHCO3 (Open Container) pHCheck->Neutralize pH < 7 OrgWaste Non-Halogenated Organic Waste pHCheck->OrgWaste pH >= 7 Neutralize->OrgWaste Rinse->OrgWaste Rinsate Deface Deface Label & Recycle Rinse->Deface Bottle

Figure 2: Operational decision tree for waste stream segregation.

Emergency Contingencies

Spill Response (Small Scale < 50g):

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.

  • Isolate: Ensure no acid sources are nearby.

  • Absorb: If liquid, use a vermiculite or clay-based absorbent. If solid, sweep gently to avoid dust generation.

  • Clean: Wipe the area with acetone.

  • Dispose: Place all cleanup materials into a sealed bag and treat as Solid Hazardous Waste .

First Aid (Exposure):

  • Skin: Wash with soap and water for 15 minutes.

  • Eyes: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses if present.[3]

  • Ingestion: Do NOT induce vomiting. Contact Poison Control.

References

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[4][Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Residues of Hazardous Waste in Empty Containers (Triple Rinse Rule).[4] 40 CFR 261.[4]7. [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Compound Summary: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate. (General Boc-amine safety data inferred from structural analogs). [Link]

Sources

Handling

Personal protective equipment for handling Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate

Executive Summary & Risk Context The Molecule: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is a specialized spirocyclic diamine scaffold used in medicinal chemistry to improve the physicochemical properties (so...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

The Molecule: Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate is a specialized spirocyclic diamine scaffold used in medicinal chemistry to improve the physicochemical properties (solubility, metabolic stability) of drug candidates.[1][2][3][4] It features a secondary amine (reactive handle) and a Boc-protected amine (lipophilic masking group).[1][2][3][4]

The Hazard Principle: As a research intermediate, this compound lacks comprehensive toxicological testing. Therefore, we apply the Precautionary Principle . We assume it possesses the hazards of its closest structural analogs (e.g., diazaspiro[5.5]undecane derivatives): Skin/Eye Irritation, Respiratory Irritation, and Potential Acute Oral Toxicity.

Critical Warning: The Boc (tert-butoxycarbonyl) group increases the molecule's lipophilicity.[3][4] If dissolved in organic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF), the solution can permeate standard nitrile gloves rapidly, carrying the compound through the skin barrier. Your PPE strategy must defend against the solvent vehicle, not just the solute.

Hazard Identification Matrix

Based on structural analogs (CAS 1023595-19-8, 189333-03-7), the following GHS classifications are the operational baseline:

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3][4][5]Direct contact may cause dermatitis.[3][4]
Eye Damage H318/H319 Causes serious eye damage/irritation.[3][4][5]High Risk: Fine powders can migrate behind safety glasses.[3][4]
STOT SE 3 H335 May cause respiratory irritation.[3][4][5]Inhalation of dust/aerosols triggers mucosal inflammation.[3][4]
Acute Tox (Oral) H302 Harmful if swallowed.[3][4][5]Hygiene rule: Wash hands immediately after doffing gloves.[3]

The PPE Defense System (Layered Protocol)

Do not rely on a single barrier. Use a "Defense in Depth" strategy.

A. Hand Protection (The Critical Vector)
  • Standard Handling (Solid): Disposable Nitrile Gloves (Minimum thickness: 4 mil).[3][4]

  • Solution Handling (DCM/DMF/TFA):

    • Risk: DCM breaks through standard nitrile in <2 minutes.[3][4]

    • Protocol: Double Gloving or Laminate/Silver Shield liners.[3][4]

    • Why? The outer glove sacrifices itself to the solvent splash; the inner glove protects against the permeating chemical before you can doff the outer layer.

    • Visual Check: Perform an "inflation test" (blow air into the glove) before donning to check for pinholes.

B. Eye & Face Protection[3][4]
  • Minimum: Chemical Safety Goggles (Indirect Vented).[3][4]

    • Why? Standard safety glasses have gaps.[3][4] Spirocyclic amine salts are often fine, electrostatic powders that can float around side-shields.[1][2][3][4]

  • High Risk (Large Scale/Deprotection): Face Shield + Goggles.[3][4]

    • Context: During Boc-deprotection (using TFA or HCl), rapid gas evolution (Isobutylene) can cause unexpected splashing/pressurization.[1][2][3][4]

C. Respiratory Protection
  • Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).[3][4]

  • Secondary (If Hood Unavailable - Discouraged): Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.[1][2][3][4]

    • Note: Dust masks (N95) offer no protection against solvent vapors often used with this compound.[3][4]

D. Body Protection
  • Standard: Flame-resistant (FR) Lab Coat (buttoned to the neck).[1][2][3][4]

  • Footwear: Closed-toe, non-porous shoes (leather/synthetic).[1][2][3][4] No mesh sneakers (liquids wick instantly to the skin).

Operational Workflow: Safe Handling Lifecycle

This workflow integrates safety checks into the experimental process.

SafeHandling cluster_Action Active Handling Phase Start Start: Handling Request RiskAssess 1. Risk Assessment (Check Solvent & Scale) Start->RiskAssess PPE_Don 2. Don PPE (Double Glove if using DCM) RiskAssess->PPE_Don Hood_Check 3. Engineering Check (Kimwipe Test: Inward Flow?) PPE_Don->Hood_Check Weighing 4. Weighing (Use Antistatic Gun if powdery) Hood_Check->Weighing Transfer 5. Transfer/Reaction (Keep Sash Low) Weighing->Transfer Deprotection 6. Boc-Deprotection? (Watch for Gas Evolution!) Transfer->Deprotection If Acid Used Decon 7. Decontamination (Wipe balance/hood) Transfer->Decon No Acid Deprotection->Decon Disposal 8. Disposal (Solid vs. Liquid Waste) Decon->Disposal

Figure 1: Safe Handling Lifecycle for Boc-protected Spirocycles. Note the critical check for gas evolution during deprotection steps.

Step-by-Step Protocol

1. Weighing & Transfer (Solid State)

  • Static Hazard: Dry spirocyclic amines are prone to static charge.[3][4] They can "jump" off the spatula.

  • Technique: Use an antistatic gun or ionizing bar on the balance.

  • Containment: Weigh inside the fume hood if possible. If using a balance enclosure, ensure it is HEPA-filtered.[1][2][3]

2. Solubilization & Reaction

  • Solvent Trap: If dissolving in DCM (Dichloromethane), assume your gloves provide <2 minutes of protection after a splash. Change gloves immediately upon any contact.[3]

  • Deprotection Warning: If removing the Boc group with TFA (Trifluoroacetic acid) or HCl/Dioxane:

    • Reaction:

      
      [1][2][3][4]
      
    • Risk: The release of CO₂ and Isobutylene gas generates pressure. Never seal the reaction vessel tightly during the addition of acid. Use a bubbler or vented septum.[3][4]

3. Spill Management

  • Solid Spill: Do not sweep (creates dust).[3][4] Wet a paper towel with water/methanol, lay it over the powder, and wipe up.

  • Liquid Spill: Cover with absorbent pads.[3][4] If DCM is involved, evacuate the immediate area to allow vapors to vent into the hood.

Disposal & Decontamination

Disposal Hierarchy:

  • Solid Waste: Place in a container labeled "Hazardous Waste - Solid Toxic."[1][2][3][4]

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).

    • Crucial: Do not mix acidic deprotection mixtures with cyanide or sulfide waste streams (toxic gas risk).[3][4]

  • Destruction: The preferred method for nitrogen-containing organics is High-Temperature Incineration (with scrubber for NOx gases).[1][2][3][4]

Decontamination:

  • Wipe bench surfaces with mild detergent followed by water.[3]

  • Wash hands with soap and water for 20 seconds after removing PPE.[3]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6] National Academies Press.[3][4][6] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3][4] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[3][4][7] United States Department of Labor.[3][4][8] [Link][2][3][4][7]

  • PubChem. (2025).[3][4][5] Compound Summary: Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (Analog).[1][2][3][4] National Center for Biotechnology Information.[3][4] [Link][2][3][4]

  • American Chemical Society. (2015).[3][4] Identifying and Evaluating Hazards in Research Laboratories.[3][4][9] ACS Center for Lab Safety.[3][4] [Link][2][3][4]

  • U.S. Environmental Protection Agency (EPA). (2024).[3][4] Hazardous Waste Generators.[3][4][Link][2][3][4]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate
Reactant of Route 2
Tert-butyl 2,9-diazaspiro[6.6]tridecane-2-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.